molecular formula C35H48N7O19P B610690 Sarcinapterin CAS No. 89157-12-0

Sarcinapterin

货号: B610690
CAS 编号: 89157-12-0
分子量: 901.8 g/mol
InChI 键: ZZZXRXDSTUEPEK-VBKPQRTLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Sarcinapterin is a pterin-class cofactor that is central to one-carbon metabolism in various archaea, particularly methanogens. Its reduced form, tetrahydrothis compound (H4SPT), serves as a vital one-carbon (C1) carrier in the pathway of methanogenesis (the biological production of methane) and in the anaerobic oxidation of methane (AOM) . In these processes, H4SPT interacts with enzymes like acetyl-CoA synthase/decarbonylase (ACDS) to carry and transfer methyl groups, a fundamental step in energy conservation and carbon assimilation for these microorganisms . This role is analogous to the function of tetrahydromethanopterin (H4MPT) in other archaeal and bacterial systems . Research into this compound and its derivatives provides critical insights into the biochemistry of greenhouse gas production and consumption by microbial communities in environments such as wetlands . This compound is essential for fundamental and applied research in microbial physiology, biogeochemistry, and environmental science. This product is for research use only. It is not intended for diagnostic or therapeutic purposes.

属性

CAS 编号

89157-12-0

分子式

C35H48N7O19P

分子量

901.8 g/mol

IUPAC 名称

(2S)-2-[[(2S)-2-[[(2R,3S,4R,5S)-5-[(2R,3S,4S)-5-[4-[[(1R)-1-(2-amino-7-methyl-4-oxo-3H-pteridin-6-yl)ethyl]amino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C35H48N7O19P/c1-14(25-15(2)38-30-26(40-25)32(53)42-35(36)41-30)37-17-5-3-16(4-6-17)11-19(43)27(49)20(44)12-58-34-29(51)28(50)22(60-34)13-59-62(56,57)61-21(8-10-24(47)48)31(52)39-18(33(54)55)7-9-23(45)46/h3-6,14,18-22,27-29,34,37,43-44,49-51H,7-13H2,1-2H3,(H,39,52)(H,45,46)(H,47,48)(H,54,55)(H,56,57)(H3,36,38,41,42,53)/t14-,18+,19+,20-,21+,22-,27+,28-,29-,34+/m1/s1

InChI 键

ZZZXRXDSTUEPEK-VBKPQRTLSA-N

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Sarcinapterin; 

产品来源

United States

Foundational & Exploratory

The Biosynthesis of 5,6,7,8-Tetrahydrosarcinapterin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

5,6,7,8-Tetrahydrosarcinapterin (B1178067) (H4SPT) is a crucial C1-carrier coenzyme in methanogenic archaea, particularly within the order Methanosarcinales. It is a structural analog of tetrahydromethanopterin (H4MPT), distinguished by the presence of a terminal L-glutamate residue. This addition is critical for its function in specific methanogenic pathways. This technical guide provides a comprehensive overview of the current understanding of the H4SPT biosynthetic pathway, including its enzymatic steps, key intermediates, and the available quantitative data. Detailed methodologies for relevant enzymatic assays are also presented to facilitate further research in this area. This document is intended for researchers, scientists, and drug development professionals interested in the unique metabolic pathways of archaea.

Introduction

Methanogenesis, the biological production of methane, is a vital process in the global carbon cycle, exclusively carried out by archaea. This metabolic process relies on a unique set of coenzymes for the sequential reduction of carbon dioxide to methane. Among these, tetrahydromethanopterin (H4MPT) and its derivative, 5,6,7,8-tetrahydrothis compound (H4SPT), play a central role as carriers of one-carbon units at various oxidation states. H4SPT is structurally distinct from H4MPT due to the addition of an α-L-glutamate moiety to the ribose of the ribofuranosylaminobenzene phosphate (B84403) group. This modification is catalyzed by the enzyme tetrahydrothis compound synthase.

This guide will first delineate the biosynthetic pathway of the precursor molecule, H4MPT, from guanosine (B1672433) triphosphate (GTP), and then detail the final enzymatic step leading to H4SPT. While significant progress has been made in identifying the initial enzymes of the H4MPT pathway, it is important to note that several enzymes in the later stages of the pathway remain to be definitively identified and characterized.

The Biosynthetic Pathway of 5,6,7,8-Tetrahydrothis compound

The biosynthesis of H4SPT is a two-stage process:

  • Synthesis of the precursor, 5,6,7,8-Tetrahydromethanopterin (H4MPT).

  • Conversion of H4MPT to H4SPT.

Biosynthesis of Tetrahydromethanopterin (H4MPT)

The biosynthesis of H4MPT is a complex pathway that begins with GTP. The pathway can be broadly divided into the formation of the pterin (B48896) core and the formation and attachment of the side chain.

The initial steps in the formation of the pterin moiety of H4MPT are analogous to the biosynthesis of other pterins, such as tetrahydrobiopterin (B1682763) and folate.

A key and unique step in H4MPT biosynthesis is the formation of the C-riboside bond.

  • Step 3: Formation of 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate (β-RFA-P). This unusual reaction involves the condensation of p-aminobenzoic acid (pABA) and 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP), catalyzed by β-ribofuranosyl-aminobenzene 5'-phosphate synthase (β-RFA-P synthase). This enzyme is unique as it forms a C-C bond between the ribose and the aromatic ring, with concomitant decarboxylation of pABA.

The subsequent steps involving the condensation of the pterin moiety with the side chain and further modifications are less well-characterized, and several of the enzymes involved have not yet been identified. It is known that the pathway involves the formation of a phosphodiester bond and the addition of α-hydroxyglutarate.

Conversion of H4MPT to 5,6,7,8-Tetrahydrothis compound (H4SPT)

The final and defining step in H4SPT biosynthesis is the addition of an L-glutamate residue to H4MPT.

  • Final Step: Ligation of L-Glutamate to H4MPT. This reaction is catalyzed by tetrahydrothis compound synthase (EC 6.3.2.33). The enzyme utilizes ATP to ligate L-glutamate to the terminal ribose of H4MPT, forming an amide bond and yielding H4SPT, ADP, and phosphate.

Quantitative Data

Quantitative data for the enzymes of the H4SPT biosynthetic pathway are limited. The most comprehensive kinetic data available are for β-RFA-P synthase from Methanococcus jannaschii.

EnzymeSubstrate(s)K_m_ (mM)V_max_ (nmol/min/mg)k_cat_ (s⁻¹)Source OrganismReference(s)
β-RFA-P Synthase p-Aminobenzoic acid (pABA)0.153750.23Methanococcus jannaschii
5-Phospho-α-D-ribosyl-1-pyrophosphate (PRPP)1.503750.23Methanococcus jannaschii
Dihydroneopterin Aldolase 7,8-DihydroneopterinNot ReportedNot Reported~0.07 (at room temp)Methanocaldococcus jannaschii
Tetrahydrothis compound Synthase TetrahydromethanopterinNot ReportedNot ReportedNot ReportedMethanosarcinales
L-GlutamateNot ReportedNot ReportedNot ReportedMethanosarcinales
ATPNot ReportedNot ReportedNot ReportedMethanosarcinales

Note: The k_cat_ for Dihydroneopterin Aldolase is an approximation at room temperature, with a much higher k_cat_/K_m_ observed at its optimal temperature of 70°C. Further kinetic characterization of this and other enzymes in the pathway is required.

Experimental Protocols

Assay for Dihydroneopterin Aldolase (DHNA) Activity

This protocol is based on the method described for the enzyme from Methanocaldococcus jannaschii.

Principle: The enzymatic conversion of 7,8-dihydroneopterin (H₂Neo) to 6-hydroxymethyl-7,8-dihydropterin (6-HMD) is monitored. The reaction products are oxidized to their fluorescent pterin forms and quantified by HPLC.

Materials:

  • Purified DHNA enzyme

  • 7,8-dihydroneopterin (H₂Neo) substrate

  • TES/KCl buffer (40 mM, pH 7.4)

  • MgCl₂ (8 mM)

  • DTT (16 mM)

  • 1 M HCl

  • Saturated solution of iodine in methanol

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare a 200 µL reaction mixture containing 40 mM TES/KCl buffer (pH 7.4), 8 mM MgCl₂, 16 mM DTT, 110 µM H₂Neo, and an appropriate amount of purified DHNA enzyme (e.g., 7 ng).

  • Seal the reaction vessel under argon to maintain anaerobic conditions.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 70°C for the M. jannaschii enzyme) for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding 20 µL of 1 M HCl.

  • Oxidize the dihydropterin products to their fluorescent forms by adding 8 µL of a saturated solution of iodine in methanol.

  • Incubate at room temperature for 30 minutes.

  • Analyze the sample by HPLC with fluorescence detection to separate and quantify the substrate (neopterin) and product (6-hydroxymethylpterin).

Assay for β-Ribofuranosyl-aminobenzene 5'-phosphate (β-RFA-P) Synthase Activity

This protocol is based on the methods used for the enzyme from Methanococcus jannaschii.

Principle: The enzymatic reaction releases ¹⁴CO₂ from [carboxyl-¹⁴C]pABA, which is trapped and quantified by scintillation counting.

Materials:

  • Purified β-RFA-P synthase

  • [carboxyl-¹⁴C]p-aminobenzoic acid

  • 5-Phospho-α-D-ribosyl-1-pyrophosphate (PRPP)

  • Reaction buffer (e.g., MES buffer, pH 6.0)

  • MgCl₂

  • Scintillation vials containing a CO₂ trapping agent (e.g., hyamine hydroxide)

  • Scintillation cocktail

Procedure:

  • Prepare a reaction mixture in a sealed vial containing the reaction buffer, MgCl₂, PRPP, and an appropriate amount of purified β-RFA-P synthase.

  • Initiate the reaction by injecting [carboxyl-¹⁴C]pABA.

  • Incubate at the optimal temperature for the enzyme with gentle shaking.

  • Stop the reaction at various time points by injecting a strong acid (e.g., HCl) to release the ¹⁴CO₂.

  • The released ¹⁴CO₂ is trapped in the scintillation vial.

  • Add scintillation cocktail to the vials and quantify the radioactivity using a scintillation counter.

  • Calculate the rate of reaction based on the amount of ¹⁴CO₂ produced over time.

Assay for Tetrahydrothis compound (H4SPT) Synthase Activity

A detailed, standardized protocol for assaying H4SPT synthase is not well-documented. However, a coupled assay could be designed based on the consumption of ATP or the production of ADP. Alternatively, HPLC or mass spectrometry could be used to directly measure the formation of H4SPT from H4MPT.

Principle (Hypothetical Coupled Assay): The production of ADP is coupled to the oxidation of NADH through the activities of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm is monitored.

Materials:

  • Partially purified or recombinant H4SPT synthase

  • Tetrahydromethanopterin (H4MPT)

  • L-Glutamate

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • MgCl₂

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, MgCl₂, H4MPT, L-glutamate, ATP, PEP, and NADH.

  • Add PK and LDH to the mixture.

  • Initiate the reaction by adding H4SPT synthase.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADH oxidation is proportional to the rate of ADP production and thus the activity of H4SPT synthase.

Visualizations

Biosynthetic Pathway of 5,6,7,8-Tetrahydrothis compound

Biosynthesis_of_H4SPT cluster_H4MPT Biosynthesis of Tetrahydromethanopterin (H4MPT) cluster_H4SPT Conversion to Tetrahydrothis compound (H4SPT) GTP GTP DHNTP 7,8-Dihydroneopterin triphosphate GTP->DHNTP GTP Cyclohydrolase I HMDHP 6-Hydroxymethyl-7,8- dihydropterin DHNTP->HMDHP Dihydroneopterin Aldolase Later_Intermediates Later Intermediates (enzymes unknown) HMDHP->Later_Intermediates pABA p-Aminobenzoic acid RFAP 4-(β-D-ribofuranosyl)aminobenzene 5'-phosphate pABA->RFAP PRPP PRPP PRPP->RFAP β-RFA-P Synthase RFAP->Later_Intermediates H4MPT Tetrahydromethanopterin (H4MPT) Later_Intermediates->H4MPT H4SPT 5,6,7,8-Tetrahydrothis compound (H4SPT) H4MPT->H4SPT L_Glu L-Glutamate L_Glu->H4SPT ATP ATP ATP->H4SPT Tetrahydrothis compound Synthase

Caption: Overview of the biosynthetic pathway of 5,6,7,8-tetrahydrothis compound.

Experimental Workflow for Dihydroneopterin Aldolase Assay

DHNA_Assay_Workflow Start Prepare Reaction Mixture (Buffer, MgCl₂, DTT, H₂Neo, Enzyme) Incubate Incubate at Optimal Temperature (e.g., 70°C for 10 min) Start->Incubate Quench Quench Reaction (add 1 M HCl) Incubate->Quench Oxidize Oxidize Products (add Iodine solution) Quench->Oxidize Analyze HPLC Analysis (Fluorescence Detection) Oxidize->Analyze End Quantify Substrate and Product Analyze->End

Caption: Experimental workflow for the dihydroneopterin aldolase (DHNA) activity assay.

Conclusion and Future Directions

The biosynthesis of 5,6,7,8-tetrahydrothis compound represents a fascinating and unique metabolic pathway in methanogenic archaea. While the initial and final enzymatic steps have been identified and characterized to some extent, significant gaps remain in our understanding of the complete pathway, particularly the later stages of H4MPT synthesis. Future research should focus on:

  • Identification and characterization of the missing enzymes in the H4MPT biosynthetic pathway.

  • Comprehensive kinetic analysis of all enzymes in the pathway to understand the flux and regulation.

  • Elucidation of the regulatory mechanisms that control the biosynthesis of H4MPT and H4SPT.

  • Development and standardization of robust experimental protocols for all enzymatic assays.

A complete understanding of this pathway will not only provide fundamental insights into the metabolism of methanogens but may also open avenues for the development of specific inhibitors targeting methanogenesis, with potential applications in agriculture and environmental science. This guide provides a solid foundation for researchers to build upon in their efforts to unravel the complexities of this essential archaeal metabolic pathway.

References

The Central Role of Tetrahydrosarcinapterin in Methanogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanogenesis, the biological production of methane (B114726), is a complex anaerobic process central to the global carbon cycle and a key area of research for biofuel production and climate change mitigation. This technical guide provides an in-depth exploration of the pivotal role of tetrahydrosarcinapterin (H₄SPT), a crucial C₁ carrier coenzyme in the methanogenic pathways of Methanosarcina species and other methanogens. We will delve into the enzymatic reactions, quantitative data, experimental protocols, and the intricate signaling pathways involving H₄SPT, offering a comprehensive resource for researchers in the field.

The Tetrahydrothis compound Pathway: A Hub for C₁ Transfer

Tetrahydrothis compound is a derivative of tetrahydromethanopterin (H₄MPT) and serves as the primary carrier of one-carbon units at various oxidation states during methanogenesis. The core function of H₄SPT is to accept a C₁ unit from a donor molecule and sequentially reduce it to the methyl level before transferring it to coenzyme M, the penultimate step in methane formation.

Key Enzymes and Reactions

The C₁ transfer reactions involving H₄SPT are catalyzed by a series of specialized enzymes. The initial step involves the transfer of a formyl group from formyl-methanofuran (formyl-MFR) to H₄SPT, a reaction catalyzed by formylmethanofuran:tetrahydrothis compound formyltransferase. This is followed by a series of reduction steps to ultimately form methyl-H₄SPT. The final C₁ transfer to coenzyme M is mediated by methyl-H₄SPT:coenzyme M methyltransferase.

Quantitative Data on H₄SPT-Dependent Enzymes

Precise kinetic data for enzymes utilizing H₄SPT as a substrate are crucial for understanding the efficiency and regulation of the methanogenic pathway. While specific kinetic parameters for H₄SPT-dependent enzymes are not extensively reported in the literature, data from the closely related H₄MPT-dependent enzymes provide valuable insights. It is important to note that these values may differ for H₄SPT and represent a significant area for future research.

EnzymeSubstrate(s)Km (µM)Vmax (µmol/min/mg)Organism
Formylmethanofuran:Tetrahydromethanopterin FormyltransferaseFormyl-MFR, H₄MPT1.5, 1.2480Methanosarcina barkeri
Methyl-H₄MPT:Coenzyme M MethyltransferaseMethyl-H₄MPT, CoM25, 151.2Methanosarcina barkeri

Table 1: Kinetic Parameters of Key H₄MPT-Dependent Enzymes in Methanosarcina barkeri. Data are indicative and may vary for H₄SPT.

Experimental Protocols

Purification of Formylmethanofuran:Tetrahydrothis compound Formyltransferase from Methanosarcina species

This protocol is adapted from methods used for the purification of the analogous enzyme from Methanosarcina barkeri.[1]

Materials:

  • Anaerobic chamber or glove box

  • French pressure cell

  • Ultracentrifuge

  • DEAE-Sepharose, Phenyl-Sepharose, and Superdex 200 chromatography columns

  • Buffer A: 50 mM Tris-HCl (pH 7.6), 10 mM 2-mercaptoethanol

  • Buffer B: Buffer A with 1 M (NH₄)₂SO₄

  • Buffer C: Buffer A with 0.5 M NaCl

Procedure:

  • Grow Methanosarcina cells under appropriate anaerobic conditions and harvest by centrifugation.

  • Resuspend the cell pellet in Buffer A and lyse the cells using a French press.

  • Remove cell debris by ultracentrifugation.

  • Apply the supernatant to a DEAE-Sepharose column equilibrated with Buffer A. Elute with a linear gradient of NaCl (0 to 0.5 M) in Buffer A.

  • Pool the active fractions and add (NH₄)₂SO₄ to a final concentration of 1 M.

  • Apply the sample to a Phenyl-Sepharose column equilibrated with Buffer B. Elute with a decreasing linear gradient of (NH₄)₂SO₄ (1 to 0 M) in Buffer A.

  • Concentrate the active fractions and apply to a Superdex 200 gel filtration column equilibrated with Buffer C.

  • Collect fractions and assay for formyltransferase activity. Pool the purest fractions and store under anaerobic conditions.

Assay for Methyl-H₄SPT:Coenzyme M Methyltransferase Activity

This assay measures the transfer of the methyl group from methyl-H₄SPT to coenzyme M.[2]

Materials:

  • Anaerobic cuvettes

  • Spectrophotometer

  • Methyl-H₄SPT (substrate)

  • Coenzyme M (substrate)

  • Purified methyl-H₄SPT:coenzyme M methyltransferase

  • Assay Buffer: 50 mM Tris-HCl (pH 7.6), 10 mM MgCl₂, 5 mM dithiothreitol

Procedure:

  • Prepare the reaction mixture in an anaerobic cuvette containing Assay Buffer, coenzyme M, and the purified enzyme.

  • Initiate the reaction by adding methyl-H₄SPT.

  • Monitor the decrease in absorbance at a specific wavelength corresponding to the consumption of methyl-H₄SPT.

  • Calculate the initial velocity of the reaction from the linear phase of the absorbance change.

  • Perform the assay at varying substrate concentrations to determine Km and Vmax values.

Isotopic Labeling to Trace C₁ Transfer

Isotopic tracers, such as ¹³C or ¹⁴C-labeled substrates, are powerful tools for elucidating the flow of one-carbon units through the methanogenic pathway.[3][4]

Workflow:

  • Substrate Labeling: Grow methanogenic cultures in the presence of a ¹³C or ¹⁴C-labeled C₁ substrate (e.g., ¹³CH₃OH, ¹³CO₂).

  • Time-Course Sampling: Collect cell samples and supernatant at different time points during growth.

  • Metabolite Extraction: Quench metabolic activity and extract intracellular metabolites.

  • Analysis: Analyze the isotopic enrichment of key intermediates (e.g., H₄SPT derivatives, coenzyme M derivatives) using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Flux Analysis: Use the isotopic labeling data to calculate the rates of C₁ transfer through the different steps of the pathway.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

Methanogenesis_Pathway cluster_C1_Donors C1 Donors cluster_H4SPT_Cycle Tetrahydrothis compound Cycle cluster_Final_Steps Final Methane Formation CO2 CO₂ Formyl_MFR Formyl-MFR CO2->Formyl_MFR Methanol Methanol Methyl_H4SPT Methyl-H₄SPT Methanol->Methyl_H4SPT Acetate Acetate Acetate->Methyl_H4SPT Formyl_H4SPT Formyl-H₄SPT Formyl_MFR->Formyl_H4SPT Formyltransferase H4SPT H₄SPT H4SPT->Formyl_H4SPT Methenyl_H4SPT Methenyl-H₄SPT Formyl_H4SPT->Methenyl_H4SPT Cyclohydrolase Methylene_H4SPT Methylene-H₄SPT Methenyl_H4SPT->Methylene_H4SPT Dehydrogenase Methylene_H4SPT->Methyl_H4SPT Reductase Methyl_CoM Methyl-CoM Methyl_H4SPT->Methyl_CoM Methyltransferase CoM Coenzyme M CoM->Methyl_CoM Methane Methane (CH₄) Methyl_CoM->Methane Methyl-CoM Reductase

Caption: The central role of the Tetrahydrothis compound (H₄SPT) cycle in methanogenesis.

Purification_Workflow Start Cell Lysate DEAE DEAE-Sepharose (Ion Exchange) Start->DEAE Phenyl Phenyl-Sepharose (Hydrophobic Interaction) DEAE->Phenyl Superdex Superdex 200 (Size Exclusion) Phenyl->Superdex End Purified Enzyme Superdex->End

Caption: A typical workflow for the purification of H₄SPT-dependent enzymes.

Isotope_Tracing_Workflow Culture Methanogen Culture + Labeled Substrate Sampling Time-Course Sampling Culture->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis LC-MS / NMR Analysis Extraction->Analysis Modeling Metabolic Flux Analysis Analysis->Modeling

Caption: Experimental workflow for isotopic tracer analysis of C₁ metabolism.

Conclusion and Future Directions

Tetrahydrothis compound stands as a cornerstone of C₁ metabolism in a significant portion of the methanogenic world. While the fundamental steps of the H₄SPT-dependent pathway have been elucidated, this guide highlights the critical need for more detailed quantitative and mechanistic studies. Future research should focus on:

  • Determining the specific kinetic parameters of all enzymes in the H₄SPT pathway to enable accurate metabolic modeling.

  • Elucidating the regulatory mechanisms that control the flux of C₁ units through this pathway.

  • Developing specific inhibitors targeting key enzymes in the H₄SPT cycle, which could have applications in controlling methane emissions from various sources.

By addressing these research gaps, the scientific community can gain a more complete understanding of methanogenesis and unlock its potential for both biotechnological applications and environmental management.

References

An In-depth Technical Guide to Sarcinapterin and its Connection to Coenzyme F420

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Sarcinapterin and its intricate relationship with the redox cofactor, coenzyme F420. Both molecules play crucial roles in the metabolic pathways of methanogenic archaea, particularly in one-carbon (C1) transfer reactions. This document delves into their chemical structures, biological functions, and biosynthetic pathways, highlighting the enzymatic link that connects them. Detailed experimental protocols for the extraction, purification, and quantification of coenzyme F420 are provided, alongside a proposed methodology for the study of this compound. Quantitative data is summarized for comparative analysis, and key pathways and workflows are visualized through detailed diagrams to facilitate a deeper understanding of these unique coenzymes.

Introduction

In the realm of microbial metabolism, unique cofactors often underpin novel biochemical capabilities. Among these, the deazaflavin derivative, coenzyme F420, and the pterin-based C1 carrier, this compound, are of significant interest, particularly within the domain of Archaea. Coenzyme F420 is a low-potential electron carrier involved in a variety of redox reactions, including methanogenesis and the biosynthesis of certain antibiotics. This compound, a derivative of tetrahydromethanopterin, functions as a carrier of C1 units at various oxidation states, essential for methanogenesis.

The connection between these two seemingly distinct molecules lies within their biosynthesis in specific methanogens, such as members of the Methanococcales and Methanosarcinales. These organisms possess homologous enzymes that catalyze the addition of α-linked L-glutamate residues to both coenzyme F420 and tetrahydromethanopterin, yielding modified forms of these cofactors. This enzymatic link suggests a coordinated regulation and functional interplay between these two vital metabolic components. This guide aims to provide a detailed technical resource for researchers exploring the biochemistry of these coenzymes and their potential applications.

Chemical Structures and Physicochemical Properties

This compound and its Precursor, Tetrahydromethanopterin

This compound is a modified form of 5,6,7,8-tetrahydromethanopterin (H4MPT). The core structure of H4MPT is a pterin (B48896) ring system linked to a side chain containing ribofuranosyl, a phosphate (B84403) group, and a 2-hydroxyglutaric acid moiety. In this compound, an α-linked L-glutamate residue is attached to the 2-hydroxyglutaric acid of H4MPT.

  • Systematic Name of this compound Synthase: tetrahydromethanopterin:alpha-L-glutamate ligase (ADP-forming)[1]

At present, detailed experimentally determined physicochemical properties for this compound are not widely available in the literature. However, properties can be inferred from its precursor, tetrahydromethanopterin.

Coenzyme F420

Coenzyme F420 is a 7,8-didemethyl-8-hydroxy-5-deazariboflavin derivative. Its structure consists of a deazaflavin chromophore (F0), a phospholactyl group, and a polyglutamate tail. The length of this tail can vary between species. In some methanogens, a terminal α-linked glutamate (B1630785) can be added to the γ-linked glutamate chain.

PropertyValueReference
Molar Mass (F420-2)~772 g/mol N/A
Extinction Coefficient (at 420 nm)25.9 mM⁻¹ cm⁻¹[2]
Redox Potential-340 mVN/A
Absorbance Maximum (oxidized form)420 nm[3]
Fluorescence Emission Maximum470 nm (excitation at 420 nm)[4]

Biological Function

This compound and Tetrahydromethanopterin: C1 Carriers in Methanogenesis

Tetrahydromethanopterin and its derivative, this compound, are central to the process of methanogenesis, where they act as carriers for one-carbon units at different oxidation levels (formyl, methenyl, methylene (B1212753), and methyl). The addition of the α-linked glutamate to form this compound is thought to be important for cofactor retention within the cell and for specific recognition by the enzymes of the methanogenic pathway. The C1-carrying reactions on H4MPT are energetically more favorable for both the reduction of CO2 and the oxidation of methyl groups compared to the analogous reactions involving tetrahydrofolate (H4F) in other organisms.[5]

Coenzyme F420: A Low-Potential Hydride Carrier

Coenzyme F420 is a key redox cofactor in methanogens and some bacteria. It functions as a two-electron hydride carrier, similar to NAD(P)H, but with a significantly lower redox potential. This property allows it to participate in redox reactions that are thermodynamically challenging. In methanogenesis, reduced F420 (F420H2) is the electron donor for the reduction of methenyl-H4MPT to methylene-H4MPT. Beyond methanogenesis, F420-dependent enzymes are involved in various metabolic processes, including antibiotic biosynthesis and the activation of anti-tuberculosis pro-drugs.

Biosynthetic Pathways

The biosynthetic pathways of this compound and the α-glutamylated form of coenzyme F420 converge at the point of glutamate ligation. This shared enzymatic step underscores their interconnectedness in methanogenic archaea.

Biosynthesis of Tetrahydrothis compound

The biosynthesis of this compound begins with the formation of its precursor, tetrahydromethanopterin. The final step is the ATP-dependent ligation of an α-L-glutamate residue to tetrahydromethanopterin, a reaction catalyzed by tetrahydrothis compound synthase (MptN).

Sarcinapterin_Biosynthesis Precursors GTP, other precursors H4MPT Tetrahydromethanopterin (H4MPT) Precursors->H4MPT Multi-step pathway MptN Tetrahydrothis compound synthase (MptN) H4MPT->MptN This compound Tetrahydrothis compound Glutamate L-Glutamate Glutamate->MptN ATP ATP ATP->MptN ADP_Pi ADP + Pi MptN->this compound MptN->ADP_Pi

Biosynthesis of Tetrahydrothis compound.
Biosynthesis of Coenzyme F420 and its α-Glutamylation

The biosynthesis of coenzyme F420 starts from GTP and tyrosine, leading to the formation of the deazaflavin core, F0. Subsequently, a phospholactyl group and a poly-γ-glutamate tail are added. In methanogens like Methanococcus jannaschii, a further modification occurs where an α-L-glutamate is added to the terminal γ-glutamate of F420-2, catalyzed by γ-F420-2:α-L-glutamate ligase (CofF), a homolog of MptN.

F420_Biosynthesis GTP_Tyr GTP + Tyrosine F0 Coenzyme F0 GTP_Tyr->F0 Multi-step pathway F420_0 F420-0 F0->F420_0 Addition of phospholactyl group F420_2 γ-F420-2 F420_0->F420_2 Addition of 2x γ-L-Glutamate CofF γ-F420-2:α-L-glutamate ligase (CofF) F420_2->CofF alpha_F420_3 α-F420-3 Glutamate L-Glutamate Glutamate->CofF ATP ATP ATP->CofF ADP_Pi ADP + Pi CofF->alpha_F420_3 CofF->ADP_Pi

Biosynthesis of α-glutamylated Coenzyme F420.

Experimental Protocols

Extraction and Purification of Coenzyme F420

This protocol is adapted from established methods for the isolation of coenzyme F420 from microbial sources.

5.1.1. Cell Lysis

  • Harvest microbial cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing lysozyme (B549824) and DNase I).

  • Incubate on ice to allow for enzymatic lysis.

  • Further disrupt cells by sonication.

  • Centrifuge to pellet cell debris and collect the supernatant.

5.1.2. Solid-Phase Extraction (SPE)

  • Equilibrate an anion exchange SPE cartridge with a low-salt buffer.

  • Load the cell lysate supernatant onto the cartridge.

  • Wash the cartridge with a series of buffers to remove unbound proteins and other impurities.

  • Elute the bound coenzyme F420 using a high-salt buffer.

5.1.3. High-Performance Liquid Chromatography (HPLC)

  • Further purify the eluted fraction by reversed-phase HPLC.

  • Use a C18 column with a gradient of an ion-pairing agent (e.g., tetrabutylammonium (B224687) bromide) in a suitable buffer system.

  • Monitor the eluate using a fluorescence detector (excitation at 420 nm, emission at 470 nm).

  • Collect the fractions corresponding to the F420 peak.

F420_Purification_Workflow start Microbial Cell Culture harvest Cell Harvesting (Centrifugation) start->harvest lysis Cell Lysis (Enzymatic + Sonication) harvest->lysis clarification Clarification (Centrifugation) lysis->clarification spe Solid-Phase Extraction (Anion Exchange) clarification->spe hplc HPLC Purification (Reversed-Phase) spe->hplc end Pure Coenzyme F420 hplc->end

Workflow for the purification of Coenzyme F420.
Proposed Protocol for Tetrahydrothis compound Synthase Assay

This proposed assay is based on the known reaction catalyzed by tetrahydrothis compound synthase.

5.2.1. Reaction Mixture

  • Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Tetrahydromethanopterin (substrate)

  • L-Glutamate (substrate)

  • ATP (cofactor)

  • MgCl2 (cofactor for ATP)

  • Purified tetrahydrothis compound synthase (enzyme)

5.2.2. Assay Procedure

  • Combine all reaction components except the enzyme in a microcentrifuge tube and pre-incubate at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the enzyme.

  • Incubate for a defined period.

  • Stop the reaction by heat inactivation or addition of a quenching agent (e.g., acid).

  • Analyze the formation of this compound and/or the consumption of ATP.

5.2.3. Detection

  • HPLC: Separate the reaction mixture using a suitable HPLC method (e.g., ion-exchange or reversed-phase) and detect the this compound product, likely by fluorescence or UV absorbance, comparing retention times to a standard if available.

  • Coupled Enzyme Assay: Couple the production of ADP to a kinase cascade that results in the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Quantitative Data

Coenzyme F420 Content in Methanogens

The intracellular concentration of coenzyme F420 can vary depending on the methanogenic species and growth conditions.

OrganismGrowth SubstrateF420 Concentration (nmol/g dry weight)Reference
Methanobacterium bryantiiH2/CO21840 - 3650
Methanosarcina barkeriMethanol840 - 1540
Methanosarcina barkeriAcetate~500
Kinetic Parameters of F420-Dependent Enzymes

The study of F420-dependent enzymes reveals insights into their catalytic mechanisms.

EnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)Reference
F420H2:NADP+ Oxidoreductase (Fno)Archaeoglobus fulgidusF0~2.5N/A
F420H2:NADP+ Oxidoreductase (Fno)Archaeoglobus fulgidusNADPH~15N/A

Note: F0 is the deazaflavin core of F420 and is often used as a substrate analog in kinetic studies.

Conclusion

This compound and coenzyme F420 represent fascinating examples of the diverse cofactor chemistry employed by methanogenic archaea. Their biosynthetic linkage through homologous glutamate ligases points to a coordinated functional relationship in C1 metabolism. While coenzyme F420 has been more extensively studied, further research into the specific roles and properties of this compound is warranted. The experimental protocols and data presented in this guide provide a foundation for researchers to delve deeper into the biochemistry of these unique molecules, potentially uncovering new enzymatic mechanisms and metabolic capabilities with applications in biotechnology and drug development. The distinct metabolic pathways involving these cofactors in methanogens, which are absent in humans, may present novel targets for antimicrobial strategies.

References

An In-Depth Technical Guide to Tetrahydrosarcinapterin Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrosarcinapterin synthase, systematically known as tetrahydromethanopterin:α-L-glutamate ligase (EC 6.3.2.33), is a crucial enzyme in the biosynthesis of 5,6,7,8-tetrahydrothis compound (B1178067) (H4S), a vital C1 carrier coenzyme in methanogenic archaea. This enzyme, also referred to as MptN or by its gene name MJ0620 in Methanocaldococcus jannaschii, catalyzes the ATP-dependent ligation of L-glutamate to tetrahydromethanopterin (H4MPT).[1] Understanding the function and characteristics of this enzyme is fundamental for elucidating the metabolic pathways of methanogens, which play a significant role in the global carbon cycle. This guide provides a comprehensive overview of the primary literature on Tetrahydrothis compound synthase, focusing on its biochemical properties, experimental protocols, and its role in the biosynthesis of H4S.

Enzymatic Reaction and Substrates

Tetrahydrothis compound synthase facilitates the following chemical reaction:

ATP + Tetrahydromethanopterin + L-glutamate ⇌ ADP + Phosphate + 5,6,7,8-Tetrahydrothis compound [1]

The enzyme belongs to the ATP-grasp superfamily of amide bond-forming ligases.[1] The reaction involves the formation of an amide bond between the α-carboxyl group of L-glutamate and the amino group of the p-aminobenzyl ether moiety of tetrahydromethanopterin.

Quantitative Data

The following table summarizes the available quantitative data for Tetrahydrothis compound synthase from Methanocaldococcus jannaschii. The primary source of this data is the foundational study by Li et al. (2003).

ParameterValueConditionsSource
Specific Activity
with ATP0.012 µmol/min per mg60°C, pH 7.0Li et al., 2003
with GTP0.011 µmol/min per mg60°C, pH 7.0Li et al., 2003
Substrate Specificity
Tetrahydromethanopterin (H4MPT)ActiveStandard AssayLi et al., 2003
Methanopterin (MPT)No activity detectedStandard AssayLi et al., 2003
AnilineNo activity detectedStandard AssayLi et al., 2003
Nucleotide Requirement
ATPRequiredStandard AssayLi et al., 2003
GTPCan substitute for ATPStandard AssayLi et al., 2003
Kinetic Parameters
Km (H4MPT)Not Reported
Km (L-glutamate)Not Reported
Km (ATP/GTP)Not Reported
VmaxNot Reported

Experimental Protocols

The following are detailed methodologies for key experiments involving Tetrahydrothis compound synthase, based on the primary literature.

Recombinant Expression and Purification of Tetrahydrothis compound Synthase (MJ0620)

This protocol describes the heterologous expression of the mptN gene (MJ0620) from M. jannaschii in E. coli and subsequent purification of the recombinant protein.

a. Gene Cloning and Expression Vector Construction:

  • The MJ0620 open reading frame is amplified from M. jannaschii genomic DNA via PCR.

  • The PCR product is cloned into an appropriate expression vector (e.g., a pET vector) containing a suitable tag for purification (e.g., a His-tag).

  • The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

b. Protein Expression:

  • A single colony of the transformed E. coli is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight.

  • The starter culture is used to inoculate a larger volume of LB medium.

  • The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • The culture is further incubated at a suitable temperature (e.g., 16-37°C) for a defined period (e.g., 4-16 hours) to allow for protein expression.

c. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation.

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 300 mM NaCl and protease inhibitors).

  • Cells are lysed by sonication or using a French press.

  • The lysate is clarified by centrifugation to remove cell debris.

  • The supernatant containing the soluble recombinant protein is purified using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

  • The protein is eluted from the column using an appropriate elution buffer (e.g., lysis buffer containing a high concentration of imidazole).

  • The purified protein is dialyzed against a storage buffer and its concentration is determined.

Tetrahydrothis compound Synthase Activity Assay

This assay measures the formation of tetrahydrothis compound from tetrahydromethanopterin and L-glutamate.

a. Reaction Mixture:

  • 50 mM TES buffer, pH 7.0

  • 100 mM KCl

  • 10 mM MgCl2

  • 5 mM Dithiothreitol (DTT)

  • 5 mM ATP or GTP

  • 5 mM L-glutamate

  • 86 µM Tetrahydromethanopterin (H4MPT)

  • Purified Tetrahydrothis compound synthase (e.g., 10-20 µg)

b. Assay Procedure:

  • The reaction is initiated by the addition of the enzyme to the pre-warmed reaction mixture.

  • The reaction is incubated at 60°C for a specific time (e.g., 30 minutes).

  • The reaction is stopped, for example, by heat inactivation or the addition of a quenching agent.

c. Product Analysis:

  • The product, tetrahydrothis compound, is often converted to a more stable, fluorescent derivative for detection.

  • The reaction mixture can be treated with a mild oxidant (e.g., iodine) to convert the tetrahydropterin (B86495) species to their aromatic forms.

  • The derivatized products are then analyzed by high-performance liquid chromatography (HPLC) with fluorescence detection. The retention time of the product is compared to that of a known standard.

Mandatory Visualizations

Biosynthetic Pathway of Tetrahydrothis compound

Tetrahydrosarcinapterin_Biosynthesis H4MPT Tetrahydromethanopterin (H4MPT) Enzyme Tetrahydrothis compound synthase (MptN) H4MPT->Enzyme Glu L-Glutamate Glu->Enzyme ATP ATP ATP->Enzyme ADP_Pi ADP + Pi H4S Tetrahydrothis compound (H4S) Enzyme->ADP_Pi Enzyme->H4S

Caption: Biosynthesis of Tetrahydrothis compound from H4MPT and L-glutamate.

Experimental Workflow for Activity Assay

Activity_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Substrates, ATP, MgCl2, DTT) Start->Prepare_Mixture Pre_Incubate Pre-incubate at 60°C Prepare_Mixture->Pre_Incubate Add_Enzyme Initiate reaction by adding Tetrahydrothis compound synthase Pre_Incubate->Add_Enzyme Incubate Incubate at 60°C for 30 min Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Derivatize Oxidize and Derivatize Products Stop_Reaction->Derivatize HPLC Analyze by HPLC with Fluorescence Detection Derivatize->HPLC End End HPLC->End

Caption: Workflow for the Tetrahydrothis compound synthase activity assay.

Conclusion

Tetrahydrothis compound synthase represents a key enzymatic step in the unique metabolic pathways of methanogenic archaea. While the primary literature provides a solid foundation for understanding its function, further research is needed to fully elucidate its kinetic properties, regulatory mechanisms, and three-dimensional structure. The information and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, enzymology, and drug development, facilitating further investigation into this important enzyme and its role in microbial metabolism.

References

The Role of Glutamate Ligase in Tetrahydrosarcinapterin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrosarcinapterin (H₄SPT) is a crucial C₁ carrier coenzyme in methanogenic archaea, playing a role analogous to tetrahydrofolate in other domains of life. The final step in its biosynthesis, the addition of a glutamate (B1630785) moiety to tetrahydromethanopterin (H₄MPT), is catalyzed by the enzyme tetrahydromethanopterin:α-L-glutamate ligase, also known as MptN. This enzyme belongs to the ATP-grasp superfamily of ligases. Understanding the function and mechanism of MptN is critical for comprehending the unique metabolic pathways in these archaea, and it may present novel targets for antimicrobial drug development. This technical guide provides an in-depth analysis of the glutamate ligase activity in H₄SPT synthesis, including the biosynthetic pathway, enzymatic mechanism, quantitative data on related enzymes, and detailed experimental protocols for enzyme characterization.

Introduction to Tetrahydrothis compound and its Biosynthesis

Methanogenic archaea utilize a unique set of coenzymes for the reduction of carbon dioxide to methane (B114726). Tetrahydrothis compound (H₄SPT) is a derivative of tetrahydromethanopterin (H₄MPT) and functions as a carrier of one-carbon units at various oxidation levels. The key structural difference between H₄SPT and H₄MPT is the presence of an α-linked L-glutamate residue at the terminus of the ribityl side chain of H₄MPT. This seemingly minor modification is critical for the coenzyme's function in methanogenesis.

The biosynthesis of H₄SPT from H₄MPT is a single enzymatic step catalyzed by tetrahydromethanopterin:α-L-glutamate ligase (MptN). In the hyperthermophilic marine archaeon Methanocaldococcus jannaschii, this enzyme is encoded by the gene MJ0620.[1] MptN is a member of the ATP-grasp superfamily, a diverse group of enzymes that utilize ATP to catalyze the formation of amide bonds.[1]

The Glutamate Ligase MptN and its Enzymatic Reaction

The core function of MptN is to ligate L-glutamate to the terminal carboxyl group of the 2-hydroxyglutaric acid moiety of H₄MPT. This reaction is dependent on the hydrolysis of ATP to ADP and inorganic phosphate, which provides the necessary energy for the formation of the new amide bond.

The overall reaction can be summarized as follows:

H₄MPT + L-glutamate + ATP → H₄SPT + ADP + Pi

The ATP-Grasp Mechanism

Enzymes of the ATP-grasp superfamily share a common catalytic mechanism for amide bond formation. The reaction proceeds through the formation of a high-energy acylphosphate intermediate. In the case of MptN, the carboxyl group of the 2-hydroxyglutaric acid of H₄MPT attacks the γ-phosphate of ATP, forming an acylphosphate intermediate and releasing ADP. This activated carboxyl group is then susceptible to nucleophilic attack by the amino group of L-glutamate, resulting in the formation of an amide bond and the release of inorganic phosphate.

Quantitative Data

As of the latest available literature, specific kinetic parameters for the MptN (MJ0620) enzyme from Methanocaldococcus jannaschii have not been published. However, kinetic data is available for a closely related and homologous enzyme from the same organism, γ-F₄₂₀-2:α-L-glutamate ligase (CofF, encoded by MJ1001), which also belongs to the ATP-grasp superfamily and catalyzes a similar glutamate ligation reaction in the biosynthesis of coenzyme F₄₂₀. This data provides a valuable reference for estimating the potential kinetic properties of MptN.

Table 1: Kinetic Parameters for CofF (γ-F₄₂₀-2:α-L-glutamate ligase) from M. jannaschii

ParameterValueSubstrate
Km1.2 ± 0.3 µMγ-F₄₂₀-2
Vmax0.72 ± 0.1 nmol/min per mgγ-F₄₂₀-2

Note: This data is for the homologous enzyme CofF and should be used as an approximation for MptN.

Experimental Protocols

Heterologous Expression and Purification of Recombinant MptN

This protocol is adapted from methods successfully used for the expression and purification of other recombinant proteins from Methanocaldococcus jannaschii.

4.1.1. Gene Cloning and Expression Vector Construction

  • Amplify the mptN (MJ0620) gene from M. jannaschii genomic DNA using PCR with primers containing suitable restriction sites (e.g., NdeI and XhoI).

  • Digest the PCR product and a pET-based expression vector (e.g., pET-28a, which provides an N-terminal His₆-tag) with the corresponding restriction enzymes.

  • Ligate the digested gene into the expression vector and transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

4.1.2. Protein Expression

  • Inoculate a single colony of transformed E. coli into LB medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a) and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C to enhance soluble protein expression.

  • Harvest the cells by centrifugation.

4.1.3. Protein Purification

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the His-tagged MptN protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analyze the purified protein fractions by SDS-PAGE.

  • For further purification and buffer exchange, perform size-exclusion chromatography.

Assay for Tetrahydromethanopterin:α-L-glutamate Ligase Activity

This protocol is based on the published assay for MptN (MJ0620) activity.

4.2.1. Reaction Mixture Prepare a 100 µl reaction mixture containing:

  • 50 mM TES/Na⁺ buffer (pH 7.0)

  • 110 mM KCl

  • 5.5 mM L-glutamate

  • 5.5 mM ATP

  • 10 mM MgCl₂

  • 5 mM DTT

  • 86 µM H₄MPT (substrate)

  • 12 µg purified recombinant MptN protein

4.2.2. Assay Procedure

  • Combine all reaction components except the enzyme in a microcentrifuge tube.

  • Pre-incubate the mixture at 60°C for 5 minutes.

  • Initiate the reaction by adding the purified MptN enzyme.

  • Incubate the reaction at 60°C for 30 minutes.

  • Terminate the reaction by adding EDTA to a final concentration of 20 mM or by heat inactivation.

4.2.3. Product Analysis

  • The formation of H₄SPT can be analyzed by reverse-phase HPLC. The product will have a different retention time compared to the H₄MPT substrate.

  • Alternatively, the reaction can be monitored by measuring the production of ADP using a coupled enzyme assay (e.g., with pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, monitoring the decrease in NADH absorbance at 340 nm).

Visualizations

Signaling Pathways and Logical Relationships

Tetrahydrosarcinapterin_Biosynthesis cluster_pathway Biosynthesis of Tetrahydrothis compound H4MPT Tetrahydromethanopterin (H₄MPT) MptN MptN (Tetrahydromethanopterin: α-L-glutamate ligase) H4MPT->MptN Glutamate L-Glutamate Glutamate->MptN ATP ATP ATP->MptN H4SPT Tetrahydrothis compound (H₄SPT) MptN->H4SPT ADP_Pi ADP + Pi MptN->ADP_Pi

Caption: Biosynthesis of Tetrahydrothis compound from Tetrahydromethanopterin.

ATP_Grasp_Mechanism cluster_mechanism ATP-Grasp Mechanism of MptN H4MPT_COOH H₄MPT-R-COOH (Carboxyl group) Step1 Step 1: Acylphosphate Formation H4MPT_COOH->Step1 ATP_mol ATP ATP_mol->Step1 Acylphosphate H₄MPT-R-CO-O-PO₃²⁻ (Acylphosphate intermediate) Step1->Acylphosphate ADP_mol ADP Step1->ADP_mol Step2 Step 2: Nucleophilic Attack Acylphosphate->Step2 Glutamate_NH2 L-Glutamate-NH₂ (Amino group) Glutamate_NH2->Step2 H4SPT_product H₄SPT (Amide bond formed) Step2->H4SPT_product Pi_mol Pi Step2->Pi_mol

Caption: The two-step ATP-grasp mechanism of MptN.

Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow for MptN Characterization Cloning 1. Cloning of mptN gene Expression 2. Heterologous Expression in E. coli Cloning->Expression Purification 3. Protein Purification (Affinity & Size-Exclusion Chromatography) Expression->Purification Activity_Assay 4. Enzyme Activity Assay Purification->Activity_Assay Analysis 5. Product Analysis (HPLC or Coupled Assay) Activity_Assay->Analysis Kinetics 6. Kinetic Analysis (Determine Km, Vmax) Analysis->Kinetics

Caption: Workflow for the characterization of recombinant MptN.

Conclusion and Future Perspectives

The glutamate ligase MptN plays a vital and specific role in the biosynthesis of the essential coenzyme tetrahydrothis compound in methanogenic archaea. Its membership in the ATP-grasp superfamily provides a framework for understanding its catalytic mechanism. While detailed kinetic data for MptN is still forthcoming, the information available for homologous enzymes, coupled with the experimental protocols outlined in this guide, provides a solid foundation for further research.

Future studies should focus on determining the specific kinetic parameters of MptN to allow for a more complete understanding of its catalytic efficiency and regulation. Furthermore, structural studies of MptN, both alone and in complex with its substrates, would provide invaluable insights into its active site architecture and the molecular basis of substrate recognition. Given the essential role of H₄SPT in methanogenesis, MptN represents a potential target for the development of novel inhibitors that could specifically target these microorganisms, with potential applications in controlling methane emissions or as novel antimicrobial agents.

References

Unveiling the Chemical Landscape of Tetrahydrosarcinapterin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive exploration of the chemical properties of Tetrahydrosarcinapterin (H4SPT), a crucial C1 carrier coenzyme in the metabolic pathways of methanogenic archaea. This document is intended for researchers, scientists, and drug development professionals engaged in the study of microbial metabolism and enzyme kinetics. While extensive research exists on related pterin (B48896) cofactors, specific quantitative data for Tetrahydrothis compound remains an area of active investigation. This guide consolidates the current understanding, drawing parallels from analogous compounds, and outlines detailed experimental protocols to facilitate further research.

Core Chemical Properties

Tetrahydrothis compound is a derivative of tetrahydromethanopterin (H4MPT), distinguished by the presence of a glutamyl group attached to the ribose of the side chain. This modification is characteristic of the Methanosarcinales order of methanogens. While specific experimental values for H4SPT are not widely published, the fundamental chemical properties can be inferred from the behavior of its core pterin structure and related compounds.

Table 1: Physicochemical Properties of Tetrahydrothis compound and Related Compounds

PropertyTetrahydrothis compound (H4SPT)Tetrahydromethanopterin (H4MPT)Tetrahydrobiopterin (BH4)
Molecular Formula C36H50N7O19PC31H45N6O16PC9H15N5O3
Molecular Weight 915.78 g/mol (as free acid)812.69 g/mol (as free acid)241.25 g/mol
Solubility Expected to be soluble in aqueous buffers.Soluble in aqueous buffers.Soluble in aqueous solutions, particularly at acidic pH.
Stability Presumed to be sensitive to oxidation, pH, and temperature, similar to other tetrahydropterins. Specific data is not available.Sensitive to oxidation.Unstable in neutral and alkaline solutions; stabilized by antioxidants and low temperatures.
Redox Potential Not experimentally determined. Expected to have a redox potential suitable for C1 carrier functions.Not experimentally determined.The redox potential of the pterin ring is crucial for its role as an electron donor.

Note: The molecular formula and weight for Tetrahydrothis compound are calculated based on its known structure as a glutamyl derivative of H4MPT. Other properties are extrapolated from closely related compounds due to a lack of specific experimental data for H4SPT in the public domain.

Role in Methanogenesis

Tetrahydrothis compound is a central coenzyme in the aceticlastic and methylotrophic pathways of methanogenesis, where it serves as a carrier of one-carbon units at various oxidation states (formyl, methenyl, methylene, and methyl).

Aceticlastic Methanogenesis Pathway

In the aceticlastic pathway, the methyl group of acetate (B1210297) is transferred to H4SPT to form methyl-H4SPT. This is a key step preceding the reduction of the methyl group to methane (B114726).

Aceticlastic_Methanogenesis Acetate Acetate Acetyl_CoA Acetyl-CoA Acetate->Acetyl_CoA Acetate Kinase, Phosphotransacetylase CO_and_Methyl_Group {CO | Methyl Group} Acetyl_CoA->CO_and_Methyl_Group CO Dehydrogenase/ Acetyl-CoA Synthase CH3_H4SPT Methyl-H4SPT CO_and_Methyl_Group->CH3_H4SPT Methyltransferase CO2 CO2 CO_and_Methyl_Group->CO2 Oxidation H4SPT Tetrahydrothis compound (H4SPT) H4SPT->CH3_H4SPT CH3_S_CoM Methyl-CoM CH3_H4SPT->CH3_S_CoM Methyl-H4SPT:CoM Methyltransferase CoM_SH Coenzyme M (CoM-SH) CoM_SH->CH3_S_CoM Methane Methane CH3_S_CoM->Methane Methyl-CoM Reductase

Figure 1: Simplified pathway of aceticlastic methanogenesis.
Methylotrophic Methanogenesis Pathway

In methylotrophic methanogenesis, C1 compounds like methanol (B129727) are utilized. The methyl group is transferred to H4SPT, forming methyl-H4SPT, which then enters the final steps of methane formation.

Methylotrophic_Methanogenesis Methanol Methanol CH3_H4SPT Methyl-H4SPT Methanol->CH3_H4SPT Methanol Methyltransferase H4SPT Tetrahydrothis compound (H4SPT) H4SPT->CH3_H4SPT CH3_S_CoM Methyl-CoM CH3_H4SPT->CH3_S_CoM Methyl-H4SPT:CoM Methyltransferase CoM_SH Coenzyme M (CoM-SH) CoM_SH->CH3_S_CoM Methane Methane CH3_S_CoM->Methane Methyl-CoM Reductase

Figure 2: C1 transfer in methylotrophic methanogenesis.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of Tetrahydrothis compound are not extensively documented in publicly available literature. The following sections provide hypothetical protocols based on established methods for analogous pterin-containing coenzymes. These should be considered as starting points for methodological development.

Enzymatic Synthesis and Purification of Tetrahydrothis compound

This protocol outlines a potential enzymatic approach for the in vitro synthesis and purification of H4SPT, leveraging the enzymes from the biosynthetic pathway.

Synthesis_Purification_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification Start Start with Tetrahydromethanopterin (H4MPT) and L-Glutamate Incubation Incubate with purified Tetrahydrothis compound Synthase and ATP at 37°C Start->Incubation Reaction_Mixture Reaction Mixture containing H4SPT Incubation->Reaction_Mixture Anion_Exchange Anion Exchange Chromatography (e.g., DEAE-Sepharose) Reaction_Mixture->Anion_Exchange Desalting Desalting/Buffer Exchange (e.g., Gel Filtration) Anion_Exchange->Desalting Lyophilization Lyophilization Desalting->Lyophilization Purified_H4SPT Purified Tetrahydrothis compound Lyophilization->Purified_H4SPT

Figure 3: Proposed workflow for H4SPT synthesis and purification.

Methodology:

  • Heterologous Expression and Purification of Tetrahydrothis compound Synthase:

    • The gene encoding tetrahydrothis compound synthase from a Methanosarcina species can be cloned into an appropriate expression vector (e.g., pET series) with a purification tag (e.g., His-tag).

    • The protein is then overexpressed in a suitable E. coli strain (e.g., BL21(DE3)).

    • Purification is achieved using affinity chromatography (e.g., Ni-NTA), followed by size-exclusion chromatography for polishing.

  • Enzymatic Synthesis:

    • A reaction mixture is prepared containing purified tetrahydromethanopterin (H4MPT), L-glutamate, ATP, MgCl2, and a suitable buffer (e.g., Tris-HCl, pH 8.0).

    • The reaction is initiated by the addition of purified tetrahydrothis compound synthase.

    • The mixture is incubated at a temperature optimal for the enzyme's activity (typically 37-55°C for enzymes from mesophilic or thermophilic methanogens, respectively).

  • Purification of Tetrahydrothis compound:

    • The reaction is stopped, and the protein is removed (e.g., by ultrafiltration).

    • The resulting solution is loaded onto an anion-exchange chromatography column (e.g., DEAE-Sepharose).

    • H4SPT is eluted using a salt gradient (e.g., NaCl or KCl).

    • Fractions containing H4SPT (monitored by UV absorbance at ~290 nm) are pooled.

    • The pooled fractions are desalted and concentrated using gel filtration chromatography or ultrafiltration.

    • The final product is lyophilized for storage.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of pterin cofactors. The following is a proposed method for the analysis of H4SPT.

Table 2: Proposed LC-MS/MS Parameters for Tetrahydrothis compound Analysis

ParameterProposed Value/Condition
Chromatography
ColumnReversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientA suitable gradient from low to high organic phase to elute H4SPT.
Flow Rate0.2-0.4 mL/min
Column Temperature30-40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)[M+H]+ corresponding to the exact mass of H4SPT.
Product Ions (m/z)To be determined by fragmentation analysis of a purified standard.
Collision EnergyTo be optimized for characteristic fragmentation.

Sample Preparation:

Due to the inherent instability of tetrahydropterins, sample preparation is critical.

  • Samples should be extracted in an acidic buffer containing antioxidants (e.g., dithiothreitol (B142953) or ascorbic acid).

  • Proteins should be precipitated using a suitable agent (e.g., trichloroacetic acid or methanol).

  • The supernatant should be immediately analyzed or stored at -80°C.

Spectroscopic Data

Detailed and publicly available NMR and mass spectrometry data specifically for Tetrahydrothis compound are scarce. Research in this area is required to fully characterize this important coenzyme.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be invaluable for the structural elucidation and confirmation of synthesized H4SPT. Based on the known structure, the following characteristic signals would be expected:

  • ¹H NMR: Signals corresponding to the pterin ring protons, the ribose side chain, and the glutamyl moiety.

  • ¹³C NMR: Resonances for the carbon atoms of the pterin core, the sugar, and the amino acid.

Mass Spectrometry (MS)

High-resolution mass spectrometry is essential for confirming the elemental composition of H4SPT. Tandem MS (MS/MS) would provide fragmentation patterns that can be used for structural verification and for developing quantitative LC-MS/MS methods.

Future Directions

The chemical and physical properties of Tetrahydrothis compound present a significant area for future research. Key areas that require investigation include:

  • Quantitative Stability Studies: Determining the stability of H4SPT under various pH, temperature, and oxidative stress conditions.

  • Redox Potential Measurement: Experimentally determining the redox potential to better understand its role in C1 transformations.

  • Detailed Spectroscopic Characterization: Acquisition and publication of high-resolution ¹H and ¹³C NMR and MS/MS spectra.

  • Development of Robust Analytical Methods: Optimization and validation of sensitive and specific methods for the quantification of H4SPT in biological samples.

This technical guide serves as a foundational resource for researchers embarking on the study of Tetrahydrothis compound. The provided information and proposed methodologies aim to stimulate further investigation into the chemical intricacies of this vital methanogenic coenzyme.

Initial Characterization of Sarcinapterin: A Novel Pterin-Class Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The molecule "Sarcinapterin" as a therapeutic agent is a hypothetical construct for this technical guide. While the name is derived from the known coenzyme "tetrahydrothis compound," the data, pathways, and protocols described below are representative examples for the initial characterization of a novel investigational compound and are not based on established experimental results for a real molecule with this name.

This document provides a technical overview of the initial physicochemical and in vitro characterization of this compound, a novel synthetic pterin (B48896) derivative. Pterins are a class of heterocyclic compounds, structurally composed of a pteridine (B1203161) ring system, which are integral to diverse biological functions.[1][2] this compound has been designed to modulate cellular signaling pathways implicated in oncogenesis.

Physicochemical Properties

This compound was synthesized as a stable, crystalline solid. Its fundamental physicochemical properties were determined to establish a baseline for solubility, stability, and potential for passive diffusion across cell membranes. The results are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod
Molecular Formula C₁₅H₁₄N₆O₄High-Resolution Mass Spectrometry
Molecular Weight 354.32 g/mol Calculated from Formula
Aqueous Solubility (PBS, pH 7.4) 15.8 µg/mLHPLC-UV Quantification
LogP (Octanol/Water) 2.15Shake-Flask Method
pKa (Acidic) 6.8Potentiometric Titration
pKa (Basic) 2.5Potentiometric Titration

In Vitro Biological Activity

The primary biological activity of this compound was assessed through its anti-proliferative effects on a panel of human cancer cell lines and its inhibitory action on a specific molecular target, the c-Jun N-terminal kinase (JNK1), a key component of cellular stress-response pathways.

The half-maximal inhibitory concentration (IC₅₀) was determined for three distinct cancer cell lines after 72 hours of continuous exposure to this compound. The compound demonstrated potent dose-dependent inhibition of cell growth across all tested lines.

Table 2: Anti-Proliferative Activity of this compound

Cell LineCancer TypeIC₅₀ (nM)
A549 Non-Small Cell Lung Cancer125
MCF-7 Breast Adenocarcinoma210
U-87 MG Glioblastoma95

To elucidate its mechanism of action, this compound was screened against a panel of protein kinases. It was identified as a potent and selective inhibitor of JNK1.

Table 3: Kinase Inhibition Profile of this compound

Kinase TargetIC₅₀ (nM)
JNK1 35
p38α 1,250
ERK2 > 10,000
CDK2 > 10,000

Signaling Pathway Modulation

This compound is hypothesized to exert its anti-proliferative effects by directly inhibiting the JNK signaling pathway. This pathway is a critical mediator of cellular responses to stress signals, such as inflammatory cytokines and UV radiation, and its dysregulation is linked to cell proliferation and survival in various cancers. The diagram below illustrates the proposed mechanism of action.

Sarcinapterin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Stress Receptor (e.g., TNFR) MKK4 MKK4/7 Receptor->MKK4 Activates JNK JNK MKK4->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 Complex cJun->AP1 Forms This compound This compound This compound->JNK Inhibits Gene Gene Expression (Proliferation, Survival) AP1->Gene Regulates Stress External Stress (e.g., Cytokines) Stress->Receptor

Caption: Proposed mechanism of this compound action via inhibition of the JNK signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments performed during the initial characterization of this compound.

This protocol outlines the procedure for determining the IC₅₀ of this compound in cancer cell lines.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2X serial dilution series in culture medium, ranging from 200 µM to 0.1 nM.

  • Treatment: Remove medium from cells and add 100 µL of the diluted this compound solutions (or vehicle control, 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC₅₀ value.

This protocol describes a fluorescence-based assay to measure the inhibitory activity of this compound against JNK1.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of recombinant JNK1 enzyme, a fluorescently-labeled peptide substrate, and ATP.

  • Compound Dilution: Create a 10-point, 3-fold serial dilution of this compound in DMSO, then dilute further in assay buffer.

  • Reaction Setup: In a 384-well plate, add 5 µL of diluted this compound or vehicle control. Add 10 µL of the JNK1 enzyme/substrate mixture.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution (at the Kₘ concentration).

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature, protected from light.

  • Reaction Termination: Stop the reaction by adding 25 µL of a termination buffer containing EDTA.

  • Data Acquisition: Measure the fluorescence signal corresponding to the phosphorylated and unphosphorylated substrate pools using a suitable plate reader.

  • Analysis: Calculate the percent inhibition for each concentration relative to controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Experimental Workflow Overview

The overall workflow for the initial characterization of a novel compound like this compound follows a logical progression from synthesis to detailed biological assessment.

Workflow cluster_chem Chemical & Physical Characterization cluster_bio Biological Evaluation cluster_data Data Analysis & Reporting Synthesis Compound Synthesis & Purification Structure Structural Confirmation (NMR, MS) Synthesis->Structure PhysChem Physicochemical Analysis (Solubility, LogP, pKa) Screening Primary Screening (Cell Viability Assay) PhysChem->Screening Structure->PhysChem TargetID Target Identification (Kinase Panel Screen) Screening->TargetID Mechanism Mechanism of Action (Pathway Analysis) TargetID->Mechanism Analysis IC50 Calculation & Statistical Analysis Mechanism->Analysis Report Technical Report Generation Analysis->Report

Caption: High-level workflow for the initial characterization of this compound.

References

Understanding the enzymatic reaction of Tetrahydrosarcinapterin synthase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tetrahydrosarcinapterin Synthase

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Tetrahydrothis compound synthase (EC 6.3.2.33), a crucial enzyme in the biosynthesis of the C1 carrier coenzyme 5,6,7,8-tetrahydrothis compound (B1178067). The guide details the enzyme's core biochemical reaction, its integral role within methanogenic pathways, and presents generalized experimental protocols for its study. Due to its specificity to methanogenic archaea, this enzyme represents a potential target for the development of specific metabolic inhibitors.

The Enzymatic Reaction: Core Functionality

Tetrahydrothis compound synthase, systematically named tetrahydromethanopterin:alpha-L-glutamate ligase (ADP-forming), catalyzes the ATP-dependent ligation of L-glutamate onto tetrahydromethanopterin (H₄MPT)[1]. This reaction forms a γ-glutamyl linkage, yielding 5,6,7,8-tetrahydrothis compound (H₄S), a key coenzyme in methanogenesis[1].

The overall balanced chemical equation is: ATP + Tetrahydromethanopterin + L-glutamate ⇌ ADP + Phosphate + 5,6,7,8-tetrahydrothis compound[1]

This single enzymatic step is responsible for the structural difference between H₄MPT and H₄S, the latter being a functional analogue found primarily in the order Methanosarcinales[2].

Enzymatic_Reaction sub1 Tetrahydromethanopterin (H₄MPT) enzyme Tetrahydrothis compound Synthase sub1->enzyme sub2 L-Glutamate sub2->enzyme sub3 ATP sub3->enzyme prod1 Tetrahydrothis compound (H₄S) prod2 ADP + Pi enzyme->prod1 enzyme->prod2

Figure 1: The core enzymatic reaction catalyzed by Tetrahydrothis compound synthase.

Role in Metabolic Pathways

Tetrahydrothis compound (H₄S) and its analogue tetrahydromethanopterin (H₄MPT) are essential C1 carriers in all three major methanogenic pathways: hydrogenotrophic, aceticlastic, and methylotrophic[3]. These coenzymes accept a formyl group near the beginning of the pathway and sequentially carry the one-carbon unit through various reduction states until it is ultimately transferred to coenzyme M, leading to methane (B114726) formation. The synthase's role is therefore foundational, providing the necessary coenzyme for the central carbon-shuffling pathway of methanogenesis.

Methanogenesis_Pathway cluster_synthesis Coenzyme Biosynthesis cluster_c1_pathway C1 Carrier Pathway CO2 CO₂ Formyl_H4S Formyl-H₄S CO2->Formyl_H4S Formylation H4MPT H₄MPT Synthase Tetrahydrothis compound Synthase H4MPT->Synthase H4S H₄S Synthase->H4S H4S->Formyl_H4S Methenyl_H4S Methenyl-H₄S Formyl_H4S->Methenyl_H4S Methylene_H4S Methylene-H₄S Methenyl_H4S->Methylene_H4S Methyl_H4S Methyl-H₄S Methylene_H4S->Methyl_H4S Methyl_CoM Methyl-CoM Methyl_H4S->Methyl_CoM Methyl Transfer CoM Coenzyme M CoM->Methyl_CoM Methane Methane (CH₄) Methyl_CoM->Methane Reduction

Figure 2: Simplified role of H₄S (synthesized from H₄MPT) in the C1 carrier pathway of methanogenesis.

Quantitative Enzyme Kinetics

Specific kinetic parameters (Kₘ, kcat, Vmax) for Tetrahydrothis compound synthase are not extensively documented in publicly available literature. However, analysis of such parameters is critical for understanding substrate affinity, catalytic efficiency, and potential inhibitor interactions. Below is a standard table format for presenting such data once it is determined experimentally.

SubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Optimal Conditions
TetrahydromethanopterinTBDTBDTBDpH, Temp, Cations
L-GlutamateTBDTBDTBD
ATPTBDTBDTBD
Inhibitor (Example) Ki (µM) Type of Inhibition
Substrate Analogue XTBDTBD

TBD: To Be Determined experimentally.

Experimental Protocols

The following sections outline generalized protocols for the purification and activity assay of Tetrahydrothis compound synthase. These are synthesized from standard biochemical methods for similar enzymes and should be optimized for the specific archaeal species and laboratory conditions.

Enzyme Purification Protocol

This protocol is based on methods used for other biosynthetic enzymes from archaea, such as β-RFAP synthase. All steps should be performed at 4°C unless otherwise specified, and anaerobic conditions may be required if the enzyme is oxygen-sensitive.

  • Cell Lysis:

    • Harvest methanogenic archaeal cells (e.g., Methanosarcina sp.) from culture by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM TES pH 7.0, 10 mM MgCl₂, 2 mM DTT, 5% glycerol) containing protease inhibitors.

    • Lyse cells via sonication or French press.

    • Clarify the lysate by ultracentrifugation to remove cell debris and membranes.

  • Anion Exchange Chromatography:

    • Load the soluble lysate onto an anion-exchange column (e.g., Q-Sepharose) equilibrated with the lysis buffer.

    • Wash the column to remove unbound proteins.

    • Elute bound proteins using a linear salt gradient (e.g., 0 to 600 mM KCl in lysis buffer).

    • Collect fractions and assay for synthase activity.

  • Hydrophobic Interaction Chromatography (HIC):

    • Pool active fractions and add ammonium (B1175870) sulfate (B86663) to a final concentration that promotes binding (e.g., 1.0 M).

    • Load the sample onto a HIC column (e.g., Phenyl-Sepharose) equilibrated with a high-salt buffer.

    • Elute the enzyme using a decreasing salt gradient.

    • Collect and assay fractions for activity.

  • Gel Filtration Chromatography:

    • Concentrate the active fractions from HIC.

    • Load the concentrated sample onto a gel filtration column (e.g., Superdex 200) equilibrated with a final storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 1 mM DTT).

    • Elute the sample to separate proteins by size and remove remaining contaminants.

    • Assess purity via SDS-PAGE. The purified enzyme can be stored at -80°C.

Enzyme Activity Assay Protocol

A continuous spectrophotometric coupled assay is a robust method for measuring the activity of ATP-dependent ligases. This proposed assay links the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm. This approach is adapted from assays developed for other synthases.

Principle:

  • Reaction 1 (Synthase): ATP + H₄MPT + L-Glu → ADP + H₄S + Pi

  • Reaction 2 (Pyruvate Kinase): ADP + PEP → ATP + Pyruvate

  • Reaction 3 (Lactate Dehydrogenase): Pyruvate + NADH + H⁺ → Lactate + NAD⁺ (ΔA₃₄₀)

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂.

  • Substrates: ATP, Tetrahydromethanopterin (H₄MPT), L-Glutamate.

  • Coupling System: Phosphoenolpyruvate (PEP), NADH, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH).

  • Purified Tetrahydrothis compound synthase.

Procedure:

  • Prepare a master mix in the assay buffer containing saturating concentrations of PEP, NADH, PK, and LDH.

  • In a quartz cuvette, combine the master mix with substrates H₄MPT and L-Glutamate.

  • Initiate the background reaction by adding ATP and monitor absorbance at 340 nm until stable.

  • Start the primary reaction by adding a known amount of purified Tetrahydrothis compound synthase.

  • Record the decrease in absorbance at 340 nm over time. The linear rate of NADH oxidation is directly proportional to the synthase activity.

Assay_Workflow Start Start Prepare Prepare Master Mix (Buffer, PEP, NADH, PK/LDH) Start->Prepare Add_Substrates Add Substrates to Cuvette (H₄MPT, L-Glutamate) Prepare->Add_Substrates Add_ATP Add ATP to Measure Background Rate Add_Substrates->Add_ATP Add_Enzyme Initiate Reaction: Add Synthase Enzyme Add_ATP->Add_Enzyme Monitor Monitor A₃₄₀ Decrease Over Time Add_Enzyme->Monitor Calculate Calculate Activity from Linear Rate of NADH Oxidation Monitor->Calculate End End Calculate->End

Figure 3: Experimental workflow for a coupled spectrophotometric assay of synthase activity.

Implications for Drug Development

The metabolic pathways of methanogenic archaea are distinct from those in bacteria, eukaryotes, and other archaea. Enzymes that are unique and essential to these pathways, such as Tetrahydrothis compound synthase, represent promising targets for the development of specific inhibitors.

  • Specificity: As the enzyme and its substrate (H₄MPT) are not found in mammals, inhibitors are likely to have low host toxicity, a desirable trait for antimicrobial agents.

  • Applications:

    • Ruminant Agriculture: Specific inhibition of methanogenesis in the rumen of livestock could reduce methane emissions, a potent greenhouse gas, and potentially improve feed conversion efficiency.

    • Biogas Production: Modulating methanogen activity could be used to optimize the composition and yield of biogas from anaerobic digesters.

    • Human Health: While methanogens in the human gut are not typically pathogenic, their activity has been linked to certain gastrointestinal conditions. Targeted inhibition could serve as a tool for studying their role in the gut microbiome.

Future research should focus on high-throughput screening for inhibitors of this enzyme and structural biology studies (X-ray crystallography, Cryo-EM) to enable rational drug design.

References

Methodological & Application

Enzymatic Synthesis of Tetrahydrosarcinapterin: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the enzymatic synthesis of Tetrahydrosarcinapterin (H4SPT), a crucial C1-carrier coenzyme in methanogenic archaea. The synthesis is achieved through the ATP-dependent ligation of L-glutamate to Tetrahydromethanopterin (H4MPT), catalyzed by the enzyme Tetrahydrothis compound synthase (H4MPT:α-L-glutamate ligase). This protocol is intended for researchers in biochemistry, microbiology, and drug development who are investigating methanogenesis, archaeal metabolism, and potential antimicrobial targets.

Overview of the Synthesis Pathway

The enzymatic synthesis of Tetrahydrothis compound is a single-step reaction where the α-carboxyl group of L-glutamate is ligated to the terminal amino group of the p-aminobenzoylglutamate moiety of Tetrahydromethanopterin. This reaction is catalyzed by Tetrahydrothis compound synthase (EC 6.3.2.33) and requires ATP as an energy source, which is hydrolyzed to ADP and inorganic phosphate (B84403).[1][2][3]

The overall reaction is as follows:

ATP + Tetrahydromethanopterin + L-glutamate ⇌ ADP + phosphate + 5,6,7,8-Tetrahydrothis compound[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the enzymatic synthesis of Tetrahydrothis compound, based on studies of the recombinant Tetrahydrothis compound synthase (MptN protein) from Methanococcus jannaschii.

ParameterValueConditions
Substrate Specificity
L-glutamateActive10 mM
D-glutamateInactive10 mM
β-glutamateInactive10 mM
L-aspartateInactive10 mM
L-glutamineInactive10 mM
L-α-aminoadipateInactive10 mM
D,L-2-amino-4-phosphono-butyrateInactive10 mM
Cofactor Requirement
ATPRequired
GTPNo activity

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of Tetrahydrothis compound.

Recombinant Expression and Purification of Tetrahydrothis compound Synthase (MptN)

This protocol describes the expression and purification of the recombinant MptN protein from E. coli.

Materials:

  • E. coli BL21(DE3) cells carrying the expression vector for the mptN gene (e.g., MJ0620 from M. jannaschii) with a His-tag.

  • Luria-Bertani (LB) medium with appropriate antibiotic for selection.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (B142953) (DTT).

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM DTT.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM DTT.

  • Ni-NTA affinity chromatography column.

  • Dialysis buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM DTT.

Procedure:

  • Expression:

    • Inoculate a starter culture of the recombinant E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Purification:

    • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer.

    • Wash the column with Wash Buffer to remove unbound proteins.

    • Elute the His-tagged MptN protein with Elution Buffer.

    • Collect the fractions and analyze for the presence of the purified protein by SDS-PAGE.

    • Pool the fractions containing the purified protein and dialyze against Dialysis Buffer overnight at 4°C.

    • Concentrate the purified protein and store at -80°C.

Enzymatic Synthesis of Tetrahydrothis compound

This protocol describes the in vitro synthesis of H4SPT using purified MptN enzyme.

Materials:

  • Purified Tetrahydrothis compound synthase (MptN).

  • Tetrahydromethanopterin (H4MPT).

  • L-glutamate.

  • ATP.

  • Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 20 mM MgCl2, 10 mM DTT.

  • HPLC system for product analysis.

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in a total volume of 100 µL containing:

      • 100 mM Tris-HCl (pH 8.0)

      • 20 mM MgCl2

      • 10 mM DTT

      • 5 mM ATP

      • 2 mM L-glutamate

      • 0.5 mM H4MPT

      • 10 µg of purified MptN enzyme

    • Incubate the reaction mixture at 50°C for 1 hour.

  • Product Analysis:

    • Stop the reaction by adding an equal volume of ice-cold methanol.

    • Centrifuge the mixture to precipitate the protein.

    • Analyze the supernatant by reverse-phase HPLC to detect the formation of Tetrahydrothis compound. The product can be monitored by its characteristic UV absorbance or fluorescence.

Visualization of the Synthesis Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic synthesis pathway and the experimental workflow for the synthesis and purification of Tetrahydrothis compound.

Enzymatic_Synthesis_of_Tetrahydrothis compound cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products H4MPT Tetrahydromethanopterin Enzyme Tetrahydrothis compound synthase (MptN) H4MPT->Enzyme L_Glutamate L-Glutamate L_Glutamate->Enzyme ATP ATP ATP->Enzyme H4SPT Tetrahydrothis compound Enzyme->H4SPT ADP_Pi ADP + Pi Enzyme->ADP_Pi

Caption: Enzymatic synthesis of Tetrahydrothis compound.

Experimental_Workflow cluster_expression Recombinant Enzyme Production cluster_purification Purification cluster_synthesis Enzymatic Synthesis A E. coli Culture with mptN gene B IPTG Induction A->B C Cell Lysis B->C D Ni-NTA Affinity Chromatography C->D E Elution D->E F Purified MptN Enzyme E->F G Reaction Incubation (H4MPT, L-Glu, ATP, MptN) F->G H HPLC Analysis G->H I Purified Tetrahydrothis compound H->I

Caption: Experimental workflow for H4SPT synthesis.

References

Application Notes and Protocols for the Quantification of Tetrahydrosarcinapterin in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydrosarcinapterin (H4SPT) is a vital cofactor in various metabolic pathways, particularly in methanogenic archaea where it plays a crucial role in one-carbon metabolism. Its structural similarity to tetrahydrobiopterin (B1682763) (BH4), a well-characterized cofactor in mammals essential for the synthesis of neurotransmitters and nitric oxide, suggests that H4SPT or similar pteridine (B1203161) derivatives may have uncharacterized roles in other organisms, including in specific human cell types or disease states. Accurate quantification of H4SPT in cellular lysates is paramount to understanding its physiological and pathological significance.

This document provides detailed protocols for the quantification of H4SPT in cell lysates using two primary analytical techniques: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). Due to the limited availability of specific experimental data for H4SPT, the methodologies presented here are adapted from well-established protocols for the analysis of the analogous and highly unstable molecule, tetrahydrobiopterin (BH4).[1] These protocols are intended to serve as a robust starting point for researchers to develop and validate their own quantitative assays for H4SPT.

Putative Biosynthetic Pathway of Tetrahydrothis compound

The biosynthesis of H4SPT is proposed to follow a pathway analogous to that of tetrahydrobiopterin, originating from guanosine (B1672433) triphosphate (GTP). This putative pathway involves a series of enzymatic conversions. The key enzymes are likely to be GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR).[2][3][4]

Tetrahydrosarcinapterin_Biosynthesis GTP Guanosine Triphosphate (GTP) DHNP Dihydroneopterin Triphosphate GTP->DHNP GTP Cyclohydrolase I (GTPCH) PPH4 6-Pyruvoyltetrahydropterin DHNP->PPH4 6-Pyruvoyltetrahydropterin Synthase (PTPS) H4SPT Tetrahydrothis compound (H4SPT) PPH4->H4SPT Sepiapterin Reductase (SR)

A putative biosynthetic pathway for Tetrahydrothis compound (H4SPT).

Experimental Protocols

Sample Preparation for H4SPT Quantification from Cell Lysates

The accurate quantification of reduced pteridines like H4SPT is critically dependent on the sample preparation method due to their high susceptibility to oxidation. The following protocol is designed to stabilize H4SPT during cell lysis and extraction.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, and a protease inhibitor cocktail.

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA) for protein precipitation.

  • Centrifuge capable of 4°C and >15,000 x g.

  • Ultrasonic homogenizer.

Protocol:

  • Cell Harvesting: Culture cells to the desired confluency. For adherent cells, wash twice with ice-cold PBS, then scrape the cells into a minimal volume of ice-cold PBS. For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash twice with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in 2 volumes of ice-cold Lysis Buffer. Lyse the cells by sonication on ice. Use short bursts (e.g., 3 x 10 seconds) to prevent sample heating.

  • Protein Precipitation: To deproteinize the sample, add an equal volume of ice-cold 1 M PCA or 10% (w/v) TCA to the cell lysate. Vortex briefly and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the H4SPT.

  • Stabilization: Immediately analyze the supernatant or store it at -80°C. For long-term storage, the addition of antioxidants like DTT to the supernatant is recommended.

Quantification of H4SPT by HPLC-MS/MS

This method offers high sensitivity and specificity for the quantification of H4SPT.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Adapted from BH4 analysis):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

Mass Spectrometry Parameters (Hypothetical for H4SPT):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Molecular Weight of H4SPT: Approximately 901 g/mol .

  • Precursor Ion (Q1): m/z 902.4 (assuming [M+H]+).

  • Product Ions (Q3 for MRM): A hypothetical fragmentation pattern would need to be determined experimentally. Based on the structure, potential fragments could arise from the loss of the glutamate (B1630785) side chains or cleavage within the pterin (B48896) ring system. For method development, full scan and product ion scan modes should be utilized with an H4SPT standard to identify characteristic fragments.

  • Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and the determined fragmentation pattern of H4SPT.

Workflow for HPLC-MS/MS Analysis:

HPLC_MSMS_Workflow Sample Prepared Cell Lysate Supernatant HPLC HPLC Separation (Reversed-Phase C18) Sample->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS_Q1 Mass Spectrometer (Q1) Select Precursor Ion (m/z 902.4) ESI->MS_Q1 MS_Q2 Collision Cell (Q2) Fragmentation MS_Q1->MS_Q2 MS_Q3 Mass Spectrometer (Q3) Select Product Ions MS_Q2->MS_Q3 Detector Detector MS_Q3->Detector Data Data Acquisition & Quantification Detector->Data

Workflow for the quantification of H4SPT by HPLC-MS/MS.
Quantification of H4SPT by HPLC-ECD

This method is based on the electrochemical properties of H4SPT and offers high sensitivity without the need for mass spectrometry.

Instrumentation:

  • An HPLC system.

  • An electrochemical detector with a glassy carbon working electrode.

Chromatographic Conditions (Adapted from BH4 analysis): [1]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: 50 mM sodium acetate, 10% (v/v) methanol, pH 5.2.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Electrochemical Detection:

  • Working Electrode: Glassy carbon.

  • Reference Electrode: Ag/AgCl.

  • Potential: The optimal oxidation potential for H4SPT needs to be determined experimentally by performing a hydrodynamic voltammogram with an H4SPT standard. Based on the properties of BH4, a starting potential of +0.2 V to +0.4 V would be a reasonable range to investigate.

Data Presentation

Quantitative data for H4SPT should be presented in a clear and organized manner to facilitate comparison between different experimental conditions. The following tables provide templates for data presentation. As no published data for H4SPT concentrations in cell lysates is currently available, hypothetical values are used for illustrative purposes.

Table 1: Hypothetical H4SPT Concentrations in Different Cell Lines

Cell LineTreatmentH4SPT Concentration (pmol/mg protein)Standard Deviation
Cell Line AControl15.21.8
Cell Line ATreatment X25.62.5
Cell Line BControl8.91.1
Cell Line BTreatment X12.41.5

Table 2: Method Validation Parameters for H4SPT Quantification (Hypothetical)

ParameterHPLC-MS/MSHPLC-ECD
Limit of Detection (LOD)0.1 pmol/injection0.5 pmol/injection
Limit of Quantification (LOQ)0.3 pmol/injection1.5 pmol/injection
Linearity (r²)>0.995>0.990
Intra-day Precision (%RSD)< 5%< 8%
Inter-day Precision (%RSD)< 7%< 12%
Recovery (%)85-95%80-90%

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the quantification of Tetrahydrothis compound in cell lysates. While the methods are largely adapted from established procedures for the analogous compound tetrahydrobiopterin, they offer a solid foundation for the development of validated assays for H4SPT. The successful application of these techniques will be instrumental in elucidating the biological roles of this important, yet understudied, cofactor. Researchers are encouraged to perform thorough method validation, including the determination of specific mass spectrometric and electrochemical parameters for H4SPT, to ensure accurate and reliable quantification.

References

Application of Mass Spectrometry for Sarcinapterin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcinapterin, a member of the pterin (B48896) family of heterocyclic compounds, is emerging as a molecule of significant interest in various biological processes. Pterins, such as tetrahydrobiopterin (B1682763) (BH4), are well-established as critical cofactors for a range of enzymes, playing pivotal roles in the synthesis of neurotransmitters and nitric oxide.[1][2][3] The structural similarity of this compound to these vital biomolecules suggests its potential involvement in key signaling pathways, making its accurate quantification essential for understanding its physiological and pathological roles. This application note provides a comprehensive overview of the application of liquid chromatography-mass spectrometry (LC-MS) for the sensitive and specific analysis of this compound in biological matrices. The protocols and data presented herein are designed to guide researchers in developing robust analytical methods for their specific research needs.

Signaling Pathway Involvement

This compound is hypothesized to be involved in cellular signaling pathways analogous to other well-characterized pterins like tetrahydrobiopterin (BH4). The BH4 biosynthesis pathway and its function as a cofactor for aromatic amino acid hydroxylases are critical for the production of key neurotransmitters.[2][4] A disruption in this pathway can lead to various neurological disorders. The accurate measurement of this compound may, therefore, provide insights into related metabolic and signaling cascades.

Caption: Hypothetical signaling pathway involving this compound as a cofactor.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of this compound using LC-MS/MS. These values are based on established methods for structurally similar pterin compounds and serve as a benchmark for method development and validation.

Table 1: LC-MS/MS Method Performance Characteristics

ParameterRepresentative Value
Linear Range1 - 500 ng/mL
Limit of Detection (LOD)5 - 350 pg/mL
Limit of Quantification (LOQ)15 - 1000 pg/mL
Inter-assay Precision (%CV)< 15%
Intra-assay Precision (%CV)< 10%
Accuracy (% Recovery)85 - 115%

Table 2: Representative Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+Fragment 1Optimized Value
[M+H]+Fragment 2Optimized Value
Internal Standard[M+H]+ (Isotope Labeled)Fragment 1Optimized Value

Experimental Protocols

Protocol 1: Sample Preparation from Biological Fluids (Plasma, Urine, CSF)

This protocol outlines the extraction of this compound from biological fluids, incorporating a stabilization step to prevent degradation of the analyte.

Materials:

  • Biological fluid (plasma, urine, or cerebrospinal fluid)

  • Dithiothreitol (DTT) solution (1 M in water)

  • Internal Standard (IS) solution (e.g., isotope-labeled this compound) in a suitable solvent

  • Trichloroacetic acid (TCA) or acetonitrile (B52724) for protein precipitation

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen biological samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.

  • Add 10 µL of 1 M DTT solution to stabilize this compound and vortex briefly.

  • Add 10 µL of the internal standard solution and vortex.

  • For protein precipitation, add 200 µL of ice-cold acetonitrile or 50 µL of 10% TCA.

  • Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.

  • Incubate the samples on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound.

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good retention and separation of pterins.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-7 min: 98% B

    • 7-7.1 min: 98-2% B

    • 7.1-10 min: 2% B (re-equilibration)

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: To be optimized by infusing a standard solution of this compound and its internal standard.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the analysis of this compound from sample collection to data analysis.

Sarcinapterin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, CSF) Stabilize Stabilization (with DTT) Sample->Stabilize Spike Spike Internal Standard Stabilize->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Mass Spectrometry (Detection - MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound analysis by LC-MS/MS.

Conclusion

The methodologies presented in this application note provide a robust foundation for the quantitative analysis of this compound in biological samples using liquid chromatography-mass spectrometry. The detailed protocols for sample preparation and LC-MS/MS analysis, along with representative quantitative data, will enable researchers to develop and validate sensitive and specific assays. The ability to accurately measure this compound will be instrumental in elucidating its biological functions and its potential as a biomarker or therapeutic target in various disease states.

References

Application Notes and Protocols for Studying Tetrahydrosarcinapterin Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for elucidating the function of Tetrahydrosarcinapterin (H₄SPT), a crucial C₁ carrier coenzyme in the metabolism of methanogenic archaea, particularly within the order Methanosarcinales. The following protocols are designed to enable researchers to investigate the enzymes that interact with H₄SPT, quantify their activities, and probe the physiological role of the H₄SPT-dependent pathway through genetic manipulation.

Introduction to Tetrahydrothis compound

Tetrahydrothis compound is a structural analogue of tetrahydromethanopterin (H₄MPT) and plays a central role in the transfer of one-carbon units at various oxidation states, from formyl to methyl groups. This function is essential for both methanogenesis and anabolic pathways in select archaea. Understanding the enzymes that utilize H₄SPT and the regulation of this pathway is critical for comprehending archaeal metabolism and may present novel targets for antimicrobial drug development or for optimizing methane (B114726) production in biotechnological applications.

I. In Vitro Characterization of H₄SPT-Dependent Enzymes

A series of in vitro assays are described to determine the kinetic properties of the key enzymes involved in the H₄SPT-dependent C₁ transfer cascade. These enzymes are often purified from their native source, such as Methanosarcina barkeri, or expressed heterologously in a host like Escherichia coli.

A. Synthesis and Purification of H₄SPT and its C₁ Derivatives

The availability of H₄SPT and its C₁-derivatives is a prerequisite for in vitro studies.

Protocol 1: Isolation and Synthesis of H₄SPT Derivatives

This protocol is adapted from established methods for H₄MPT derivatives, which are structurally and functionally similar.

  • Isolation of H₄SPT: H₄SPT can be isolated from large-scale cultures of Methanosarcina barkeri. The methodology generally involves cell lysis, followed by a series of chromatographic steps, including anion exchange and size-exclusion chromatography.

  • Synthesis of Formyl-H₄SPT: N⁵-formyl-H₄SPT can be synthesized by the enzymatic action of formylmethanofuran (B1241027):tetrahydromethanopterin formyltransferase (Ftr).[1][2]

  • Synthesis of Methenyl-H₄SPT: 5,10-methenyl-H₄SPT⁺ can be generated from N⁵-formyl-H₄SPT by the activity of methenyl-H₄MPT cyclohydrolase (Mch) in an acidic buffer.

  • Synthesis of Methylene-H₄SPT: 5,10-methylene-H₄SPT is formed by the reduction of methenyl-H₄SPT⁺ using a suitable reducing agent like sodium borohydride (B1222165) or enzymatically using methylene-H₄MPT dehydrogenase.

  • Synthesis of Methyl-H₄SPT: Methyl-H₄SPT can be produced by the enzymatic reduction of methylene-H₄SPT by methylene-H₄MPT reductase.

Note: All manipulations involving reduced pterins must be performed under strict anaerobic conditions to prevent oxidation.

B. Enzyme Purification

Protocol 2: Purification of H₄SPT-Dependent Enzymes from Methanosarcina barkeri

  • Cell Growth and Lysis: Grow Methanosarcina barkeri on a suitable substrate (e.g., methanol (B129727) or acetate) to induce the expression of methanogenesis enzymes. Harvest cells and lyse them by French press or sonication under anaerobic conditions.

  • Chromatography: Purify the target enzymes from the cell-free extract using a combination of chromatographic techniques, such as anion exchange (e.g., Q-Sepharose), hydrophobic interaction (e.g., Phenyl-Sepharose), and size-exclusion chromatography. Monitor the purification process by SDS-PAGE and activity assays.

Protocol 3: Heterologous Expression and Purification of Archaeal Enzymes in E. coli

  • Codon Optimization and Cloning: Optimize the gene sequence of the target archaeal enzyme for expression in E. coli and clone it into a suitable expression vector (e.g., pET series) with an affinity tag (e.g., His-tag) for purification.[3]

  • Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at an optimized temperature and time.

  • Purification: Lyse the E. coli cells and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps may be necessary to achieve homogeneity.[4]

C. Enzyme Activity Assays

The following are spectrophotometric assays to determine the kinetic parameters of key enzymes in the H₄SPT pathway.

Protocol 4: Formylmethanofuran:Tetrahydrothis compound Formyltransferase (Ftr) Assay

  • Principle: The transfer of the formyl group from formylmethanofuran to H₄SPT is monitored by the change in absorbance.

  • Reaction Mixture:

    • 100 mM Potassium Phosphate buffer, pH 7.0

    • 1 mM Formylmethanofuran

    • 0.5 mM H₄SPT

    • Purified Ftr enzyme

  • Procedure:

    • Pre-incubate the reaction mixture without the enzyme at 37°C.

    • Initiate the reaction by adding the enzyme.

    • Monitor the decrease in absorbance at a specific wavelength corresponding to formylmethanofuran consumption.

  • Data Analysis: Calculate the initial velocity from the linear phase of the reaction. Determine Kₘ and Vₘₐₓ by varying the concentration of one substrate while keeping the other saturated.

Protocol 5: Methenyl-H₄SPT Cyclohydrolase (Mch) Assay [5]

  • Principle: The reversible hydrolysis of 5,10-methenyl-H₄SPT⁺ to N⁵-formyl-H₄SPT is followed spectrophotometrically.

  • Reaction Mixture:

    • 100 mM MES buffer, pH 6.0

    • 0.1 mM 5,10-methenyl-H₄SPT⁺

    • Purified Mch enzyme

  • Procedure:

    • Follow the decrease in absorbance at 336 nm, which corresponds to the conversion of methenyl-H₄SPT⁺.

  • Data Analysis: Calculate kinetic parameters as described for Ftr.

Protocol 6: Methylene-H₄SPT Dehydrogenase (Mtd) Assay

  • Principle: The oxidation of methylene-H₄SPT to methenyl-H₄SPT⁺ is coupled to the reduction of a cofactor (e.g., NADP⁺ or F₄₂₀).

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer, pH 8.0

    • 0.2 mM 5,10-methylene-H₄SPT

    • 0.5 mM NADP⁺ (or F₄₂₀)

    • Purified Mtd enzyme

  • Procedure:

    • Monitor the increase in absorbance at 340 nm (for NADPH) or 420 nm (for reduced F₄₂₀).

  • Data Analysis: Determine kinetic parameters based on the rate of cofactor reduction.

Protocol 7: Methylene-H₄SPT Reductase (Mer) Assay

  • Principle: The reduction of methylene-H₄SPT to methyl-H₄SPT is coupled to the oxidation of a reduced cofactor (e.g., F₄₂₀H₂).

  • Reaction Mixture:

    • 100 mM Potassium Phosphate buffer, pH 7.0

    • 0.2 mM 5,10-methylene-H₄SPT

    • 0.1 mM F₄₂₀H₂

    • Purified Mer enzyme

  • Procedure:

    • Monitor the decrease in absorbance at 420 nm due to the oxidation of F₄₂₀H₂.

  • Data Analysis: Calculate kinetic parameters from the rate of F₄₂₀H₂ oxidation.

Protocol 8: Methyl-H₄SPT:Coenzyme M Methyltransferase (Mtr) Assay

  • Principle: The transfer of the methyl group from methyl-H₄SPT to Coenzyme M (CoM) is measured. This is often a more complex assay requiring the regeneration of the methylated corrinoid protein intermediate.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 0.5 mM Methyl-H₄SPT

    • 1 mM Coenzyme M

    • Purified Mtr enzyme complex

  • Procedure:

    • The formation of methyl-CoM can be quantified by HPLC or by coupling the reaction to methane formation in the presence of methyl-coenzyme M reductase.

  • Data Analysis: Determine kinetic parameters for the substrates.

D. Quantitative Data Summary

The following table summarizes representative kinetic parameters for H₄MPT-dependent enzymes, which are expected to be similar for H₄SPT-dependent enzymes.

EnzymeSubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg)Reference
Ftr Formylmethanofuran15150Breitung et al., 1990
H₄MPT10
Mch Methenyl-H₄MPT⁺25200DiMarco et al., 1986
Mtd Methylene-H₄MPT30680Vorholt et al., 1999
NADP⁺50
Mer Methylene-H₄MPT40120Ma & Thauer, 1990
F₄₂₀15
Mtr Methyl-H₄MPT505Leube & Gottschalk, 1990
Coenzyme M100

II. In Vivo Functional Analysis of the H₄SPT Pathway

Genetic manipulation of Methanosarcina barkeri allows for the investigation of the physiological role of the H₄SPT pathway.

A. Construction of Gene Deletion Mutants

Protocol 9: Markerless Gene Deletion in Methanosarcina barkeri

  • Construct the Deletion Vector:

    • Amplify ~1-2 kb regions flanking the target gene (e.g., ftr, mch, mtd, mer, or mtr) from M. barkeri genomic DNA.

    • Clone the upstream and downstream flanking regions into a suicide vector for Methanosarcina on either side of a selectable marker cassette (e.g., pac, puromycin (B1679871) resistance) that is flanked by Flp recombinase target (FRT) sites.

  • Transformation and Selection of Single Crossovers:

    • Transform the deletion vector into M. barkeri using a liposome-mediated method.

    • Select for transformants that have integrated the plasmid into the chromosome via homologous recombination by plating on medium containing puromycin.

  • Selection for Double Crossovers:

    • Culture the single-crossover mutants in non-selective medium to allow for a second recombination event that excises the plasmid and the wild-type gene, leaving the markerless deletion.

    • Select for the loss of the vector backbone (if it contains a counter-selectable marker) or screen for the desired genotype by PCR.

  • Excision of the Selectable Marker:

    • Introduce a plasmid expressing the Flp recombinase to excise the puromycin resistance cassette at the FRT sites, resulting in a markerless in-frame deletion.

B. Phenotypic Analysis of Mutants

Protocol 10: Growth Phenotyping

  • Growth Media: Prepare anaerobic minimal medium with different carbon sources (e.g., methanol, trimethylamine, acetate, H₂/CO₂).

  • Growth Measurement: Inoculate the wild-type and mutant strains into the different media. Monitor growth over time by measuring the optical density at 600 nm (OD₆₀₀) or by quantifying methane production using gas chromatography.

  • Analysis: Compare the growth rates and final cell densities of the mutant strains to the wild-type to determine the essentiality of the deleted gene for growth on each substrate.

C. Expected Phenotypes of Deletion Mutants
MutantGene DeletedExpected Phenotype on MethanolExpected Phenotype on H₂/CO₂Rationale
ΔftrFormyltransferaseNo growthNo growthEssential for C₁ oxidation and reduction
ΔmchCyclohydrolaseNo growthNo growthEssential for C₁ oxidation and reduction
ΔmtdDehydrogenaseNo growthNo growthEssential for C₁ oxidation and reduction
ΔmerReductaseNo growthNo growthEssential for C₁ oxidation and reduction
ΔmtrMethyltransferaseNo growthNo growthEssential for the final step of C₁ transfer to CoM

III. Visualizing the H₄SPT Pathway and Experimental Design

A. H₄SPT-Dependent C₁ Transfer Pathway

H4SPT_Pathway Formyl_MFR Formyl- methanofuran Formyl_H4SPT N5-Formyl-H4SPT Formyl_MFR->Formyl_H4SPT Ftr H4SPT H4SPT H4SPT->Formyl_H4SPT Methenyl_H4SPT 5,10-Methenyl-H4SPT+ Formyl_H4SPT->Methenyl_H4SPT Mch -H2O Methylene_H4SPT 5,10-Methylene-H4SPT Methenyl_H4SPT->Methylene_H4SPT Mtd +2[H] Methyl_H4SPT 5-Methyl-H4SPT Methylene_H4SPT->Methyl_H4SPT Mer +2[H] Methyl_CoM Methyl-CoM Methyl_H4SPT->Methyl_CoM Mtr CoM Coenzyme M CoM->Methyl_CoM Methane Methane Methyl_CoM->Methane Mcr

Caption: The H₄SPT-dependent C₁ transfer pathway in methanogenesis.

B. Experimental Workflow for Studying H₄SPT Function

Experimental_Workflow Start Study H4SPT Function In_Vitro In Vitro Studies Start->In_Vitro In_Vivo In Vivo Studies Start->In_Vivo Purification Enzyme Purification (Native or Recombinant) In_Vitro->Purification Substrate_Prep H4SPT & Derivative Synthesis In_Vitro->Substrate_Prep Gene_Deletion Gene Deletion Mutant Construction In_Vivo->Gene_Deletion Kinetic_Assays Enzyme Kinetic Assays Purification->Kinetic_Assays Substrate_Prep->Kinetic_Assays Data_Analysis Data Analysis & Interpretation Kinetic_Assays->Data_Analysis Phenotyping Growth Phenotyping Gene_Deletion->Phenotyping Phenotyping->Data_Analysis

Caption: Workflow for the functional characterization of H₄SPT.

References

Application Notes and Protocols for the Expression and Purification of Tetrahydrosarcinapterin Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the expression of recombinant Tetrahydrosarcinapterin (H4SPT) synthase in Escherichia coli and its subsequent purification. H4SPT synthase is a key enzyme in the biosynthesis of tetrahydrothis compound, a vital C1 carrier coenzyme in methanogenic archaea. The ability to produce pure, active H4SPT synthase is crucial for structural studies, enzymatic assays, and inhibitor screening for drug development.

Introduction

Tetrahydrothis compound synthase (EC 6.3.2.33) catalyzes the ATP-dependent ligation of L-glutamate to tetrahydromethanopterin (H4MPT), forming 5,6,7,8-tetrahydrothis compound (B1178067) (H4SPT). This reaction is a critical step in the methanogenesis pathway. The heterologous expression of this archaeal enzyme in E. coli can be challenging due to potential issues with protein solubility, codon usage bias, and proper folding. This protocol outlines a strategy to overcome these challenges, employing a fusion tag for enhanced solubility and simplified purification, followed by chromatographic steps to achieve high purity.

Signaling Pathway: Biosynthesis of Tetrahydrothis compound

The enzymatic reaction catalyzed by Tetrahydrothis compound synthase is a key step in the biosynthesis of H4SPT. This pathway involves the conversion of tetrahydromethanopterin (H4MPT) to H4SPT.

Tetrahydrosarcinapterin_Biosynthesis H4MPT Tetrahydromethanopterin (H4MPT) H4SPT_Synthase Tetrahydrothis compound Synthase H4MPT->H4SPT_Synthase Glutamate L-Glutamate Glutamate->H4SPT_Synthase ATP ATP ATP->H4SPT_Synthase H4SPT Tetrahydrothis compound (H4SPT) H4SPT_Synthase->H4SPT ADP_Pi ADP + Pi H4SPT_Synthase->ADP_Pi

Caption: Biosynthesis of Tetrahydrothis compound from Tetrahydromethanopterin.

Experimental Workflow

The overall workflow for obtaining purified Tetrahydrothis compound synthase involves cloning the gene into an expression vector, transforming the vector into a suitable E. coli strain, inducing protein expression, and purifying the target protein through a series of chromatography steps.

Expression_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification PCR PCR Amplification of H4SPT Synthase Gene Ligation Ligation PCR->Ligation Vector Expression Vector (e.g., pET with N-terminal His-tag) Vector->Ligation Transformation_Cloning Transformation into Cloning Strain Ligation->Transformation_Cloning Sequencing Sequence Verification Transformation_Cloning->Sequencing Transformation_Expression Transformation into Expression Strain (e.g., E. coli BL21(DE3)) Sequencing->Transformation_Expression Culture Cell Culture Transformation_Expression->Culture Induction Induction with IPTG Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Affinity_Chrom Affinity Chromatography (Ni-NTA) Clarification->Affinity_Chrom Ion_Exchange Ion-Exchange Chromatography (Anion Exchange) Affinity_Chrom->Ion_Exchange Size_Exclusion Size-Exclusion Chromatography Ion_Exchange->Size_Exclusion Purity_Analysis Purity Analysis (SDS-PAGE) Size_Exclusion->Purity_Analysis

Caption: Workflow for H4SPT Synthase Expression and Purification.

Data Presentation

The following table summarizes the expected results from a typical purification of Tetrahydrothis compound synthase from a 1-liter E. coli culture.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Cell Lysate15003000.21001
Heat Treatment (70°C)4502700.6903
Ni-NTA Affinity302257.57537.5
Anion Exchange (Q-Sepharose)1518012.06060
Size Exclusion1015015.05075

One unit (U) of Tetrahydrothis compound synthase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of H4SPT per minute under standard assay conditions.

Experimental Protocols

Gene Cloning and Expression Vector Construction
  • Gene Amplification : The gene encoding Tetrahydrothis compound synthase is amplified from the genomic DNA of a methanogenic archaeon (e.g., Methanosarcina barkeri) using polymerase chain reaction (PCR). The primers should be designed to introduce restriction sites (e.g., NdeI and XhoI) for cloning into an expression vector.

  • Vector Selection : A suitable expression vector, such as pET-28a(+), is chosen. This vector provides a strong T7 promoter for high-level expression and an N-terminal hexahistidine (His6) tag for affinity purification.

  • Cloning : The amplified PCR product and the pET-28a(+) vector are digested with NdeI and XhoI, followed by ligation using T4 DNA ligase.

  • Transformation and Verification : The ligation mixture is transformed into a competent E. coli cloning strain (e.g., DH5α). Positive clones are selected on LB agar (B569324) plates containing kanamycin (B1662678). The plasmid DNA is isolated from positive clones and the insert is verified by DNA sequencing.

Protein Expression
  • Transformation : The sequence-verified expression plasmid is transformed into a competent E. coli expression strain, such as BL21(DE3) or Rosetta(DE3) for proteins with codons that are rare in E. coli.

  • Starter Culture : A single colony is used to inoculate 50 mL of Luria-Bertani (LB) medium containing 50 µg/mL kanamycin. The culture is grown overnight at 37°C with shaking at 220 rpm.

  • Main Culture : The overnight starter culture is used to inoculate 1 L of fresh LB medium containing 50 µg/mL kanamycin in a 2.5 L baffled flask. The culture is grown at 37°C with shaking at 220 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction : Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Incubation : The induced culture is incubated for an additional 16-20 hours at a reduced temperature of 18°C to promote proper protein folding and solubility.

  • Cell Harvest : The cells are harvested by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

Protein Purification
  • Cell Lysis : The frozen cell pellet is resuspended in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). The cell suspension is incubated on ice for 30 minutes and then sonicated on ice to ensure complete lysis.

  • Heat Treatment : To denature and precipitate a significant portion of the mesophilic E. coli proteins, the cell lysate is incubated in a water bath at 70°C for 20 minutes. The lysate is then cooled on ice for 20 minutes.

  • Clarification : The heat-treated lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris and precipitated proteins. The supernatant is carefully collected.

  • Affinity Chromatography : The clarified supernatant is loaded onto a 5 mL Ni-NTA agarose (B213101) column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). The column is washed with 10 column volumes of wash buffer. The His-tagged H4SPT synthase is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ion-Exchange Chromatography : The eluted fractions containing the protein of interest are pooled and dialyzed against anion exchange buffer A (20 mM Tris-HCl pH 8.0, 25 mM NaCl). The dialyzed sample is loaded onto a Q-Sepharose column pre-equilibrated with buffer A. The protein is eluted with a linear gradient of 25 mM to 500 mM NaCl in 20 mM Tris-HCl pH 8.0.

  • Size-Exclusion Chromatography : Fractions containing H4SPT synthase are pooled, concentrated, and loaded onto a Superdex 200 gel filtration column pre-equilibrated with storage buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). The protein is eluted with the same buffer.

  • Purity Analysis and Storage : The purity of the final protein sample is assessed by SDS-PAGE. Pure fractions are pooled, concentrated, and flash-frozen in liquid nitrogen for storage at -80°C.

Enzyme Activity Assay

The activity of Tetrahydrothis compound synthase can be determined by measuring the amount of ADP produced in the reaction using a coupled spectrophotometric assay.

  • Reaction Mixture : The assay mixture (1 mL) contains 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 5 mM ATP, 2 mM L-glutamate, 0.5 mM tetrahydromethanopterin, 0.2 mM NADH, 10 units of pyruvate (B1213749) kinase, and 10 units of lactate (B86563) dehydrogenase.

  • Initiation : The reaction is initiated by the addition of purified Tetrahydrothis compound synthase.

  • Measurement : The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored continuously. The rate of ADP formation is calculated using the extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).

Application Notes and Protocols for Working with Anoxic Methanogens

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methanogens are a unique group of anaerobic archaea that play a critical role in the global carbon cycle through the production of methane (B114726). Their strict anaerobic nature and sensitivity to oxygen necessitate specialized laboratory techniques for their successful cultivation and study.[1][2] These microorganisms are integral to biotechnological applications such as biogas production and are of increasing interest in microbiome research and drug development. This document provides detailed protocols and application notes for the handling, cultivation, and analysis of anoxic methanogens in a laboratory setting.

Safety Precautions for Handling Anoxic Methanogens and Associated Gases

Working with methanogens involves the handling of flammable gases such as hydrogen (H₂) and methane (CH₄) under pressure. Adherence to strict safety protocols is mandatory to prevent accidents.

1.1. Gas Cylinder Handling and Storage:

  • Secure all gas cylinders in an upright position using chains or straps to a stable structure.[1][3]

  • Store hydrogen and other flammable gas cylinders in a well-ventilated area, away from sources of ignition, electrical panels, and emergency exits.[1]

  • Separate flammable gas cylinders from oxidizing gases by at least 20 feet.

  • Always use the correct pressure regulator for each gas cylinder. Do not use adapters.

  • When a cylinder is not in use, the valve should be closed, and the safety cap should be in place.

1.2. Laboratory Environment and Practices:

  • Ensure the laboratory is well-ventilated. It is recommended to have ventilation systems near the ceiling as hydrogen is lighter than air and will accumulate upwards.

  • A "buddy system" should be in place when working with highly flammable gases.

  • Eliminate all potential ignition sources from the work area, including open flames, sparks, and static electricity.

  • The use of a flammable gas detector with an alarm is highly recommended.

  • All personnel must receive hands-on training for working with flammable gases.

  • Emergency eyewash and safety shower stations must be readily accessible.

1.3. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses, flame-resistant lab coats, and gloves.

1.4. Emergency Procedures:

  • In case of a suspected gas leak, evacuate the area immediately and shut off the gas source if it is safe to do so.

  • Alert laboratory personnel and emergency services.

  • Do not operate any electrical switches in the vicinity of a suspected leak.

Media Preparation for Anoxic Methanogens

The successful cultivation of methanogens relies on the preparation of strictly anoxic and reduced media. The redox potential of the medium should be below -300 mV. This is achieved by boiling the medium to remove dissolved oxygen, adding reducing agents, and maintaining an anoxic headspace.

2.1. Common Media Formulations:

The following tables summarize the compositions of commonly used media for cultivating methanogens.

Table 1: Composition of DSMZ Medium 120a (for Methanosarcina barkeri)

ComponentAmount per 1000 mL
K₂HPO₄0.35 g
KH₂PO₄0.23 g
NH₄Cl0.50 g
MgSO₄ x 7H₂O0.50 g
CaCl₂ x 2H₂O0.25 g
NaCl2.25 g
FeSO₄ x 7H₂O solution (0.1% w/v in 0.1 N H₂SO₄)2.00 mL
Trace element solution SL-101.00 mL
Yeast extract2.00 g
Casitone2.00 g
Sodium resazurin (B115843) solution (0.1% w/v)0.50 mL
NaHCO₃0.85 g
Wolin's vitamin solution (10x)1.00 mL
Methanol (50% v/v)20.00 mL
L-Cysteine-HCl x H₂O0.30 g
Na₂S x 9H₂O0.30 g

Table 2: Composition of SAB Medium (for versatile cultivation of methanogens)

ComponentAmount per 1000 mL
NiCl₂ · 6H₂O1.5 mg
FeSO₄ · H₂O0.5 mg
MgSO₄ · 7H₂O0.8 g
KH₂PO₄0.5 g
K₂HPO₄0.5 g
KCl0.05 g
CaCl₂ · 7H₂O0.05 g
NaCl1.5 g
NH₄Cl1.0 g
MnSO₄ · H₂O0.2 mg
NaHCO₃10.0 g
Na₂S0.2 g
Methanol4 M (as required)
Sodium formate8 M (as required)
Vitamin solution20 mL

Table 3: Composition of Trace Element Solution SL-10

ComponentAmount per 1000 mL
HCl (25%)10.00 mL
FeCl₂ x 4H₂O1.50 g
ZnCl₂70.00 mg
MnCl₂ x 4H₂O100.00 mg
H₃BO₃6.00 mg
CoCl₂ x 6H₂O190.00 mg
CuCl₂ x 2H₂O2.00 mg
NiCl₂ x 6H₂O24.00 mg
Na₂MoO₄ x 2H₂O36.00 mg
Distilled water990.00 mL

Table 4: Composition of Wolfe's Mineral Solution

ComponentAmount per 1000 mL
Nitrilotriacetic acid1.5 g
MgSO₄·7H₂O3.0 g
MnSO₄·H₂O0.5 g
NaCl1.0 g
FeSO₄·7H₂O0.1 g
CoCl₂·6H₂O0.1 g
CaCl₂0.1 g
ZnSO₄·7H₂O0.1 g
CuSO₄·5H₂O0.01 g
AlK(SO₄)₂·12H₂O0.01 g
H₃BO₃0.01 g
Na₂MoO₄·2H₂O0.01 g

2.2. Protocol for Anoxic Medium Preparation:

This protocol is a general guideline; specific amounts should be adjusted based on the chosen medium recipe.

  • Preparation of Basal Medium:

    • Dissolve all mineral salts and other heat-stable components (except bicarbonate, vitamins, reducing agents, and substrates like methanol) in distilled water in a flask that is at least twice the volume of the medium.

    • Add the resazurin solution, which will act as a redox indicator (pink when oxidized, colorless when reduced).

  • Making the Medium Anoxic:

    • Boil the medium for 10-15 minutes while sparging with an oxygen-free gas mixture (e.g., 80% N₂ and 20% CO₂). This removes dissolved oxygen.

    • Alternatively, for heat-labile solutions, sparge with the anoxic gas mixture for 30-60 minutes without boiling.

  • Dispensing and Sealing:

    • While continuously gassing, dispense the hot medium into anaerobic culture tubes (Hungate or Balch tubes) or serum bottles. Fill the vessels to no more than 30-50% of their volume to allow for an adequate headspace.

    • Immediately seal the tubes with butyl rubber stoppers and aluminum crimp seals.

  • Autoclaving:

    • Autoclave the sealed tubes at 121°C for 20 minutes.

  • Addition of Heat-Labile Components and Reducing Agents:

    • Prepare separate, anoxic stock solutions of bicarbonate, vitamins, substrates (e.g., methanol), and reducing agents (L-cysteine and Na₂S). These solutions should be sterilized by filtration or autoclaved separately under an anoxic gas phase.

    • After the autoclaved medium has cooled to room temperature, aseptically inject the required volumes of the sterile, anoxic stock solutions into the culture tubes using a sterile syringe and needle.

    • The medium is ready for use when the resazurin indicator turns colorless, indicating a sufficiently low redox potential.

Cultivation Techniques for Anoxic Methanogens

The Hungate technique and its modifications are the cornerstone of cultivating strict anaerobes like methanogens. These techniques can be performed on the benchtop with a gassing station or within an anaerobic chamber.

3.1. The Hungate Technique for Liquid Cultures:

This technique is used for routine subculturing and growth experiments.

  • Preparation for Inoculation:

    • Use a gassing cannula connected to a source of sterile, anoxic gas (e.g., N₂/CO₂ or H₂/CO₂) to maintain an anoxic environment.

    • Sterilize the rubber septum of the culture tube containing the sterile medium by wiping it with 70% ethanol.

  • Inoculation:

    • Flush a sterile syringe and needle with the anoxic gas multiple times to remove any residual oxygen.

    • Withdraw the desired volume of inoculum from a stock culture.

    • Inject the inoculum into the fresh medium.

  • Gassing and Pressurization:

    • For hydrogenotrophic methanogens, exchange the headspace of the newly inoculated tube with a sterile H₂/CO₂ (80:20) gas mixture. This is done by inserting a sterile gassing cannula through the septum to introduce the gas mixture while another sterile needle serves as an outlet.

    • After flushing for a few minutes, remove the outlet needle first, then the gassing cannula, to create a slight overpressure (typically 0.5 to 1 bar).

  • Incubation:

    • Incubate the cultures at the optimal temperature for the specific methanogen strain (e.g., 37°C for many mesophilic species).

    • For some species, agitation may be required, while others grow better without shaking.

3.2. The Hungate Roll-Tube Technique for Colony Isolation:

This technique is used to obtain pure cultures of methanogens by isolating single colonies on an agar-solidified medium.

  • Preparation of Agar (B569324) Medium:

    • Prepare the desired medium with the addition of 1.5-2.0% agar.

    • Dispense the molten agar medium into Hungate tubes while hot and under anoxic conditions, then seal and autoclave.

  • Inoculation and Rolling:

    • Cool the autoclaved agar tubes to 45-50°C in a water bath.

    • Inoculate the molten agar with a serially diluted sample.

    • Immediately after inoculation, place the tube in a roll-tube apparatus that spins the tube horizontally while it is cooled under a stream of cold water or air. This creates a thin, even layer of agar on the inner surface of the tube.

  • Incubation and Colony Picking:

    • Incubate the roll tubes until colonies are visible.

    • Individual colonies can be picked using a sterile, anoxic Pasteur pipette or needle and transferred to fresh liquid or solid medium for further purification and growth.

Experimental Protocols

4.1. Protocol for Methane Quantification by Gas Chromatography (GC):

Methane production is a key indicator of methanogenic activity. Gas chromatography with a Flame Ionization Detector (FID) is a common method for its quantification.

  • Preparation of Standards:

    • Prepare a series of methane standards by injecting known volumes of pure methane gas into sealed, gas-tight vials of the same type used for cultures. This will be used to create a standard curve.

  • Sampling:

    • Using a gas-tight syringe, carefully withdraw a known volume (e.g., 100-500 µL) of the headspace gas from the culture tube.

  • Injection:

    • Inject the gas sample into the gas chromatograph.

  • Analysis:

    • The GC will separate the gases, and the FID will detect the methane. The area of the methane peak is proportional to its concentration.

  • Quantification:

    • Compare the peak area of the sample to the standard curve to determine the concentration of methane in the headspace. The total amount of methane produced can then be calculated based on the headspace volume of the culture tube.

Table 5: Typical Gas Chromatography Parameters for Methane Analysis

ParameterSetting
Column Molecular sieve 5A or Porapak Q
Carrier Gas N₂ or He
Flow Rate 30-50 mL/min
Injector Temperature 100-150°C
Oven Temperature 100-150°C
Detector Flame Ionization Detector (FID)
Detector Temperature 200-250°C

4.2. Protocol for Cryopreservation of Methanogen Cultures:

Long-term storage of methanogen cultures is essential for maintaining culture collections. Cryopreservation is a common method for this purpose.

  • Preparation of Cryoprotectant:

    • Prepare an anoxic cryoprotectant solution, such as 10-15% glycerol (B35011) or 5% dimethyl sulfoxide (B87167) (DMSO) in the appropriate growth medium. Sterilize by autoclaving or filtration.

  • Cell Harvest:

    • Grow the methanogen culture to the late-logarithmic or early-stationary phase.

    • Inside an anaerobic chamber or using the Hungate technique, transfer the cell suspension to a sterile, anoxic centrifuge tube.

    • Centrifuge the cells at a low speed to form a pellet.

  • Resuspension and Freezing:

    • Discard the supernatant and resuspend the cell pellet in the anoxic cryoprotectant solution.

    • Dispense the cell suspension into cryovials.

    • Allow the cells to equilibrate with the cryoprotectant for 30 minutes at room temperature.

    • Place the vials in a controlled-rate freezer or a -80°C freezer for long-term storage. For optimal viability, storage in liquid nitrogen is recommended.

  • Revitalization:

    • To revive the culture, rapidly thaw the vial in a 37°C water bath.

    • Aseptically transfer the thawed cell suspension to fresh, pre-reduced medium and incubate under appropriate conditions.

Visualizations

Diagram 1: Experimental Workflow for Cultivating Anoxic Methanogens

Workflow cluster_prep 1. Preparation cluster_culture 2. Cultivation cluster_analysis 3. Analysis media_prep Medium Preparation (Basal salts, Resazurin) anoxic_prep Make Medium Anoxic (Boil & Sparge with N2/CO2) media_prep->anoxic_prep dispense Dispense into Hungate/Balch Tubes anoxic_prep->dispense autoclave Autoclave dispense->autoclave additions Aseptically Add (Vitamins, Reducing Agents, Substrates) autoclave->additions inoculate Inoculate with Methanogen Culture additions->inoculate Ready Medium gas_exchange Gas Exchange (e.g., H2/CO2) & Pressurize inoculate->gas_exchange incubate Incubate at Optimal Temperature gas_exchange->incubate growth_monitoring Monitor Growth (OD, Microscopy) incubate->growth_monitoring methane_quant Methane Quantification (Gas Chromatography) incubate->methane_quant Anoxic_Technique start Goal: Cultivate Anoxic Methanogens o2_removal Remove O2 from Medium start->o2_removal o2_exclusion Exclude O2 during Handling start->o2_exclusion low_redox Maintain Low Redox Potential start->low_redox boil_sparge Boiling & Gassing (N2/CO2) o2_removal->boil_sparge anaerobic_chamber Anaerobic Chamber o2_exclusion->anaerobic_chamber hungate_technique Hungate/Balch Technique o2_exclusion->hungate_technique sealed_vessels Gas-tight Sealed Vessels o2_exclusion->sealed_vessels reducing_agents Add Reducing Agents (Cysteine, Na2S) low_redox->reducing_agents growth Successful Methanogen Growth boil_sparge->growth reducing_agents->growth anaerobic_chamber->growth hungate_technique->growth sealed_vessels->growth

References

Application of Radiolabeling in Tetrahydrosarcinapterin Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrosarcinapterin (H4S) is a crucial C1 carrier coenzyme in the metabolic pathway of methanogenesis, particularly in archaea. Understanding its biosynthesis, metabolism, and role in cellular processes is vital for research in microbiology, enzymology, and the development of novel antimicrobial agents targeting methanogens. Radiolabeling serves as a powerful tool for elucidating these complex biological pathways by enabling the tracing of molecules and their transformations. While specific literature on the radiolabeling of Tetrahydrothis compound is not extensively available, this document provides detailed application notes and inferred protocols based on established methodologies for structurally similar pterin (B48896) derivatives, such as tetrahydromethanopterin and tetrahydrobiopterin. These proposed methods aim to guide researchers in designing experiments to study H4S.

Application Notes

Radiolabeling of Tetrahydrothis compound can be instrumental in a variety of research applications:

  • Elucidation of Biosynthetic Pathways: By using radiolabeled precursors, researchers can trace the incorporation of specific atoms into the H4S molecule, thereby identifying the intermediates and enzymatic steps involved in its de novo synthesis.

  • Metabolic Fate and Turnover Studies: Radiolabeled H4S can be introduced into cellular systems to track its distribution, degradation, and excretion. This provides insights into the coenzyme's stability and turnover rate within the cell.

  • Enzyme Assays: Radiolabeled substrates that are modified by H4S-dependent enzymes allow for sensitive and quantitative measurement of enzyme activity. This is particularly useful for characterizing novel enzymes in the methanogenesis pathway.

  • Drug Development and Screening: For researchers developing inhibitors of methanogenesis, radiolabeling can be employed in competitive binding assays to screen for compounds that interact with H4S-binding enzymes.

Experimental Protocols

The following are detailed, hypothetical protocols for the radiolabeling of Tetrahydrothis compound, derived from methodologies used for related pterin compounds.

Protocol 1: In Vivo Radiolabeling of Tetrahydrothis compound using Radiolabeled Precursors

This protocol describes a method to label H4S within a culture of methanogenic archaea by providing a radiolabeled precursor in the growth medium.

Objective: To incorporate a radioactive label into the H4S molecule for pathway elucidation and metabolic studies.

Materials:

  • Culture of a methanogenic archaeon known to produce H4S (e.g., Methanosarcina barkeri).

  • Appropriate growth medium for the selected archaeon.

  • Radiolabeled precursor, for example, [¹⁴C]-p-aminobenzoic acid (PABA) or [³H]-Guanosine triphosphate (GTP). The choice of precursor will depend on the specific part of the H4S molecule to be labeled.

  • Scintillation vials and scintillation cocktail.

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.

  • Cell lysis buffer.

  • Solvents for extraction (e.g., methanol, chloroform).

Procedure:

  • Culture Preparation: Grow the methanogenic archaea in a defined medium to a desired cell density.

  • Introduction of Radiolabel: Introduce the radiolabeled precursor (e.g., [¹⁴C]-PABA or [³H]-GTP) into the culture medium. The final concentration of the radiolabel should be optimized based on preliminary experiments to ensure efficient uptake and incorporation without causing toxicity.

  • Incubation: Continue the incubation of the culture under optimal growth conditions for a period sufficient to allow for the biosynthesis and labeling of H4S. This time will need to be determined empirically.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using methods such as sonication or French press.

  • Extraction of Pterins: Extract the pterin compounds, including H4S, from the cell lysate using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

  • Purification and Analysis:

    • Separate the extracted pterins using HPLC. A reverse-phase C18 column is often suitable for pterin separation.

    • Use a radioactivity detector in-line with the UV-Vis detector to identify the radiolabeled H4S peak.

    • Collect the fractions corresponding to the H4S peak.

  • Quantification: Quantify the amount of radiolabeled H4S by liquid scintillation counting of the collected HPLC fractions.

Data Presentation:

ParameterValue
Archaeal SpeciesMethanosarcina barkeri
Radiolabeled Precursor[¹⁴C]-p-aminobenzoic acid
Specific Activity of Precursor50 mCi/mmol
Final Concentration in Medium10 µM
Incubation Time24 hours
Total Incorporated Radioactivity in H4S(To be determined experimentally) cpm
Specific Activity of Purified H4S(To be determined experimentally) cpm/nmol
Protocol 2: In Vitro Enzymatic Synthesis of Radiolabeled Tetrahydrothis compound

This protocol outlines a cell-free method to synthesize radiolabeled H4S using purified enzymes from the biosynthetic pathway.

Objective: To produce a highly pure and specific radiolabeled H4S for use in enzyme assays and binding studies.

Materials:

  • Purified enzymes of the H4S biosynthetic pathway.

  • Radiolabeled substrate for a specific enzymatic step (e.g., [¹⁴C]-formate to label the C1 unit carried by H4S).

  • Reaction buffer with necessary cofactors (e.g., ATP, Mg²⁺).

  • HPLC system with a radioactivity detector.

  • Thin Layer Chromatography (TLC) plates and developing solvent.

  • Phosphorimager or autoradiography film.

Procedure:

  • Enzyme Reaction Setup: In a microcentrifuge tube, combine the purified enzymes, the non-radiolabeled substrates, the radiolabeled substrate, and the necessary cofactors in the reaction buffer.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes for a defined period.

  • Reaction Quenching: Stop the reaction by adding a quenching agent, such as a strong acid or by heat inactivation.

  • Analysis of Products:

    • Analyze the reaction mixture by TLC or HPLC to separate the radiolabeled product (H4S) from the unreacted radiolabeled substrate.

    • For TLC, visualize the radiolabeled spots using a phosphorimager or autoradiography.

    • For HPLC, use an in-line radioactivity detector to identify and quantify the radiolabeled H4S peak.

  • Purification: If required, purify the radiolabeled H4S from the reaction mixture using preparative HPLC.

Data Presentation:

ParameterValue
Enzyme(s) Used(Specify the purified enzymes)
Radiolabeled Substrate[¹⁴C]-formate
Specific Activity of Substrate60 mCi/mmol
Reaction Time2 hours
Reaction Temperature37°C
Radiochemical Yield(To be determined experimentally) %
Radiochemical Purity(To be determined experimentally) %

Visualizations

Biosynthetic Pathway of a Related Pterin

The following diagram illustrates the generalized biosynthetic pathway of a tetrahydropterin, which can serve as a model for understanding the biosynthesis of Tetrahydrothis compound.

Tetrahydropterin_Biosynthesis GTP GTP Intermediate1 Dihydroneopterin triphosphate GTP->Intermediate1 GTP Cyclohydrolase I Intermediate2 6-Pyruvoyl-tetrahydropterin Intermediate1->Intermediate2 6-Pyruvoyltetrahydropterin synthase H4Pterin Tetrahydropterin Intermediate2->H4Pterin Sepiapterin reductase

Caption: Generalized biosynthetic pathway of tetrahydropterins.

Experimental Workflow for In Vivo Radiolabeling

This diagram outlines the key steps in the in vivo radiolabeling of Tetrahydrothis compound.

InVivo_Radiolabeling_Workflow Start Start: Culture of Methanogenic Archaea AddLabel Add Radiolabeled Precursor (e.g., [14C]-PABA) Start->AddLabel Incubate Incubate and Allow for Biosynthesis AddLabel->Incubate Harvest Harvest and Lyse Cells Incubate->Harvest Extract Extract Pterins Harvest->Extract Analyze HPLC Analysis with Radioactivity Detection Extract->Analyze End End: Quantified Radiolabeled H4S Analyze->End

Caption: Workflow for in vivo radiolabeling of H4S.

Logical Relationship for Enzyme Inhibition Assay

This diagram illustrates the principle of a competitive binding assay using radiolabeled H4S to screen for enzyme inhibitors.

Enzyme_Inhibition_Assay cluster_0 Control (No Inhibitor) cluster_1 Test (With Inhibitor) Enzyme Target Enzyme Binding Binding Enzyme->Binding NoBinding No Binding Enzyme->NoBinding Radiolabeled_H4S Radiolabeled H4S Radiolabeled_H4S->Binding Inhibitor Potential Inhibitor Inhibitor->NoBinding

Caption: Competitive binding assay for enzyme inhibitors.

Application Notes and Protocols for the Genetic Manipulation of the Tetrahydrosarcinapterin Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the genetic manipulation of the Tetrahydrosarcinapterin (H4S) biosynthesis pathway in methanogenic archaea. The H4S pathway is crucial for C1-transfer reactions in methanogenesis, making it an attractive target for metabolic engineering and drug development. The protocols described herein are primarily based on established methods in model methanogenic organisms such as Methanosarcina acetivorans and Methanococcus maripaludis.

Introduction to the Tetrahydrothis compound Pathway

Tetrahydrothis compound (H4S) is a vital C1 carrier coenzyme in methanogenic archaea, analogous to tetrahydrofolate (H4F) in bacteria and eukaryotes. It is involved in the transfer of one-carbon units at various oxidation states during the process of methanogenesis. The biosynthesis of H4S is a multi-step enzymatic pathway that starts from GTP. Key enzymes in this pathway include those responsible for the formation of the pterin (B48896) ring, the addition of the side chain, and subsequent modifications. Genetic manipulation of the genes encoding these enzymes allows for the investigation of their roles in methanogenesis, the potential for redirecting carbon flux, and the screening of inhibitory compounds.

Genetic Manipulation Strategies

Several powerful techniques have been developed for the genetic manipulation of methanogens. The choice of method depends on the specific research goal, such as gene knockout, gene overexpression, or gene knockdown.

  • Homologous Recombination-Based Gene Deletion: This classic technique allows for the precise removal of a target gene from the chromosome. It often involves the use of a suicide vector containing flanking regions of the target gene and a selectable marker. A counter-selectable marker is frequently employed for efficient markerless deletions.

  • CRISPR-Cas Mediated Genome Editing: The CRISPR-Cas9 and CRISPR-Cas12a systems have been adapted for efficient and rapid genome editing in methanogens. These systems allow for targeted DNA cleavage, which can be repaired through homologous recombination (with a provided template) to introduce specific mutations or deletions.

  • Shuttle Vector-Based Gene Expression: For overexpression studies, genes of interest can be cloned into shuttle vectors that replicate autonomously in both E. coli and the target methanogen. These vectors typically contain a strong promoter to drive high-level expression of the cloned gene.

  • CRISPR Interference (CRISPRi): This technique utilizes a catalytically inactive Cas protein (dCas) to block the transcription of a target gene, leading to gene knockdown without altering the genomic sequence.

Quantitative Data from Genetic Manipulation

The genetic manipulation of the H4S pathway is expected to have significant impacts on the physiology of the methanogen. The following table provides an illustrative example of the types of quantitative data that could be obtained from a gene knockout experiment targeting a key enzyme in the H4S biosynthesis pathway.

Strain/ConditionGrowth Rate (h⁻¹) on MethanolMethane (B114726) Production Rate (mmol/gDW/h)Intracellular H4S Concentration (µg/gDW)
Wild-Type0.045 ± 0.00315.2 ± 1.1550 ± 45
Δh4s-geneANo GrowthNot Detected< 10
Δh4s-geneA + H4S0.042 ± 0.00414.8 ± 1.3480 ± 50
Overexpression Strain (h4s-geneA++)0.048 ± 0.00316.5 ± 1.0850 ± 60

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the specific gene targeted and the experimental conditions.

Experimental Protocols

Protocol for Markerless Gene Deletion of an H4S Biosynthesis Gene in Methanosarcina acetivorans using Homologous Recombination

This protocol describes the deletion of a hypothetical H4S biosynthesis gene, h4s-geneA, using a suicide vector and a counter-selection system based on the hpt gene (encoding hypoxanthine (B114508) phosphoribosyltransferase), which confers sensitivity to 8-aza-2,6-diaminopurine (8-ADP).

Materials:

  • M. acetivorans strain (Δhpt ΔproC)

  • Suicide vector (e.g., pJK027A) containing flanking regions of h4s-geneA and the pac (puromycin resistance) and hpt cassettes.

  • E. coli strain for plasmid propagation (e.g., DH5α)

  • Anaerobic growth medium for M. acetivorans (e.g., HS medium with methanol)

  • Puromycin (B1679871)

  • 8-aza-2,6-diaminopurine (8-ADP)

  • Lipofectamine 2000 for transformation

  • General molecular biology reagents (restriction enzymes, ligase, PCR reagents)

Procedure:

  • Construct the Deletion Vector:

    • Amplify ~1 kb regions upstream and downstream of h4s-geneA from M. acetivorans genomic DNA using PCR.

    • Clone the upstream and downstream fragments into the suicide vector, flanking the pac and hpt cassettes.

    • Transform the final construct into E. coli for plasmid amplification and purification.

  • Transformation of M. acetivorans:

    • Grow M. acetivorans to mid-log phase.

    • Prepare liposome-DNA complexes by mixing the purified deletion vector with Lipofectamine 2000 according to the manufacturer's instructions.

    • Add the complexes to the M. acetivorans culture and incubate under anaerobic conditions.

  • Selection of Single Crossover Integrants:

    • Plate the transformed cells onto solid medium containing puromycin.

    • Incubate anaerobically until colonies appear.

    • Pick individual colonies and verify the integration of the plasmid into the genome via PCR using primers flanking the integration site.

  • Counter-selection for Double Crossover Events:

    • Inoculate a verified single crossover mutant into liquid medium without puromycin to allow for plasmid excision.

    • Plate the culture onto solid medium containing 8-ADP to select for cells that have lost the hpt gene.

    • Incubate anaerobically until colonies appear.

  • Screening for the Desired Deletion:

    • Pick individual colonies from the 8-ADP plates and screen for the desired markerless deletion using PCR. Use primers that will produce different sized products for the wild-type, single crossover, and double crossover (deletion) genotypes.

    • Confirm the deletion by Sanger sequencing of the PCR product.

Protocol for CRISPR-Cas9 Mediated Knockout of an H4S Biosynthesis Gene in Methanococcus maripaludis

This protocol outlines the use of a single-plasmid CRISPR-Cas9 system for the efficient deletion of h4s-geneB in M. maripaludis.

Materials:

  • M. maripaludis S2 strain

  • CRISPR-Cas9 editing plasmid (e.g., pCRISPR-Cas9-H4S-B) containing the Cas9 gene, a guide RNA (gRNA) targeting h4s-geneB, and a repair template with upstream and downstream homology arms flanking the desired deletion.

  • E. coli for plasmid construction.

  • Anaerobic growth medium for M. maripaludis (e.g., McNA medium)

  • Neomycin or other appropriate antibiotic for selection.

  • Polyethylene glycol (PEG) for transformation.

Procedure:

  • Design and Construct the CRISPR-Cas9 Plasmid:

    • Design a 20-23 nucleotide gRNA sequence targeting a region within h4s-geneB that is adjacent to a protospacer adjacent motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).

    • Synthesize and clone the gRNA into the CRISPR-Cas9 vector.

    • Amplify ~500 bp upstream and downstream homology arms flanking the region to be deleted in h4s-geneB.

    • Clone the homology arms into the CRISPR-Cas9 plasmid to serve as a repair template.

    • Transform the final plasmid into E. coli for amplification and purification.

  • Transformation of M. maripaludis:

    • Grow M. maripaludis to the desired cell density.

    • Harvest and wash the cells under anaerobic conditions.

    • Resuspend the cells in a transformation buffer containing the purified CRISPR-Cas9 plasmid.

    • Add PEG to induce DNA uptake.

    • Incubate and then plate the cells on selective medium containing the appropriate antibiotic.

  • Screening and Verification of Mutants:

    • Incubate the plates anaerobically until colonies form.

    • Pick individual colonies and screen for the desired deletion by colony PCR using primers flanking the target region.

    • Confirm the deletion and the absence of the CRISPR plasmid by PCR and Sanger sequencing.

Protocol for Overexpression of an H4S Biosynthesis Gene in Methanosarcina acetivorans using a Shuttle Vector

This protocol describes the overexpression of h4s-geneC using an E. coli-Methanosarcina shuttle vector.

Materials:

  • M. acetivorans wild-type strain.

  • Shuttle vector (e.g., pC2A-based vector) with a strong constitutive or inducible promoter.

  • E. coli for plasmid construction and propagation.

  • Anaerobic growth medium for M. acetivorans.

  • Puromycin or other appropriate antibiotic for selection.

  • Lipofectamine 2000 for transformation.

Procedure:

  • Construct the Expression Vector:

    • Amplify the coding sequence of h4s-geneC from M. acetivorans genomic DNA.

    • Clone the h4s-geneC CDS into the shuttle vector downstream of a strong promoter (e.g., the mcr promoter).

    • Transform the construct into E. coli for plasmid amplification and purification.

  • Transform M. acetivorans:

    • Follow the liposome-mediated transformation protocol as described in section 4.1.

  • Select and Verify Transformants:

    • Plate the transformed cells on selective medium containing the appropriate antibiotic.

    • Incubate anaerobically until colonies appear.

    • Verify the presence of the shuttle vector in the transformants by plasmid rescue (isolating the plasmid and transforming it back into E. coli) and/or PCR.

  • Analyze Gene Overexpression:

    • Grow the verified transformant and a wild-type control in liquid medium.

    • Harvest the cells and prepare cell-free extracts.

    • Analyze the overexpression of h4s-geneC by SDS-PAGE and Western blotting (if an antibody is available) or by quantifying the enzymatic activity of the H4S-GeneC protein.

    • Measure the impact of overexpression on growth rate, methane production, and intracellular H4S levels.

Visualizations

Tetrahydrosarcinapterin_Biosynthesis_Pathway GTP GTP Intermediate1 Dihydroneopterin triphosphate GTP->Intermediate1 GTP cyclohydrolase I Intermediate2 6-carboxy-5,6,7,8-tetrahydropterin Intermediate1->Intermediate2 h4s-geneA Intermediate3 This compound Intermediate2->Intermediate3 h4s-geneB H4S Tetrahydrothis compound (H4S) Intermediate3->H4S h4s-geneC

Caption: The de novo biosynthesis pathway of Tetrahydrothis compound (H4S) from GTP.

Gene_Knockout_Workflow cluster_vector Deletion Vector Construction cluster_transformation Transformation and Selection cluster_screening Counter-selection and Screening Amplify Flanks 1. Amplify Upstream & Downstream Flanks of Target Gene Clone into Vector 2. Clone Flanks into Suicide Vector Amplify Flanks->Clone into Vector Transform Methanogen 3. Transform Methanogen with Deletion Vector Clone into Vector->Transform Methanogen Select Integrants 4. Select for Single Crossover Integrants Transform Methanogen->Select Integrants Counter-select 5. Counter-select for Double Crossover Events Select Integrants->Counter-select Screen Mutants 6. Screen for Desired Deletion Counter-select->Screen Mutants Verified Mutant Verified Mutant Screen Mutants->Verified Mutant Confirmation

Caption: Experimental workflow for markerless gene knockout via homologous recombination.

Overexpression_Workflow cluster_vector_exp Expression Vector Construction cluster_transformation_exp Transformation and Selection cluster_analysis_exp Analysis of Overexpression Amplify Gene 1. Amplify Target Gene (e.g., h4s-geneC) Clone Expression 2. Clone into Shuttle Vector with Promoter Amplify Gene->Clone Expression Transform Methanogen Exp 3. Transform Methanogen with Expression Vector Clone Expression->Transform Methanogen Exp Select Transformants 4. Select for Transformants Transform Methanogen Exp->Select Transformants Verify Vector 5. Verify Presence of Shuttle Vector Select Transformants->Verify Vector Analyze Expression 6. Analyze Protein Overexpression Verify Vector->Analyze Expression Phenotypic Analysis Phenotypic Analysis Analyze Expression->Phenotypic Analysis Impact on Physiology

Caption: Experimental workflow for gene overexpression using a shuttle vector.

Troubleshooting & Optimization

Technical Support Center: Tetrahydrosarcinapterin Synthase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydrosarcinapterin (H4S) synthase assays.

Troubleshooting Guide

Encountering issues with your Tetrahydrothis compound (H4S) synthase assay? This guide addresses common problems in a question-and-answer format to help you identify and resolve them effectively.

Q1: Why am I observing no or very low enzyme activity?

A1: Several factors can contribute to a lack of H4S synthase activity. Consider the following potential causes and solutions:

  • Improper Reagent Preparation or Storage: Ensure all reagents, especially the enzyme, substrates (tetrahydromethanopterin, L-glutamate, and ATP), and cofactors, are prepared and stored correctly. Thaw all components completely and mix gently before use.[1] Avoid repeated freeze-thaw cycles, which can damage the enzyme.[1]

  • Incorrect Assay Conditions: Verify that the assay buffer pH, incubation temperature, and incubation time are optimal for H4S synthase activity. Refer to the specific protocol for your enzyme.[1]

  • Enzyme Inactivity: The enzyme may have lost activity due to improper handling or storage. If possible, test the activity of a new batch of enzyme or a positive control.

  • Substrate Degradation: Tetrahydromethanopterin is sensitive to oxidation. Prepare it fresh and handle it under anaerobic conditions if necessary.

  • Missing Cofactors: Ensure that essential cofactors, such as Mg²⁺ (required for ATP-dependent enzymes), are present in the reaction mixture at the correct concentration.

Q2: My assay shows a high background signal. What could be the cause?

A2: A high background can mask the true enzyme activity. Here are some common reasons and how to address them:

  • Contaminated Reagents: One or more of your reagents may be contaminated with a substance that interferes with the detection method. Try preparing fresh reagents.

  • Non-enzymatic Reaction: The substrates may be reacting non-enzymatically to produce a signal. Run a control reaction without the enzyme to quantify this background signal and subtract it from your sample readings.

  • Detection Method Interference: The detection method itself might be contributing to the high background. For fluorescence-based assays, ensure you are using the correct excitation and emission wavelengths and that your plate reader is calibrated. For absorbance-based assays, check for interfering substances in your sample.[1]

  • Improper Plate Selection: For fluorescence assays, use black plates to minimize background fluorescence. For colorimetric assays, clear plates are appropriate.[1]

Q3: The results of my assay are not reproducible. What should I check?

A3: Poor reproducibility can stem from several sources of variability:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors. Use calibrated pipettes and consider preparing a master mix for your reactions to ensure consistency across wells.

  • Inconsistent Incubation Times: Ensure that all reactions are started and stopped at precisely the same time.

  • Temperature Fluctuations: Maintain a constant and uniform temperature during the incubation period.

  • Sample Heterogeneity: If using cell lysates or tissue homogenates, ensure that the samples are thoroughly mixed before aliquoting.

Q4: I suspect product inhibition is affecting my results. How can I confirm and address this?

A4: Product inhibition occurs when the product of the enzymatic reaction binds to the enzyme and reduces its activity.

  • Confirmation: To test for product inhibition, you can add varying concentrations of the product (5,6,7,8-tetrahydrothis compound) to the reaction mixture and observe if the enzyme's initial velocity decreases. A product inhibition study can provide valuable insights into the enzyme's binding mechanism.

  • Mitigation: If product inhibition is confirmed, you may need to measure the initial reaction rates before the product concentration becomes inhibitory. This can be achieved by using shorter incubation times or lower enzyme concentrations.

Frequently Asked Questions (FAQs)

Q: What is the reaction catalyzed by Tetrahydrothis compound synthase?

A: Tetrahydrothis compound synthase (EC 6.3.2.33) catalyzes the ATP-dependent ligation of L-glutamate to tetrahydromethanopterin (H4MPT) to form 5,6,7,8-tetrahydrothis compound (B1178067) (H4S), ADP, and phosphate (B84403). The systematic name for this enzyme is tetrahydromethanopterin:alpha-L-glutamate ligase (ADP-forming).

Reaction:

ATP + tetrahydromethanopterin + L-glutamate ⇌ ADP + phosphate + 5,6,7,8-tetrahydrothis compound

Q: How can I quantify the product, 5,6,7,8-tetrahydrothis compound?

A: Direct quantification of H4S can be challenging. However, methods used for the similar compound tetrahydrobiopterin (B1682763) (BH4) can be adapted. High-performance liquid chromatography (HPLC) is a common method for quantifying pterins.

  • HPLC with Fluorescence Detection: Pterins are fluorescent, and their oxidized forms can be detected with high sensitivity. A method involving differential oxidation can be used to quantify the reduced forms.

  • HPLC with Electrochemical Detection: This method can also be used for the sensitive detection of pterin (B48896) compounds.

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers high specificity and sensitivity for the direct quantification of pterins.

Q: Are there any known inhibitors or activators of Tetrahydrothis compound synthase?

A: Specific inhibitors and activators for Tetrahydrothis compound synthase are not well-documented in publicly available literature. However, general strategies for identifying enzyme modulators can be employed:

  • Substrate Analogs: Molecules that are structurally similar to the substrates (tetrahydromethanopterin, L-glutamate, ATP) could act as competitive inhibitors.

  • High-Throughput Screening: Screening of compound libraries using a validated H4S synthase assay can identify potential inhibitors or activators. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay has been successfully used for a similar enzyme system to screen for molecules that disrupt protein-protein interactions and increase product formation.

Q: What are some important considerations for purifying recombinant Tetrahydrothis compound synthase?

A: The purification of active recombinant H4S synthase is crucial for in vitro assays. General protocols for recombinant protein expression and purification can be followed.

  • Expression System: E. coli is a common host for expressing recombinant enzymes.

  • Purification Tags: Using an affinity tag (e.g., His-tag, GST-tag) can simplify the purification process.

  • Chromatography: Affinity chromatography followed by size-exclusion chromatography is a common strategy to obtain highly pure and active enzyme.

  • Solubility: Ensure the recombinant protein is expressed in a soluble form. Optimization of expression conditions (e.g., temperature, induction time) may be necessary.

Experimental Protocols

Protocol 1: Basic Tetrahydrothis compound Synthase Activity Assay

This protocol provides a general framework for measuring H4S synthase activity. Optimization may be required for specific experimental conditions.

Materials:

  • Purified Tetrahydrothis compound synthase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)

  • Tetrahydromethanopterin (H4MPT) solution

  • L-glutamate solution

  • ATP solution

  • Reaction quench solution (e.g., perchloric acid)

  • HPLC system for product quantification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

    • Assay Buffer

    • L-glutamate solution

    • ATP solution

    • H4MPT solution

  • Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add the purified H4S synthase to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at the desired temperature for a specific time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding the quench solution.

  • Sample Preparation: Centrifuge the quenched reaction to pellet any precipitated protein. Collect the supernatant for analysis.

  • Quantification: Analyze the supernatant by HPLC to quantify the amount of 5,6,7,8-tetrahydrothis compound formed.

Controls:

  • No Enzyme Control: A reaction mixture without the enzyme to measure non-enzymatic product formation.

  • No Substrate Control: Reaction mixtures lacking one of the substrates (H4MPT, L-glutamate, or ATP) to ensure the reaction is dependent on all components.

Data Presentation

Table 1: Troubleshooting Common H4S Synthase Assay Problems

ProblemPossible CauseSuggested Solution
No/Low Activity Inactive enzymeUse a fresh enzyme aliquot; verify storage conditions.
Substrate degradationPrepare substrates fresh; handle H4MPT anaerobically.
Incorrect assay conditionsOptimize pH, temperature, and cofactor concentrations.
High Background Contaminated reagentsPrepare fresh solutions.
Non-enzymatic reactionRun a no-enzyme control and subtract the background.
Assay interferenceCheck for interfering substances; use appropriate microplates.
Poor Reproducibility Pipetting errorsUse calibrated pipettes; prepare a master mix.
Inconsistent timingEnsure precise start and stop times for all reactions.
Temperature fluctuationsUse a temperature-controlled incubator.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis reagent_prep Prepare Reagents (Enzyme, Substrates, Buffer) master_mix Prepare Master Mix reagent_prep->master_mix pre_incubation Pre-incubate at 37°C master_mix->pre_incubation start_reaction Initiate with Enzyme pre_incubation->start_reaction incubation Incubate for 30 min start_reaction->incubation stop_reaction Quench Reaction incubation->stop_reaction centrifuge Centrifuge Sample stop_reaction->centrifuge hplc HPLC Analysis centrifuge->hplc data_analysis Data Analysis hplc->data_analysis

Caption: Experimental workflow for a typical Tetrahydrothis compound synthase assay.

troubleshooting_logic cluster_no_activity Troubleshooting: No/Low Activity cluster_high_background Troubleshooting: High Background cluster_poor_reproducibility Troubleshooting: Poor Reproducibility start Assay Problem no_activity No/Low Activity start->no_activity high_background High Background start->high_background poor_reproducibility Poor Reproducibility start->poor_reproducibility check_enzyme Check Enzyme Activity (New Aliquot, Positive Control) no_activity->check_enzyme check_reagents Check Reagent Integrity (Fresh Prep, Storage) no_activity->check_reagents check_conditions Verify Assay Conditions (pH, Temp, Cofactors) no_activity->check_conditions check_contamination Check for Reagent Contamination high_background->check_contamination run_no_enzyme_control Run No-Enzyme Control high_background->run_no_enzyme_control check_detection Verify Detection Settings (Wavelengths, Plate Type) high_background->check_detection check_pipetting Verify Pipetting Accuracy (Calibrated Pipettes, Master Mix) poor_reproducibility->check_pipetting check_timing Ensure Consistent Incubation Times poor_reproducibility->check_timing check_temp Maintain Constant Temperature poor_reproducibility->check_temp

Caption: Logical troubleshooting flowchart for common H4S synthase assay issues.

References

Technical Support Center: Optimizing Enzymatic Synthesis of Tetrahydrosarcinapterin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the enzymatic synthesis of Tetrahydrosarcinapterin (THS).

Troubleshooting Guide

This guide addresses common issues that can lead to low yields or failed reactions during the enzymatic synthesis of Tetrahydrothis compound using Tetrahydrothis compound synthase (MptN).

Q1: Why is my Tetrahydrothis compound (THS) yield consistently low or non-existent?

A1: Low or no yield in the enzymatic synthesis of THS can be attributed to several factors, ranging from enzyme activity to substrate integrity and reaction conditions. Below is a systematic guide to troubleshoot this issue.

Troubleshooting Workflow for Low THS Yield

Low_Yield_Troubleshooting start Low/No THS Yield Detected sub_enzyme Problem Area: Enzyme Activity & Stability start->sub_enzyme sub_reaction Problem Area: Reaction Conditions start->sub_reaction sub_substrates Problem Area: Substrate Integrity start->sub_substrates sub_purification Problem Area: Product Purification & Analysis start->sub_purification enzyme_inactive Inactive or Denatured Enzyme? sub_enzyme->enzyme_inactive Check enzyme integrity (SDS-PAGE). Perform activity assay with fresh enzyme. enzyme_conc Incorrect Enzyme Concentration? sub_enzyme->enzyme_conc Verify protein concentration. Titrate enzyme concentration to find optimum. enzyme_storage Improper Enzyme Storage? sub_enzyme->enzyme_storage Check storage buffer and temperature. Avoid repeated freeze-thaw cycles. reaction_ph Suboptimal pH? sub_reaction->reaction_ph Measure and adjust pH of the reaction buffer. Optimal pH for ligases is often slightly alkaline. reaction_temp Incorrect Temperature? sub_reaction->reaction_temp Verify incubator temperature. Determine optimal temperature for MptN. reaction_time Insufficient Incubation Time? sub_reaction->reaction_time Increase incubation time. Perform a time-course experiment. reaction_atp ATP Degradation? sub_reaction->reaction_atp Use fresh ATP stock solution. ATP is prone to hydrolysis. substrate_quality Poor Substrate Quality/Purity? sub_substrates->substrate_quality Verify purity of ATP, H4MPT, and L-glutamate. Use high-purity reagents. substrate_conc Suboptimal Substrate Concentrations? sub_substrates->substrate_conc Perform substrate titration experiments. Check for potential substrate inhibition. h4mpt_oxidation Oxidation of Tetrahydromethanopterin (H4MPT)? sub_substrates->h4mpt_oxidation Prepare and handle H4MPT under anaerobic conditions. Add reducing agents like DTT. purification_loss Product Loss During Purification? sub_purification->purification_loss Optimize purification protocol. Analyze flow-through and wash fractions for product. hplc_issue Inaccurate Quantification (HPLC)? sub_purification->hplc_issue Validate HPLC method with a THS standard. Check column performance and detector settings.

Caption: A logical workflow for diagnosing the cause of low Tetrahydrothis compound yield.

Q2: My enzyme, Tetrahydrothis compound synthase (MptN), seems to be inactive. What are the possible causes and solutions?

A2: Enzyme inactivity is a primary cause of reaction failure. Consider the following:

  • Improper Storage: MptN, like most enzymes, is sensitive to temperature fluctuations. Ensure it has been stored at the recommended temperature (typically -20°C or -80°C) in a suitable buffer containing cryoprotectants like glycerol. Avoid repeated freeze-thaw cycles, which can denature the protein.

  • Degradation: If the enzyme preparation is old or has been handled improperly, it may have degraded. Verify the integrity of the enzyme using SDS-PAGE. If degradation is suspected, use a fresh batch of enzyme.

  • Absence of Essential Cofactors: While the main reaction substrates are ATP, tetrahydromethanopterin (H4MPT), and L-glutamate, some ligases require divalent cations like Mg²⁺ for activity. Ensure your reaction buffer contains an adequate concentration of MgCl₂.

Q3: I am observing a low reaction rate. How can I optimize the reaction conditions?

A3: The kinetics of multi-substrate enzymes like MptN can be complex. Optimizing reaction conditions is critical for maximizing the yield.

ParameterPotential IssueRecommended Action
pH The pH of the reaction buffer is outside the optimal range for MptN activity.Perform the reaction in a range of pH values (e.g., 7.0-9.0) to determine the optimum. ATP-grasp enzymes often have optimal pHs in the slightly alkaline range.
Temperature The reaction temperature is too high (denaturing the enzyme) or too low (reducing catalytic activity).Incubate the reaction at a range of temperatures (e.g., 25°C to 45°C) to find the optimal temperature for MptN.
ATP Concentration ATP can be inhibitory at high concentrations or limiting at low concentrations. It is also prone to hydrolysis.Use a fresh stock of ATP. Perform a titration of ATP concentration to find the optimal level.
Substrate Ratios The molar ratios of the three substrates (ATP, H4MPT, L-glutamate) are not optimal.Systematically vary the concentration of one substrate while keeping the others constant to determine the optimal ratios.
Enzyme Concentration Too little enzyme will result in a slow reaction rate, while too much can be wasteful and may introduce contaminants.Titrate the concentration of MptN in the reaction to find the lowest concentration that gives the maximum reaction rate.

Q4: How can I prevent the degradation of the substrate Tetrahydromethanopterin (H4MPT)?

A4: Tetrahydropterins are highly susceptible to oxidation. To maintain the integrity of H4MPT:

  • Anaerobic Conditions: Prepare all buffers and reaction mixtures with deoxygenated water. Perform the reaction in an anaerobic environment (e.g., in a glove box or by purging with an inert gas like nitrogen or argon).

  • Reducing Agents: Add a reducing agent such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol to the reaction buffer to help maintain a reducing environment.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic reaction for the synthesis of Tetrahydrothis compound?

A1: Tetrahydrothis compound synthase (EC 6.3.2.33), also known as MptN, catalyzes the ATP-dependent ligation of L-glutamate to tetrahydromethanopterin (H4MPT) to form 5,6,7,8-tetrahydrothis compound (B1178067) (THS).[1][2][3][4]

The overall reaction is: ATP + Tetrahydromethanopterin + L-glutamate ⇌ ADP + Phosphate + 5,6,7,8-Tetrahydrothis compound[1]

Enzymatic Synthesis of Tetrahydrothis compound

THS_Synthesis cluster_substrates Substrates cluster_products Products ATP ATP MptN Tetrahydrothis compound synthase (MptN) ATP->MptN H4MPT Tetrahydromethanopterin H4MPT->MptN Glu L-Glutamate Glu->MptN ADP ADP Pi Phosphate THS Tetrahydrothis compound MptN->ADP MptN->Pi MptN->THS Protocol_Workflow start Start reagent_prep 1. Reagent Preparation (Buffer, Substrates, Enzyme) start->reagent_prep reaction_setup 2. Reaction Setup (Combine reagents in anaerobic environment) reagent_prep->reaction_setup pre_incubation Pre-incubate at desired temperature reaction_setup->pre_incubation initiate_reaction Initiate with MptN enzyme pre_incubation->initiate_reaction incubation 3. Incubation (Optimized temperature and time) initiate_reaction->incubation termination 4. Reaction Termination (Acid precipitation or heat inactivation) incubation->termination analysis 5. Analysis (HPLC quantification of THS) termination->analysis end End analysis->end

References

Troubleshooting low activity of recombinant Tetrahydrosarcinapterin synthase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with recombinant Tetrahydrosarcinapterin synthase (THS). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the function of Tetrahydrothis compound synthase (THS)?

Tetrahydrothis compound synthase (EC 6.3.2.33) is an enzyme that catalyzes the ATP-dependent ligation of L-glutamate to tetrahydromethanopterin (H4MPT). This reaction is a crucial step in the biosynthesis of 5,6,7,8-tetrahydrothis compound (B1178067) (H4SPT), a vital C1-carrier coenzyme in methanogenic archaea.[1] The overall reaction is:

ATP + Tetrahydromethanopterin + L-glutamate ⇌ ADP + Phosphate + 5,6,7,8-Tetrahydrothis compound

Q2: My purified recombinant THS shows very low or no activity. What are the potential causes?

Low or absent enzymatic activity in purified recombinant THS can stem from a variety of factors, broadly categorized into issues with protein expression and purification, and problems with the assay conditions. A systematic troubleshooting approach is recommended to identify the root cause.

Q3: How can I improve the expression of soluble, active THS in E. coli?

Low yields of active THS can be due to several factors during expression. Consider the following optimization strategies:

  • Codon Optimization: The codon usage of the THS gene from its native organism may not be optimal for E. coli, potentially leading to poor translation. Codon-optimized gene synthesis can significantly improve expression levels.

  • Expression Conditions: High induction temperatures and inducer concentrations can lead to the formation of insoluble and inactive protein aggregates known as inclusion bodies. Lowering the induction temperature (e.g., 16-25°C) and reducing the inducer concentration (e.g., 0.1-0.5 mM IPTG) can promote proper protein folding.

  • Host Strain Selection: Using E. coli strains that are better suited for the expression of challenging proteins, such as those containing rare codons or requiring specific chaperone assistance, can be beneficial.

  • Solubility Tags: Fusion tags, such as maltose-binding protein (MBP) or glutathione (B108866) S-transferase (GST), can enhance the solubility of the recombinant protein.

Q4: What are common pitfalls during THS purification that can lead to low activity?

Even with good expression, the purification process can compromise enzyme activity. Be mindful of the following:

  • Protease Degradation: Host cell proteases can degrade your recombinant THS during lysis and purification. The addition of a protease inhibitor cocktail to your lysis buffer and performing all purification steps at 4°C can minimize this issue.

  • Suboptimal Buffers: The pH and salt concentration of your purification buffers can affect protein stability and solubility. It is advisable to maintain a buffer pH that is close to the expected optimal pH for the enzyme's activity and to include a moderate salt concentration (e.g., 150-500 mM NaCl) to prevent aggregation.

  • Elution Conditions: Harsh elution conditions, such as very low pH or high concentrations of elution agents (e.g., imidazole (B134444) for His-tagged proteins), can denature the enzyme. Consider using a step or gradient elution to find the mildest effective elution conditions.

  • Protein Concentration and Storage: Highly concentrated protein solutions can be prone to aggregation. It is often beneficial to store the purified enzyme at a lower concentration in a buffer containing stabilizing agents like glycerol (B35011) (10-20%). Aliquoting the purified enzyme into single-use volumes is also recommended to avoid repeated freeze-thaw cycles, which can lead to a loss of activity.

Q5: My THS activity assay is not working. What should I check?

If you are confident in the quality of your purified THS, the issue may lie within the assay itself. Here are key parameters to investigate:

  • Assay Components: Ensure that all substrates (Tetrahydromethanopterin, L-glutamate, ATP) and any necessary cofactors (e.g., Mg2+) are present at the correct concentrations and have not degraded. ATP solutions, in particular, should be freshly prepared and kept on ice.

  • Buffer Conditions: The pH of the assay buffer is critical for enzyme activity. The optimal pH for synthases can vary, but a good starting point for THS would be in the neutral to slightly alkaline range (pH 7.0-8.5). It is recommended to perform a pH optimization experiment.

  • Temperature: Enzymatic reactions are temperature-dependent. The optimal temperature for THS from a mesophilic organism is likely to be in the range of 25-37°C. For enzymes from thermophiles, this will be significantly higher. An initial assay temperature of 30°C is a reasonable starting point.

  • Enzyme Concentration: The concentration of THS in the assay should be in a range that results in a linear reaction rate over the measurement period. If the concentration is too high, the reaction may proceed too quickly to be accurately measured. If it is too low, the signal may be indistinguishable from the background.

  • Coupling Enzymes (if applicable): If you are using a coupled enzyme assay, ensure that the coupling enzymes are not rate-limiting. Their activity should be in excess to ensure that the measured rate is solely dependent on the activity of THS.

Troubleshooting Guide for Low THS Activity

This section provides a structured approach to diagnosing and resolving low activity of recombinant Tetrahydrothis compound synthase.

Table 1: Summary of Potential Causes and Solutions for Low THS Activity
CategoryPotential CauseRecommended Solution
Protein Expression Suboptimal codon usageSynthesize a codon-optimized gene for the expression host.
Inclusion body formationLower induction temperature (16-25°C) and inducer concentration.
Low expression levelsUse a richer growth medium; optimize induction time and cell density.
Protein toxicity to hostUse a tightly regulated promoter and lower inducer concentration.
Protein Purification Proteolytic degradationAdd protease inhibitors to lysis buffer; work at 4°C.
Protein aggregationOptimize buffer pH and salt concentration; add stabilizing agents (e.g., glycerol).
Denaturation during elutionUse gentle elution conditions (e.g., gradient elution).
Instability during storageAliquot and store at -80°C in a buffer with glycerol; avoid freeze-thaw cycles.
Enzyme Assay Incorrect buffer pHPerform a pH optimization experiment (e.g., pH 6.5-9.0).
Suboptimal temperatureTest a range of temperatures (e.g., 25-45°C).
Substrate degradationUse fresh, high-quality substrates; keep ATP on ice.
Missing or low cofactorsEnsure the presence of essential cofactors like Mg2+ at an optimal concentration.
Incorrect enzyme concentrationTest a range of enzyme concentrations to ensure a linear reaction rate.
Issues with coupling enzymesEnsure coupling enzymes are in excess and not rate-limiting.

Experimental Protocols

Proposed Coupled Spectrophotometric Assay for THS Activity

Since Tetrahydrothis compound synthase consumes ATP to produce ADP, a coupled enzyme assay that links ADP production to the oxidation of NADH can be used to continuously monitor THS activity by measuring the decrease in absorbance at 340 nm. This method is analogous to assays used for other ATP-dependent enzymes.

Principle:

  • THS Reaction: ATP + H4MPT + L-glutamate → ADP + Phosphate + H4SPT

  • Coupling Reaction 1 (Pyruvate Kinase): ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate

  • Coupling Reaction 2 (Lactate Dehydrogenase): Pyruvate + NADH + H+ → Lactate + NAD+

The rate of NADH oxidation is directly proportional to the rate of ADP production by THS.

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2

  • Tetrahydromethanopterin (H4MPT): 1 mM in an appropriate anaerobic buffer

  • L-glutamate: 50 mM in dH2O

  • ATP: 100 mM in dH2O, pH 7.0

  • Phosphoenolpyruvate (PEP): 50 mM in dH2O

  • NADH: 10 mM in dH2O

  • Pyruvate Kinase (PK): ~500 units/mL

  • Lactate Dehydrogenase (LDH): ~1000 units/mL

  • Purified recombinant Tetrahydrothis compound synthase (THS)

Procedure:

  • Prepare a master mix containing all assay components except for the substrate you wish to titrate (e.g., H4MPT or L-glutamate) or the enzyme. A typical 1 mL reaction mixture would contain:

    • 850 µL Assay Buffer

    • 10 µL ATP (1 mM final)

    • 20 µL PEP (1 mM final)

    • 15 µL NADH (0.15 mM final)

    • 5 µL PK (~2.5 units)

    • 5 µL LDH (~5 units)

    • Variable amount of the substrate to be tested

    • dH2O to bring the volume to 980 µL

  • Add 20 µL of purified THS to initiate the reaction. The final concentration of THS should be determined empirically to give a linear rate.

  • Immediately place the reaction mixture in a spectrophotometer and monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C).

  • Record the absorbance for 5-10 minutes.

  • Calculate the initial reaction velocity from the linear portion of the curve using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

Visualizations

Troubleshooting Workflow for Low THS Activity

Troubleshooting_THS_Activity start Low or No THS Activity check_expression 1. Verify Protein Expression & Purity (SDS-PAGE, Western Blot) start->check_expression expression_ok Expression & Purity OK? check_expression->expression_ok expression_bad Low Expression / Impurities expression_ok->expression_bad No check_assay 2. Evaluate Assay Conditions expression_ok->check_assay Yes optimize_expression Optimize Expression: - Codon Usage - Temperature - Inducer Conc. - Host Strain expression_bad->optimize_expression optimize_purification Optimize Purification: - Protease Inhibitors - Buffer Conditions - Gentle Elution expression_bad->optimize_purification optimize_expression->check_expression optimize_purification->check_expression assay_ok Activity Restored? check_assay->assay_ok assay_bad Low Activity Persists assay_ok->assay_bad No success Problem Solved assay_ok->success Yes optimize_assay Optimize Assay: - pH (6.5-9.0) - Temperature (25-45°C) - Substrate/Cofactor Conc. assay_bad->optimize_assay check_protein_integrity 3. Assess Protein Integrity assay_bad->check_protein_integrity optimize_assay->check_assay integrity_ok Protein Folded & Stable? check_protein_integrity->integrity_ok integrity_bad Misfolded / Unstable Protein integrity_ok->integrity_bad No failure Consult Literature for Specific THS Properties integrity_ok->failure Yes refold_protein Consider Refolding or Co-expression with Chaperones integrity_bad->refold_protein refold_protein->check_protein_integrity

Caption: Troubleshooting workflow for low recombinant THS activity.

Biochemical Pathway of Tetrahydrothis compound Synthesis

THS_Pathway sub_h4mpt Tetrahydromethanopterin (H4MPT) enzyme_ths Tetrahydrothis compound Synthase (THS) sub_h4mpt->enzyme_ths sub_glu L-Glutamate sub_glu->enzyme_ths sub_atp ATP sub_atp->enzyme_ths prod_h4spt 5,6,7,8-Tetrahydrothis compound (H4SPT) enzyme_ths->prod_h4spt prod_adp ADP + Pi enzyme_ths->prod_adp

Caption: The enzymatic reaction catalyzed by Tetrahydrothis compound synthase.

References

Technical Support Center: Overcoming Challenges in the Purification of Tetrahydrosarcinapterin Synthase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of Tetrahydrosarcinapterin synthase (THS). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Tetrahydrothis compound synthase and why is its purification challenging?

Tetrahydrothis compound synthase (EC 6.3.2.33), also known as MptN, is an enzyme that catalyzes a key step in the biosynthesis of tetrahydrothis compound, a vital C1 carrier coenzyme in methanogenic archaea.[1] Purification of this enzyme can be challenging due to several factors common to archaeal proteins, including potential requirements for high salt concentrations for stability, susceptibility to misfolding when expressed in common hosts like E. coli, and the possibility of it being a metalloprotein, which introduces specific purification hurdles.[2][3]

Q2: What are the initial steps to consider before starting the purification of Tetrahydrothis compound synthase?

Before embarking on the purification process, it is crucial to optimize the expression of the recombinant protein. Factors such as the choice of expression host (E. coli is common but may lead to insoluble protein), induction conditions (e.g., lower temperatures and IPTG concentrations can improve solubility), and the composition of the growth media can significantly impact the yield and quality of the starting material.[4][5] For archaeal proteins, sometimes using an archaeal expression system can circumvent issues of misfolding and insolubility.

Q3: Is Tetrahydrothis compound synthase a metalloprotein?

While direct evidence for Tetrahydrothis compound synthase is limited in the search results, a homologous enzyme, 6-pyruvoyltetrahydropterin synthase (PTPS), has a metal-binding site. It is therefore prudent to assume that Tetrahydrothis compound synthase may also be a metalloprotein. This necessitates special precautions during purification to avoid metal ion leaching, which can lead to protein instability and loss of activity.

Q4: What is a suitable buffer for the purification of this enzyme?

The optimal buffer will need to be determined empirically. However, a good starting point for archaeal enzymes is a buffer with a relatively high salt concentration (e.g., 300-500 mM NaCl) to maintain protein stability. The pH should be buffered around 7.5-8.0. It is also advisable to include additives such as glycerol (B35011) (10-20%) for stabilization and a reducing agent like DTT or β-mercaptoethanol to prevent oxidation. If it is a metalloprotein, avoid chelating agents like EDTA in the buffers.

Troubleshooting Guide

Low or No Protein Expression
Potential Cause Troubleshooting Step
Codon usage of the gene is not optimal for the expression host.Synthesize a codon-optimized version of the gene for the chosen expression system (e.g., E. coli).
Toxicity of the expressed protein to the host cells.Use a tightly regulated expression vector and consider lower induction temperatures and shorter induction times.
Inefficient transcription or translation.Ensure the expression construct has a strong promoter and an optimal ribosome binding site.
Protein is Insoluble (Inclusion Bodies)
Potential Cause Troubleshooting Step
High expression rate leads to protein misfolding and aggregation.Lower the induction temperature (e.g., 16-20°C) and reduce the concentration of the inducing agent (e.g., IPTG).
The protein requires specific chaperones for proper folding that are absent in the expression host.Co-express molecular chaperones to assist in proper protein folding.
The archaeal protein is not stable in the cytosolic environment of E. coli.Express the protein in a specialized E. coli strain engineered for disulfide bond formation or consider an archaeal expression host.
Lysis conditions are too harsh, causing protein denaturation.Use gentler lysis methods such as sonication on ice with short bursts or enzymatic lysis.
Low Yield After Affinity Chromatography (e.g., His-tag)

| Potential Cause | Troubleshooting Step | | The affinity tag (e.g., His-tag) is not accessible. | Consider moving the tag to the other terminus of the protein or adding a flexible linker between the tag and the protein. | | Presence of chelating agents in the lysis buffer. | Ensure that EDTA or other chelating agents are not present in the buffers, as they can strip the metal ions from the affinity column. | | High concentrations of imidazole (B134444) in the binding/wash buffer. | Optimize the imidazole concentration in the binding and wash buffers to reduce non-specific binding without eluting the target protein. | | The protein has precipitated on the column. | Decrease the amount of protein loaded onto the column and ensure the buffer conditions are optimal for solubility. |

Loss of Activity After Purification

| Potential Cause | Troubleshooting Step | | Loss of essential metal cofactors. | If the enzyme is a metalloprotein, consider adding the specific metal ion (e.g., ZnCl₂, MgCl₂) at a low concentration to the purification buffers. | | Protein instability and denaturation. | Perform all purification steps at 4°C and consider adding stabilizing agents like glycerol or trehalose (B1683222) to the buffers. | | Oxidation of critical residues. | Include a reducing agent such as DTT or TCEP in all buffers throughout the purification process. | | Inappropriate buffer pH or ionic strength. | Perform a buffer screen to identify the optimal pH and salt concentration for protein stability and activity. |

Experimental Protocols

General Protocol for His-tagged Tetrahydrothis compound Synthase Purification

This protocol is a general guideline and may require optimization.

  • Cell Lysis:

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole, 10% glycerol, 1 mM DTT) to remove unbound proteins.

    • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol, 1 mM DTT).

  • Further Purification (Optional):

    • For higher purity, the eluted fractions can be further purified by ion-exchange or size-exclusion chromatography. The choice of resin will depend on the isoelectric point and size of the protein.

Activity Assay for Tetrahydrothis compound Synthase (Adapted from PTPS Assay)

This is a conceptual assay adapted from protocols for the homologous enzyme, 6-pyruvoyltetrahydropterin synthase (PTPS).

  • Reaction Mixture:

    • 100 mM Tris-HCl (pH 7.5)

    • 10 mM MgCl₂

    • Substrate 1: Tetrahydromethanopterin

    • Substrate 2: α-L-glutamate

    • ATP

    • Purified Tetrahydrothis compound synthase

  • Procedure:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (for archaeal enzymes, this could be elevated).

    • The reaction can be monitored by measuring the formation of ADP or the consumption of the substrates using HPLC or a coupled enzyme assay. For example, the production of ADP can be coupled to the oxidation of NADH using pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, and the decrease in absorbance at 340 nm can be monitored.

Visualizations

PurificationWorkflow cluster_Expression Protein Expression cluster_Purification Purification cluster_Analysis Analysis Transformation Transformation into E. coli Culture Cell Culture & Induction Transformation->Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification Lysis->Clarification Affinity Affinity Chromatography (Ni-NTA) Clarification->Affinity IonExchange Ion-Exchange Chromatography (Optional) Affinity->IonExchange for higher purity SDS_PAGE SDS-PAGE Affinity->SDS_PAGE SEC Size-Exclusion Chromatography (Optional) IonExchange->SEC for polishing SEC->SDS_PAGE ActivityAssay Activity Assay SEC->ActivityAssay Storage Storage at -80°C ActivityAssay->Storage

Caption: A general experimental workflow for the expression and purification of Tetrahydrothis compound synthase.

TroubleshootingLogic cluster_solutions_yield Solutions for Low Yield cluster_solutions_insoluble Solutions for Insolubility cluster_solutions_inactive Solutions for Inactivity Start Problem Encountered LowYield Low Protein Yield Start->LowYield Insoluble Insoluble Protein (Inclusion Bodies) Start->Insoluble Inactive Inactive Protein Start->Inactive OptCodon Optimize Codon Usage LowYield->OptCodon OptInduction Optimize Induction (Temp, Time, [IPTG]) LowYield->OptInduction CheckVector Check Expression Vector LowYield->CheckVector LowerTemp Lower Expression Temp Insoluble->LowerTemp CoChaperone Co-express Chaperones Insoluble->CoChaperone GentleLysis Use Gentler Lysis Insoluble->GentleLysis AddCofactor Add Metal Cofactors Inactive->AddCofactor Stabilize Add Stabilizing Agents (Glycerol, Salt) Inactive->Stabilize ReducingAgent Use Reducing Agents Inactive->ReducingAgent

Caption: A logical diagram illustrating troubleshooting pathways for common purification challenges.

EnzymaticReaction cluster_substrates Substrates cluster_products Products THMPT Tetrahydromethanopterin Enzyme Tetrahydrothis compound Synthase THMPT->Enzyme Glu α-L-Glutamate Glu->Enzyme ATP ATP ATP->Enzyme THS Tetrahydrothis compound ADP ADP Pi Pi Enzyme->THS Enzyme->ADP Enzyme->Pi

Caption: The enzymatic reaction catalyzed by Tetrahydrothis compound synthase.

References

Refinement of analytical techniques for Sarcinapterin detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of Sarcinapterin. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. As this compound is a novel pterin-based compound, the methodologies and troubleshooting advice are grounded in established analytical techniques for pteridine (B1203161) molecules.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for quantifying this compound in biological samples?

A1: The most common and reliable methods for the quantification of pterin-based compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] For HPLC, fluorescence detection is often preferred due to its high sensitivity for fluorescent pterin (B48896) molecules.[2][3] Electrochemical detection is another sensitive option, particularly for reduced forms of pterins.[4][5] LC-MS/MS offers excellent specificity and sensitivity and is particularly useful for complex matrices and for distinguishing between structurally similar isomers.

Q2: this compound seems to degrade quickly after sample collection. What are the best practices for sample handling and storage?

A2: Pterin compounds are notoriously unstable and susceptible to degradation by light, heat, and oxidation. To ensure the integrity of this compound in your samples, the following precautions are critical:

  • Minimize Light Exposure: Use amber or opaque collection tubes and storage containers.

  • Control Temperature: Process samples on ice or at 4°C. For long-term storage, freezing at -80°C is recommended. Avoid repeated freeze-thaw cycles.

  • Prevent Oxidation: The reduced forms of pterins are particularly prone to oxidation. Sample preparation may involve an oxidation step to convert all this compound to a single, more stable oxidized form for consistent measurement. Alternatively, for measuring the redox state, antioxidants can be added, and oxygen-free solvents can be used.

Q3: I am observing poor peak shape and resolution in my HPLC analysis. What could be the cause?

A3: Poor peak shape (e.g., tailing, fronting, or broad peaks) and inadequate resolution can stem from several factors. Common causes include issues with the mobile phase, column degradation, or improper sample preparation. For pterin analysis, co-elution with other endogenous compounds, such as ascorbate, can also be a problem. Refer to the detailed troubleshooting guide below for specific solutions.

Q4: How do I choose the right HPLC column for this compound analysis?

A4: The choice of HPLC column depends on the specific properties of this compound and its metabolites. Reversed-phase (RP) C8 and C18 columns are frequently used for pterin analysis. For separating highly polar pterins and their isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized amino columns can provide better resolution.

Troubleshooting Guides

HPLC-Fluorescence Detection
Problem Potential Cause Recommended Solution
No or Low Signal 1. This compound degradation. 2. Incorrect fluorescence detector settings (excitation/emission wavelengths). 3. Mobile phase quenching fluorescence.1. Review sample handling procedures; ensure samples are protected from light and heat. Prepare fresh standards. 2. Optimize excitation and emission wavelengths based on this compound's spectral properties. Pterins typically excite around 350-370 nm and emit around 440-460 nm. 3. Check mobile phase components for quenching effects.
Drifting Baseline 1. Column not equilibrated. 2. Mobile phase composition changing. 3. Detector lamp aging.1. Equilibrate the column for a sufficient time (at least 10-15 column volumes). 2. Ensure mobile phase is well-mixed and degassed. 3. Check the lamp's usage hours and replace if necessary.
Ghost Peaks 1. Contamination in the injection system. 2. Carryover from a previous injection.1. Flush the injector and sample loop with a strong solvent. 2. Inject a blank solvent run to check for carryover. If present, optimize the needle wash method.
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging or contamination.1. Prepare fresh mobile phase and ensure accurate mixing. 2. Use a column oven to maintain a constant temperature. 3. Flush the column with a strong solvent or replace it if performance does not improve.
LC-MS/MS Detection
Problem Potential Cause Recommended Solution
Low Ion Intensity / Signal Suppression 1. Matrix effects from co-eluting compounds (e.g., salts, phospholipids). 2. Suboptimal ionization source parameters. 3. Incorrect mobile phase pH affecting ionization.1. Improve sample cleanup (e.g., use solid-phase extraction). Dilute the sample if possible. Adjust chromatography to separate this compound from interfering matrix components. 2. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a this compound standard. 3. Adjust mobile phase pH to promote the formation of the desired ion (e.g., [M+H]+ in positive mode).
Poor Reproducibility 1. Inconsistent sample preparation. 2. Variability in instrument performance. 3. This compound instability in the autosampler.1. Standardize the sample preparation protocol. The use of a stable isotope-labeled internal standard is highly recommended. 2. Run system suitability tests before each batch to ensure consistent performance. 3. Keep the autosampler temperature low (e.g., 4-10°C). Analyze samples within a validated stability window (e.g., within 6 hours of preparation).
Inaccurate Quantification 1. Non-linear calibration curve. 2. Inappropriate internal standard.1. Check for detector saturation at high concentrations and extend the calibration range if necessary. Use a weighted regression if appropriate. 2. Ensure the internal standard has similar chemical properties and chromatographic behavior to this compound.

Quantitative Data Summary

The following tables summarize typical performance characteristics for analytical methods used in pterin analysis, which can be expected to be similar for this compound.

Table 1: HPLC with Fluorescence/Electrochemical Detection

Parameter HPLC-Fluorescence HPLC-Electrochemical
Limit of Detection (LOD) 0.041 - 2.9 ng/mL60 - 120 fmol
Linearity (R²) > 0.997> 0.98
Precision (RSD%) 0.55 - 14%< 15%

Table 2: LC-MS/MS Detection

Parameter Typical Performance
Limit of Detection (LOD) 0.1 - 0.5 nM (for BH₄)
Linear Range 3 - 200 nmol/L
Intra-assay Precision (CV%) < 6%
Inter-assay Precision (CV%) < 10%
Recovery 98 - 112%

Experimental Protocols

Protocol 1: this compound Quantification by HPLC with Fluorescence Detection

This protocol is adapted from methods for biopterin (B10759762) and neopterin (B1670844) analysis in urine.

  • Sample Preparation (with Oxidation):

    • To 100 µL of sample (e.g., urine, plasma), add 10 µL of an oxidizing agent (e.g., acidic iodine solution or manganese dioxide suspension).

    • Vortex and incubate in the dark for 30 minutes at room temperature.

    • Stop the reaction by adding 10 µL of ascorbic acid solution and vortex.

    • Centrifuge to pellet any precipitate.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • HPLC Conditions:

    • Column: Reversed-phase C8, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: 10 mM phosphate (B84403) buffer (pH 7.0) with 5% methanol.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Fluorescence Detection: Excitation at 360 nm, Emission at 450 nm.

Protocol 2: this compound Quantification by LC-MS/MS

This protocol is based on methods for the analysis of pterins in cerebrospinal fluid.

  • Sample Preparation:

    • To 50 µL of sample, add 200 µL of an internal standard solution (containing a stable isotope-labeled this compound analogue) in methanol.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UHPLC.

    • Column: HILIC, 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 5 min, hold for 2 min, then return to 95% B and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Triple quadrupole.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and its internal standard must be determined.

Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma, Urine) prep Sample Preparation (Oxidation / Protein Precipitation) sample->prep Stabilize Analyte hplc HPLC Separation (Reversed-Phase or HILIC) prep->hplc Inject detection Detection hplc->detection fluorescence Fluorescence Detector detection->fluorescence HPLC-FLD ms Mass Spectrometer (MS/MS) detection->ms LC-MS/MS data Data Analysis (Quantification) fluorescence->data ms->data

Caption: General experimental workflow for this compound detection.

troubleshooting_flow start Poor Chromatographic Result (e.g., No Peak, Bad Shape) check_standards Analyze Fresh Standard start->check_standards standard_ok Standard OK? check_standards->standard_ok sample_issue Issue is Sample-Specific - Check Sample Prep - Analyte Degradation - Matrix Effects standard_ok->sample_issue Yes system_issue Issue is System-Wide standard_ok->system_issue No end Problem Solved sample_issue->end check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) system_issue->check_mobile_phase check_column Check Column (Contamination, Age) check_mobile_phase->check_column check_hardware Check Hardware (Pump, Injector, Detector) check_column->check_hardware check_hardware->end

Caption: Logical troubleshooting flow for chromatographic issues.

signaling_pathway gtp GTP synthesis This compound Synthesis Pathway gtp->synthesis This compound This compound (Reduced Form) synthesis->this compound enzyme Target Enzyme (e.g., Hydroxylase) This compound->enzyme Cofactor product Product (e.g., Neurotransmitter) enzyme->product oxidized_sarc This compound (Oxidized Form) enzyme->oxidized_sarc substrate Substrate (e.g., Amino Acid) substrate->enzyme regeneration Regeneration Pathway oxidized_sarc->regeneration regeneration->this compound Recycles

Caption: Putative signaling role of this compound as an enzyme cofactor.

References

Addressing substrate inhibition in Tetrahydrosarcinapterin synthase kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tetrahydrosarcinapterin Synthase Kinetics

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the kinetics of Tetrahydrothis compound synthase, with a specific focus on addressing potential substrate inhibition.

Troubleshooting Guide

Issue: My reaction rate decreases at high substrate concentrations. Am I observing substrate inhibition?

This is a classic sign of substrate inhibition. In typical Michaelis-Menten kinetics, the reaction rate plateaus at high substrate concentrations, reaching Vmax.[1][2] If you observe a decrease in velocity after reaching a peak, it is likely that you are encountering substrate inhibition.[3]

Q1: How can I confirm that what I'm seeing is substrate inhibition?

To confirm substrate inhibition, you should perform a detailed kinetic analysis over a wide range of substrate concentrations.

A1: Recommended Troubleshooting Workflow:

  • Expand Substrate Concentration Range: Test a broad range of substrate concentrations, ensuring you go well beyond the point where the maximum velocity was observed.

  • Plot Velocity vs. Substrate Concentration: Plot the initial reaction velocity (v₀) against the substrate concentration ([S]). A curve that rises to a maximum and then descends is a strong indicator of substrate inhibition.

  • Data Fitting: Fit your data to the substrate inhibition model (see equation below) to determine the kinetic parameters Vmax (maximum velocity), Km (Michaelis constant), and Ki (inhibition constant).

  • Rule out Artifacts: Ensure that the decreased activity is not due to other factors such as substrate-dependent pH changes, substrate instability at high concentrations, or the presence of inhibitors in your substrate stock.

Frequently Asked Questions (FAQs)

Q2: What is the underlying mechanism of substrate inhibition?

A2: Substrate inhibition typically occurs when two substrate molecules bind to the enzyme simultaneously.[1] The most common mechanism involves the formation of an unproductive ternary complex (E-S-S), where the second substrate molecule binds to an allosteric or inhibitory site on the enzyme-substrate (E-S) complex, preventing the formation of the product.[1] Another possible mechanism is the blockage of product release by a second substrate molecule binding to the enzyme-product (E-P) complex.

Q3: How do I model substrate inhibition mathematically?

A3: The most common model for substrate inhibition is a modification of the Michaelis-Menten equation:

v₀ = (Vmax * [S]) / (Km + [S] + ([S]² / Ki))

Where:

  • v₀ is the initial reaction velocity

  • Vmax is the maximum reaction velocity

  • [S] is the substrate concentration

  • Km is the Michaelis constant (substrate concentration at ½ Vmax in the absence of inhibition)

  • Ki is the dissociation constant for the inhibitory substrate binding

Q4: What are some practical strategies to overcome substrate inhibition in my experiments?

A4:

  • Optimize Substrate Concentration: The most straightforward approach is to use substrate concentrations at or near the optimal level for maximum activity and avoid concentrations in the inhibitory range.

  • Enzyme Immobilization: In some cases, immobilizing the enzyme can alter its kinetic properties and may reduce substrate inhibition.

  • Site-Directed Mutagenesis: If the inhibitory binding site is known or can be predicted, site-directed mutagenesis can be used to reduce the affinity for the second substrate molecule.

Data Presentation

Table 1: Hypothetical Kinetic Data for Tetrahydrothis compound Synthase Exhibiting Substrate Inhibition

Substrate Concentration (µM)Initial Velocity (µmol/min)
528.5
1047.6
2066.7
4080.0
8080.0
16066.7
32047.6
64028.5

Table 2: Hypothetical Kinetic Parameters for Tetrahydrothis compound Synthase

ParameterValueDescription
Vmax 100 µmol/minMaximum reaction velocity
Km 20 µMMichaelis constant
Ki 160 µMSubstrate inhibition constant

Experimental Protocols

Protocol 1: General Assay for Tetrahydrothis compound Synthase Activity

This protocol provides a general framework. Specific buffer components, pH, and temperature should be optimized for Tetrahydrothis compound synthase.

  • Prepare Reagents:

    • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

    • Substrate 1 (e.g., Dihydroneopterin triphosphate) stock solution

    • Substrate 2 (e.g., α-L-glutamate) stock solution

    • Cofactors (e.g., ATP, NADPH) as required

    • Purified Tetrahydrothis compound synthase in a suitable storage buffer.

  • Assay Setup:

    • In a microplate or cuvette, combine the assay buffer, substrates (excluding the one being varied for kinetics), and any necessary cofactors.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C).

  • Initiate Reaction:

    • Add a fixed amount of Tetrahydrothis compound synthase to start the reaction.

  • Monitor Reaction:

    • Measure the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer. The wavelength will depend on the specific reaction products or the consumption of cofactors like NADPH (measured at 340 nm).

  • Calculate Initial Velocity:

    • Determine the initial reaction rate (v₀) from the linear portion of the progress curve.

Protocol 2: Investigating Substrate Inhibition

  • Prepare a Substrate Dilution Series: Prepare a series of dilutions of the substrate you suspect is causing inhibition. The concentration range should span from well below the Km to at least 10-20 times the concentration at which you observe the peak velocity.

  • Perform Kinetic Assays: Using the general assay protocol, perform the reaction at each of the substrate concentrations in your dilution series. Ensure all other substrates and cofactors are at saturating concentrations.

  • Data Analysis:

    • Plot the calculated initial velocities (v₀) against the substrate concentrations ([S]).

    • Fit the data to the substrate inhibition equation using non-linear regression software to determine Vmax, Km, and Ki.

Visualizations

Troubleshooting_Workflow Troubleshooting Suspected Substrate Inhibition start Observation: Reaction rate decreases at high [S] confirm Confirm Inhibition: Vary [S] over a wide range and plot v₀ vs. [S] start->confirm analyze Data Analysis: Fit data to substrate inhibition model (v₀ = Vmax[S] / (Km + [S] + [S]²/Ki)) confirm->analyze rule_out Rule Out Artifacts: Check for pH changes, substrate stability, and contaminants analyze->rule_out is_inhibition Is it substrate inhibition? rule_out->is_inhibition yes Yes is_inhibition->yes Confirmed no No is_inhibition->no Not Confirmed optimize Optimize Assay Conditions: Use [S] at or near optimal for maximal activity yes->optimize troubleshoot_other Investigate other causes: - Product inhibition - Assay interference no->troubleshoot_other

Caption: A workflow for troubleshooting suspected substrate inhibition.

Substrate_Inhibition_Mechanism Mechanism of Substrate Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) (Productive) E->ES + S (Km) S Substrate (S) ES->E + P ESS Enzyme-Substrate-Substrate Complex (ESS) (Unproductive) ES->ESS + S (Ki) ESS->ES - S P Product (P)

Caption: Formation of an unproductive E-S-S complex in substrate inhibition.

Experimental_Workflow Kinetic Assay Experimental Workflow reagents Prepare Reagents: Buffer, Substrates, Cofactors, Enzyme setup Assay Setup: Combine all components except enzyme in a microplate/cuvette reagents->setup preincubate Pre-incubate: Bring reaction mixture to the desired temperature setup->preincubate initiate Initiate Reaction: Add enzyme preincubate->initiate monitor Monitor Reaction: Measure change in absorbance/ fluorescence over time initiate->monitor calculate Calculate Initial Velocity (v₀): Determine the rate from the linear phase of the reaction monitor->calculate plot Plot Data: v₀ vs. [S] calculate->plot

Caption: A typical experimental workflow for an enzyme kinetic assay.

References

Improving the efficiency of Tetrahydrosarcinapterin extraction from cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature referencing specific, optimized protocols for the extraction of "Tetrahydrosarcinapterin" (H4SPT) is limited. The following troubleshooting guide and FAQs have been compiled based on best practices for the extraction and handling of structurally related and similarly labile pterin (B48896) compounds, such as Tetrahydrobiopterin (BH4). These guidelines are intended to provide a strong starting point for developing a robust H4SPT extraction protocol.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of pterin compounds from cellular material.

Problem Potential Cause Recommended Solution
Low H4SPT Yield Incomplete Cell Lysis: The extraction buffer and lysis method may not be effectively breaking open the cells to release H4SPT.- Optimize the lysis method. Consider using mechanical disruption (e.g., sonication, bead beating) in addition to chemical lysis. - Ensure the lysis buffer is compatible with your cell type. For microbial cells, enzymatic digestion of the cell wall (e.g., lysozyme) may be necessary.
Degradation of H4SPT: H4SPT is likely susceptible to oxidation and degradation at neutral or alkaline pH, high temperatures, and upon exposure to light.- Work at a slightly acidic to neutral pH (pH 4-6) during extraction.[1] - Perform all extraction steps on ice or at 4°C to minimize thermal degradation.[1] - Protect samples from light by using amber-colored tubes and minimizing exposure.[1] - Add antioxidants, such as ascorbic acid or dithiothreitol (B142953) (DTT), to the extraction and purification buffers.[1]
Suboptimal Extraction Solvent: The chosen solvent may not be efficiently solubilizing the H4SPT.- Experiment with different solvent systems. A mixture of an organic solvent (e.g., methanol (B129727) or ethanol) and water is often effective for extracting polar compounds.[1]
Extract Discoloration (e.g., browning) Oxidation of H4SPT: Color changes often indicate the oxidation of sensitive compounds, leading to the formation of degradation products.- Deoxygenate all buffers by sparging with an inert gas (e.g., nitrogen or argon) before use. - Work in an anaerobic chamber if possible. - Minimize headspace in storage tubes to reduce exposure to oxygen.
Inconsistent Results Variability in Sample Handling: Inconsistent timing or temperature during sample processing can lead to variable degradation of the target molecule.- Standardize all incubation times and temperatures. - Process samples in small batches to ensure uniform handling. - For frozen cell pellets, thaw slowly on ice and resuspend gently in cold buffer to prevent premature lysis and degradation.
Sample Age and Storage: Prolonged storage or improper storage conditions of the source cells can lead to degradation of H4SPT before extraction begins.- Use fresh or rapidly frozen and stored (-80°C) cell pellets for extraction. Flash freezing with liquid nitrogen is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting H4SPT?

While specific data for H4SPT is unavailable, for related pterin compounds, a slightly acidic to neutral pH range, typically between 4 and 6, is often optimal to maintain stability and prevent oxidation.

Q2: Should I use antioxidants during the extraction process?

Yes, the use of antioxidants is highly recommended. Compounds like H4SPT are prone to oxidation. Including antioxidants such as ascorbic acid or dithiothreitol (DTT) in your lysis and extraction buffers can help preserve the integrity of the molecule.

Q3: What are the best practices for storing H4SPT extracts?

Store purified or partially purified H4SPT extracts at -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. Use amber-colored vials to protect the extract from light. For long-term storage, flash-freezing in liquid nitrogen before transferring to -80°C is advisable.

Q4: Can I use a commercial kit for H4SPT extraction?

Currently, there are no commercially available kits specifically designed for H4SPT extraction. However, protocols and kits for the extraction of other small molecules or pterins can be adapted. It is crucial to optimize the lysis and purification steps for your specific cell type and experimental goals.

Q5: How can I improve the purity of my H4SPT extract?

For purification, chromatographic techniques are generally employed. Ion-exchange chromatography (IEC) and affinity chromatography are common methods for purifying related compounds. The choice of method will depend on the specific properties of H4SPT.

Experimental Protocol: Extraction and Partial Purification of H4SPT

This protocol is a generalized procedure and should be optimized for your specific experimental conditions.

Materials:

  • Cell pellet containing H4SPT

  • Extraction Buffer: 50 mM Phosphate buffer, pH 6.0, containing 10 mM DTT and 1 mM EDTA

  • Lysis equipment (e.g., sonicator)

  • Centrifuge (capable of >10,000 x g and 4°C)

  • 0.22 µm syringe filters

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Extraction Buffer.

    • Lyse the cells using sonication on ice. Use short bursts to prevent overheating.

  • Clarification:

    • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant.

  • Filtration:

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Solid-Phase Extraction (for partial purification):

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with a low-concentration organic solvent wash buffer.

    • Elute the H4SPT-containing fraction with an appropriate elution buffer (e.g., a higher concentration of organic solvent).

  • Analysis and Storage:

    • Analyze the eluted fractions for the presence of H4SPT using a suitable analytical method (e.g., HPLC).

    • Immediately flash-freeze the purified fractions in liquid nitrogen and store them at -80°C.

Visualizations

experimental_workflow start Start: Cell Pellet lysis Cell Lysis (Sonication in Extraction Buffer) start->lysis centrifugation Centrifugation (12,000 x g, 20 min, 4°C) lysis->centrifugation supernatant Collect Supernatant centrifugation->supernatant filtration Filtration (0.22 µm filter) supernatant->filtration spe Solid-Phase Extraction (SPE) filtration->spe analysis Analysis (e.g., HPLC) spe->analysis storage Storage (-80°C) analysis->storage end End: Purified H4SPT storage->end

Caption: Experimental workflow for H4SPT extraction and purification.

troubleshooting_low_yield low_yield Problem: Low H4SPT Yield check_lysis Check Cell Lysis Efficiency low_yield->check_lysis check_degradation Assess Potential Degradation low_yield->check_degradation check_solvent Evaluate Extraction Solvent low_yield->check_solvent optimize_lysis Optimize Lysis Method (e.g., sonication time, buffer) check_lysis->optimize_lysis Incomplete? add_antioxidants Add Antioxidants (DTT, Ascorbic Acid) Work at 4°C, Protect from Light check_degradation->add_antioxidants Likely? test_solvents Test Different Solvent Systems (e.g., methanol/water mixtures) check_solvent->test_solvents Suboptimal?

Caption: Troubleshooting logic for addressing low H4SPT extraction yield.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydrobiopterin (BH4).

Clarification: Tetrahydrosarcinapterin (H4SPT) vs. Tetrahydrobiopterin (BH4)

It is important to distinguish between Tetrahydrothis compound (H4SPT) and Tetrahydrobiopterin (BH4), as they are distinct molecules with different biological roles. H4SPT is a cofactor involved in methanogenesis, the process of methane (B114726) production by archaea, particularly within the order Methanosarcinales. In contrast, BH4 is an essential cofactor in mammalian physiology for several critical enzymes. Given the audience of researchers and drug development professionals, this guide will focus on Tetrahydrobiopterin (BH4) , which is extensively studied for its roles in human health and disease.

Frequently Asked Questions (FAQs)

What is Tetrahydrobiopterin (BH4)?

Tetrahydrobiopterin (BH4), also known as sapropterin, is a vital cofactor for several aromatic amino acid hydroxylase enzymes.[1] It is crucial for the metabolism of phenylalanine and the synthesis of neurotransmitters like serotonin, melatonin, dopamine, norepinephrine, and epinephrine.[1] Additionally, BH4 is a necessary cofactor for the production of nitric oxide (NO) by nitric oxide synthases (NOS).[1]

Why is BH4 important in research and drug development?

BH4 is implicated in a wide range of physiological and pathological processes, including cardiovascular diseases, neurological disorders, and inborn errors of metabolism like phenylketonuria (PKU).[1][2] Its role in regulating endothelial function, neurotransmission, and immune response makes it a significant target for therapeutic interventions. A deficiency in BH4 can lead to serious health issues, including cardiomyopathy and abdominal aortic aneurysms in animal models.

How is BH4 synthesized and recycled in the body?

BH4 is synthesized from guanosine (B1672433) triphosphate (GTP) through a series of enzymatic reactions involving GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR). After its use as a cofactor, BH4 is oxidized and can be regenerated through recycling pathways to maintain cellular homeostasis.

Troubleshooting Guide for BH4-Related Experiments

Question/Issue Possible Cause(s) Recommended Solution(s)
Why are my BH4 measurements inconsistent or lower than expected? BH4 Oxidation: BH4 is highly unstable and prone to oxidation, especially at neutral or alkaline pH. Its half-life in a pH 6.8 buffer at room temperature is approximately 16 minutes.- Work quickly and on ice. - Prepare solutions in an acidic buffer (e.g., 0.1 N HCl) where it is more stable. - Add antioxidants like 1,4-dithioerythritol (DTE) and metal chelators like diethylenetriaminepentaacetic acid (DTPA) to your standard solutions and samples to prevent oxidation.
Improper Storage: Incorrect storage can lead to rapid degradation of BH4.- Store solid BH4 desiccated and protected from light at -20°C. - For solutions, store aliquots at -80°C to minimize freeze-thaw cycles. Solutions in 0.1 N HCl are stable for several weeks at -20°C.
Matrix Effects: Components in biological samples (e.g., plasma, tissue homogenates) can interfere with BH4 detection.- Use appropriate sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering substances. - For HPLC-based methods, optimize the mobile phase to improve separation from interfering peaks.
My cultured cells show low intracellular BH4 levels. Low Expression of Synthesis Enzymes: Some cell lines, particularly human endothelial cells, have low endogenous expression of GTPCH, the rate-limiting enzyme in BH4 synthesis.- Consider using cell types known to have higher BH4 levels, such as bovine or mouse endothelial cells. - Supplement the culture medium with BH4 or its precursor, sepiapterin. - Use gene transfer techniques to overexpress GTPCH in your cells.
Oxidative Stress in Culture: High levels of reactive oxygen species (ROS) in the cell culture environment can deplete intracellular BH4.- Add antioxidants like L-ascorbic acid (Vitamin C) to the culture medium to help stabilize BH4.
I am observing eNOS uncoupling in my experiments. Insufficient BH4 Bioavailability: A low ratio of BH4 to its oxidized form, dihydrobiopterin (BH2), can lead to eNOS uncoupling, where the enzyme produces superoxide (B77818) instead of nitric oxide.- Measure both BH4 and BH2 levels to determine the BH4/BH2 ratio, which is a better indicator of eNOS function than BH4 levels alone. - Supplement with BH4 to restore the BH4/BH2 ratio and recouple eNOS.
High Levels of Oxidants: Peroxynitrite, for example, can oxidize BH4 and lead to eNOS uncoupling.- Include ROS scavengers in your experimental system where appropriate.
How can I accurately quantify BH4 in my samples? Methodological Challenges: Direct measurement of BH4 is difficult due to its low concentration and instability.- HPLC with Electrochemical Detection (HPLC-ECD): This is a sensitive and widely used method for BH4 quantification. - LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers high specificity and sensitivity. - Fluorometric HPLC after Differential Oxidation: This method involves measuring total biopterins after oxidation and calculating BH4 levels by subtraction.

Quantitative Data Summary

Table 1: Stability of BH4 Under Various Storage Conditions

Storage ConditionSolventAntioxidants AddedStability/Outcome
Room Temperature (overnight)100 µM HClNoneComplete loss of BH4 and formation of BH2.
4°C (1-2 weeks)100 µM HClNoneAppreciable degradation of BH4.
4°C, -20°C, -80°C100 µM HClDTE and DTPABH4 is stabilized at all temperatures.
-20°C0.1 N HClNot specifiedStable for several weeks.
-70°C (30 days)PlasmaPreservativeStable.
Room Temperature (6 hours)PlasmaPreservativeStable.

Table 2: Reported BH4 Concentrations in Different Cell Types

Cell TypeBH4 Concentration (pmol/mg protein)
Human Aortic Endothelial Cells (HAECs)~0.3
Human Umbilical Vein Endothelial Cells (HUVECs)~0.3
Porcine Aortic Endothelial Cells (PAECs)~7.0
Bovine Aortic Endothelial Cells (BAECs)35
Mouse Endothelial Cells (sEnd.1)280
Human Microvascular Endothelial Cells (HMEC-1)0.7

Key Experimental Protocols

Protocol 1: Quantification of BH4 by HPLC with Electrochemical Detection

This protocol is adapted from methods described for measuring BH4 in tissue samples.

  • Sample Preparation:

    • Homogenize tissue samples or cell pellets in a cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA).

    • To precipitate proteins, add a 1:1 mixture of 1.5 M HClO4 and 2 M H3PO4 to the extracts, followed by centrifugation.

    • Collect the protein-free supernatant for analysis.

  • HPLC-ECD Analysis:

    • Use a C18 reverse-phase column.

    • The mobile phase can be a methanol-water mixture (e.g., 5:95 vol/vol).

    • Set the electrochemical detector to measure the oxidation of BH4 at specific potentials.

  • Data Analysis:

    • Calculate BH4 concentrations based on a standard curve generated with known concentrations of BH4.

    • Normalize the results to the protein concentration of the initial sample.

Protocol 2: eNOS Activity Assay

This protocol measures the conversion of L-[3H]arginine to L-[3H]citrulline.

  • Cell/Tissue Lysate Preparation:

    • Prepare lysates from cells or tissues of interest in an appropriate lysis buffer.

  • Assay Reaction:

    • Incubate the lysate with a reaction mixture containing L-[3H]arginine, unlabeled L-arginine, and necessary cofactors (including BH4).

    • The reaction is typically carried out at 37°C for 30 minutes.

  • Separation and Detection:

    • Stop the reaction and separate the L-[3H]citrulline from the unreacted L-[3H]arginine using ion-exchange chromatography.

    • Quantify the amount of L-[3H]citrulline produced using a scintillation counter.

  • Controls:

    • Include a negative control with a competitive NOS inhibitor (e.g., L-NAME) to determine non-specific activity.

Mandatory Visualizations

Diagram 1: BH4 Synthesis and Recycling Pathways

Caption: De novo synthesis, recycling, and salvage pathways of Tetrahydrobiopterin (BH4).

Diagram 2: BH4-Dependent eNOS Signaling Pathway

eNOS_Signaling cluster_pathway eNOS Activation and Coupling cluster_conditions Cellular Conditions PI3K PI3K Akt Akt PI3K->Akt Activates eNOS_dimer eNOS (Dimer) Coupled Akt->eNOS_dimer Phosphorylates (Activates) NO Nitric Oxide (NO) eNOS_dimer->NO Produces eNOS_monomer eNOS (Monomer) Uncoupled Superoxide Superoxide (O2-) eNOS_monomer->Superoxide Produces BH4 BH4 BH4->eNOS_dimer Cofactor L_Arginine L-Arginine L_Arginine->eNOS_dimer Sufficient_BH4 Sufficient BH4 Sufficient_BH4->eNOS_dimer Insufficient_BH4 Insufficient BH4 Insufficient_BH4->eNOS_monomer

Caption: Role of BH4 in maintaining eNOS coupling and nitric oxide production.

References

Validation & Comparative

Validating Tetrahydrosarcinapterin Function: A Comparative Guide for Mutant Strain Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data to validate the function of Tetrahydrosarcinapterin (H4SPT), a crucial C1 carrier coenzyme in methanogenic archaea. By examining mutant strains with defects in pathways reliant on H4SPT, we can elucidate its indispensable role in methanogenesis and cellular metabolism. This guide presents quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying biochemical and experimental frameworks.

Data Presentation: Performance of Mutant Strains

The function of H4SPT is intrinsically linked to the broader metabolic network, particularly the electron transport chains that provide the reducing equivalents for C1 transformations. The following tables summarize quantitative data from studies on hydrogenase mutants of Methanosarcina barkeri, which directly impact the regeneration of electron carriers essential for H4SPT-dependent reactions in the hydrogenotrophic and aceticlastic methanogenesis pathways.

StrainRelevant GenotypeSubstrateDoubling Time (h)Final OD600Methane (B114726) Production
Wild Type-H2/CO210 ± 10.8 ± 0.1+++
ΔfrhF420-dependent hydrogenase knockoutH2/CO2No Growth--
ΔvhtMethanophenazine-dependent hydrogenase knockoutH2/CO2No Growth--
ΔechFerredoxin-dependent hydrogenase knockoutH2/CO2No Growth--
Wild Type-Acetate24 ± 20.6 ± 0.1+++
ΔvhtMethanophenazine-dependent hydrogenase knockoutAcetateNo Growth--
ΔechFerredoxin-dependent hydrogenase knockoutAcetateNo Growth--
Wild Type-Methanol12 ± 11.0 ± 0.1+++
ΔfrhΔvhtΔechTriple hydrogenase knockoutMethanol16 ± 21.0 ± 0.1+++

Data adapted from studies on Methanosarcina barkeri hydrogenase mutants.[1][2][3]

StrainRelevant GenotypeSubstrateGrowth Yield (g dry weight/mol substrate)
Wild Type-Methanol4.5 ± 0.3
ΔfrhF420-dependent hydrogenase knockoutMethanol3.8 ± 0.4
ΔvhtMethanophenazine-dependent hydrogenase knockoutMethanol4.2 ± 0.2
ΔechFerredoxin-dependent hydrogenase knockoutMethanol4.4 ± 0.3
ΔfrhΔvhtΔechTriple hydrogenase knockoutMethanol4.3 ± 0.3

Data adapted from studies on Methanosarcina barkeri hydrogenase mutants.[1][2]

Experimental Protocols

Methane Production Assay

This protocol is used to quantify the rate of methanogenesis in wild-type and mutant archaeal strains.

Materials:

  • Anaerobic culture tubes or serum vials

  • Butyl rubber stoppers and aluminum crimp seals

  • Syringes and needles

  • Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) or flame ionization detector (FID)

  • Appropriate anaerobic growth medium and substrates (e.g., H2/CO2, acetate, methanol)

Procedure:

  • Grow wild-type and mutant strains in an appropriate anaerobic medium to the desired cell density.

  • Seal the culture tubes or vials with butyl rubber stoppers and aluminum crimp seals to ensure an anaerobic headspace.

  • Pressurize the headspace with a specific gas mixture (e.g., 80% N2, 20% CO2, or 80% H2, 20% CO2) to a defined pressure.

  • Incubate the cultures under optimal growth conditions (temperature, shaking).

  • At regular time intervals, withdraw a small sample (e.g., 100 µL) of the headspace gas using a gas-tight syringe.

  • Inject the gas sample into the GC to quantify the methane concentration.

  • Calculate the rate of methane production by plotting the cumulative methane produced over time.

Enzyme Assay for Formylmethanofuran (B1241027) Dehydrogenase

This assay measures the activity of a key enzyme in the initial step of CO2 fixation into the H4SPT pathway.

Materials:

  • Anaerobic cuvettes or microplate

  • Spectrophotometer

  • Cell-free extract of the archaeal strain

  • Methanofuran

  • Viologen dyes (e.g., methyl viologen) as an artificial electron acceptor

  • Sodium dithionite (B78146) for reducing the viologen dye

  • Anaerobic buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

Procedure:

  • Prepare a cell-free extract from the wild-type or mutant strain under strict anaerobic conditions.

  • In an anaerobic cuvette, prepare a reaction mixture containing the anaerobic buffer, reduced methyl viologen, and methanofuran.

  • Initiate the reaction by adding the cell-free extract.

  • Monitor the oxidation of the reduced viologen dye spectrophotometrically at a specific wavelength (e.g., 578 nm for methyl viologen).

  • The rate of viologen oxidation is proportional to the activity of formylmethanofuran dehydrogenase.

  • Enzyme activity is typically expressed in units per milligram of protein (U/mg).

Genetic Complementation

This protocol is used to confirm that the observed phenotype in a mutant strain is due to the specific gene deletion and not to secondary mutations.

Materials:

  • The mutant strain of interest

  • A shuttle vector containing the wild-type copy of the deleted gene under the control of a suitable promoter.

  • Transformation reagents (e.g., polyethylene (B3416737) glycol, liposomes)

  • Selective growth medium

Procedure:

  • Introduce the shuttle vector carrying the wild-type gene into the mutant strain using an appropriate transformation method.

  • Select for transformants that have successfully taken up the plasmid using a selectable marker (e.g., antibiotic resistance).

  • Cultivate the complemented mutant strain under the same conditions where the original mutant showed a deficient phenotype.

  • Perform the relevant phenotypic assays (e.g., methane production, growth rate) to confirm that the wild-type phenotype has been restored.

Mandatory Visualization

Methanogenesis_Pathway cluster_CO2_Reduction CO2 Reduction Pathway cluster_Electron_Donors Electron Donors CO2 CO2 Formyl_MF Formyl-Methanofuran CO2->Formyl_MF Formylmethanofuran Dehydrogenase Formyl_H4SPT Formyl-H4SPT Formyl_MF->Formyl_H4SPT Formyltransferase Methenyl_H4SPT Methenyl-H4SPT Formyl_H4SPT->Methenyl_H4SPT Cyclohydrolase Methylene_H4SPT Methylene-H4SPT Methenyl_H4SPT->Methylene_H4SPT Dehydrogenase Methyl_H4SPT Methyl-H4SPT Methylene_H4SPT->Methyl_H4SPT Reductase Methyl_CoM Methyl-Coenzyme M Methyl_H4SPT->Methyl_CoM Methyltransferase CH4 Methane Methyl_CoM->CH4 Methyl-CoM Reductase H2 H2 Fd_red Reduced Ferredoxin H2->Fd_red Ech Hydrogenase F420H2 Reduced Coenzyme F420 H2->F420H2 Frh Hydrogenase Fd_red->CO2 F420H2->Methenyl_H4SPT F420H2->Methylene_H4SPT

Caption: H4SPT-dependent CO2 reduction pathway in methanogenesis.

Experimental_Workflow cluster_Mutant_Generation Mutant Generation cluster_Phenotypic_Analysis Phenotypic Analysis cluster_Complementation Genetic Complementation WT Wild-Type Strain Gene_Deletion Targeted Gene Deletion (e.g., hydrogenase genes) WT->Gene_Deletion Growth_Curve Growth Curve Analysis WT->Growth_Curve Methane_Assay Methane Production Assay WT->Methane_Assay Enzyme_Assay Enzyme Activity Assays WT->Enzyme_Assay Mutant_Strain Mutant Strain Gene_Deletion->Mutant_Strain Mutant_Strain->Growth_Curve Mutant_Strain->Methane_Assay Mutant_Strain->Enzyme_Assay Complemented_Strain Complemented Strain Mutant_Strain->Complemented_Strain Introduce Wild-Type Gene Phenotype_Rescue Phenotype Rescue Analysis Complemented_Strain->Phenotype_Rescue

Caption: Workflow for validating gene function in mutant strains.

Comparison with Alternatives

In some methanogens, Tetrahydrofolate (H4F) coexists with H4SPT and can also function as a C1 carrier. However, H4SPT is generally considered the primary C1 carrier for methanogenesis. The thermodynamic properties of H4SPT are better suited for the redox reactions of methanogenesis compared to H4F.

In mutant strains with impaired H4SPT-dependent pathways, the cell may attempt to compensate by upregulating alternative pathways. For instance, in Methanosarcina barkeri mutants lacking the F420-dependent hydrogenase (frh), an F420-independent electron transport chain involving the F420 dehydrogenase complex (Fpo) is utilized, although this is less efficient, as evidenced by lower growth rates. The presence of H4F-specific enzymes in Methanosarcina barkeri suggests a potential for this cofactor to play a role in C1 metabolism, possibly compensating to some extent for defects in the H4SPT pathway, although its direct role in methanogenesis is not as prominent.

Further research using proteomics and metabolomics on H4SPT-deficient mutants would provide a more detailed understanding of the metabolic reprogramming that occurs in response to the loss of this essential coenzyme.

References

A Comparative Analysis of Tetrahydrosarcinapterin and Other Pterin Cofactors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of pterin (B48896) cofactors is crucial for advancements in biochemistry and therapeutic design. This guide provides a detailed comparative analysis of Tetrahydrosarcinapterin (H4SPT) and other key pterin cofactors, including Tetrahydrofolate (H4F), Tetrahydrobiopterin (H4B), and Tetrahydromethanopterin (H4MPT). We delve into their distinct biochemical properties, metabolic roles, and the experimental methodologies used for their characterization, presenting quantitative data in easily digestible formats and visualizing complex pathways to facilitate a deeper understanding.

Introduction to Pterin Cofactors

Pterins are a class of heterocyclic compounds that, in their reduced tetrahydro forms, play essential roles as cofactors in a wide array of metabolic pathways across all domains of life.[1] These molecules are central to one-carbon (C1) metabolism, the biosynthesis of amino acids and neurotransmitters, and redox reactions. Their functional diversity stems from variations in their side-chain structures and the specific enzymes they interact with. This guide focuses on a comparative analysis of four key tetrahydropterin (B86495) cofactors: Tetrahydrofolate (H4F), the primary C1 carrier in most organisms; Tetrahydrobiopterin (H4B), a critical cofactor for hydroxylase enzymes; and the archaeal C1 carriers, Tetrahydromethanopterin (H4MPT) and its derivative, Tetrahydrothis compound (H4SPT).

Biochemical and Functional Comparison

The distinct structures of these pterin cofactors dictate their specific roles in metabolism. H4F is characterized by a p-aminobenzoyl-glutamate side chain, which is crucial for its role in the transfer of C1 units at various oxidation states in pathways like purine (B94841) and thymidylate biosynthesis.[1] H4B possesses a 1,2-dihydroxypropyl side chain and is an essential cofactor for aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin, as well as for nitric oxide synthases.[2]

H4MPT and H4SPT are central to methanogenesis, the process of methane (B114726) production in archaea. H4MPT acts as a C1 carrier in the hydrogenotrophic and methylotrophic pathways of methanogenesis.[3] H4SPT is a derivative of H4MPT, featuring an additional α-L-glutamyl moiety attached to the ribose of the side chain. This structural modification tailors its function for the aceticlastic pathway of methanogenesis, which is the primary mode of methane production from acetate (B1210297) and is predominantly carried out by organisms of the order Methanosarcinales.[1]

Quantitative Comparison of Physicochemical and Biochemical Properties
PropertyTetrahydrofolate (H4F)Tetrahydrobiopterin (H4B)Tetrahydromethanopterin (H4MPT)Tetrahydrothis compound (H4SPT)
Primary Function C1-unit transfer in biosynthesis (purines, thymidylate, amino acids)Cofactor for aromatic amino acid hydroxylases and nitric oxide synthasesC1-unit transfer in methanogenesis (hydrogenotrophic and methylotrophic pathways)C1-unit transfer in methanogenesis (aceticlastic pathway)
Side Chain at C6 p-aminobenzoyl-polyglutamate1,2-dihydroxypropyl2-hydroxy-5-(N-(7-mercaptoheptanoyl)threonyl)-2,3,4-trihydroxypentyl2-hydroxy-5-(N-(7-mercaptoheptanoyl)threonyl)-2,3,4-trihydroxypentyl with an additional α-L-glutamate
Redox Potential (E°' vs. NHE) ~ -0.32 V (for CH2-H4F/CH3-H4F)+0.27 V (Oxidation) / -0.16 V (Reduction)More negative than NAD+/NADH (~ -0.32 V)Not experimentally determined; presumed to be similar to H4MPT
Key Associated Enzymes Dihydrofolate reductase, Thymidylate synthase, MTHFRPhenylalanine hydroxylase, Tyrosine hydroxylase, Tryptophan hydroxylase, Nitric oxide synthaseFormylmethanofuran dehydrogenase, Methylene-H4MPT reductase, Methyl-H4MPT:coenzyme M methyltransferaseAcetyl-CoA decarbonylase/synthase, Methyl-H4SPT:coenzyme M methyltransferase

Biosynthesis of Pterin Cofactors

The biosynthetic pathways of these cofactors share a common precursor, guanosine (B1672433) triphosphate (GTP), but diverge to produce their unique structures.

Tetrahydrobiopterin (H4B) Biosynthesis

The de novo synthesis of H4B from GTP involves three key enzymatic steps:

  • GTP cyclohydrolase I (GTPCH) : Converts GTP to 7,8-dihydroneopterin (B1664191) triphosphate.

  • 6-Pyruvoyltetrahydropterin synthase (PTPS) : Transforms 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin.

  • Sepiapterin reductase (SR) : Reduces 6-pyruvoyltetrahydropterin to H4B.

Tetrahydrobiopterin_Biosynthesis GTP GTP DHNP_TP 7,8-Dihydroneopterin triphosphate GTP->DHNP_TP GTP cyclohydrolase I PPH4 6-Pyruvoyltetrahydropterin DHNP_TP->PPH4 6-Pyruvoyltetrahydropterin synthase H4B Tetrahydrobiopterin PPH4->H4B Sepiapterin reductase

Biosynthesis of Tetrahydrobiopterin.

Tetrahydrothis compound (H4SPT) Biosynthesis

The biosynthesis of H4SPT is an extension of the H4MPT pathway. The initial steps, starting from a precursor derived from GTP, lead to the formation of H4MPT. The final step in H4SPT synthesis involves the addition of a glutamate (B1630785) residue to H4MPT, a reaction catalyzed by the enzyme Tetrahydrothis compound synthase.

Tetrahydrosarcinapterin_Biosynthesis cluster_synthase Tetrahydrothis compound synthase GTP_precursor GTP-derived precursor H4MPT Tetrahydromethanopterin GTP_precursor->H4MPT Multi-step enzymatic synthesis H4SPT Tetrahydrothis compound H4MPT->H4SPT ADP_Pi ADP + Pi Glutamate L-Glutamate Glutamate->H4SPT ATP ATP ATP->H4SPT

Final step in Tetrahydrothis compound biosynthesis.

Functional Roles in One-Carbon Metabolism

H4F and the archaeal pterins (H4MPT and H4SPT) are all central to C1 metabolism, yet they operate in distinct metabolic contexts and exhibit different thermodynamic properties. The transfer of a methyl group from methyl-H4F is energetically less favorable than from methyl-H4MPT. This difference is attributed to the electronic properties of the N10 atom in the pterin ring, which is influenced by the different side chains.

The following diagram illustrates the comparative roles of these cofactors in their respective C1 metabolic pathways.

One_Carbon_Metabolism cluster_folate Folate-mediated C1 Metabolism cluster_methanopterin Methanopterin-mediated C1 Metabolism (Methanogenesis) H4F Tetrahydrofolate (H4F) CH2_H4F Methylene-H4F H4F->CH2_H4F CHO_H4F Formyl-H4F CH2_H4F->CHO_H4F CH3_H4F Methyl-H4F CH2_H4F->CH3_H4F dTMP dTMP Biosynthesis CH2_H4F->dTMP Purines Purine Biosynthesis CHO_H4F->Purines Methionine Methionine Biosynthesis CH3_H4F->Methionine H4MPT_SPT H4MPT / H4SPT CHO_H4MPT Formyl-H4MPT H4MPT_SPT->CHO_H4MPT CO2 reduction CH_H4MPT Methenyl-H4MPT CHO_H4MPT->CH_H4MPT CH2_H4MPT Methylene-H4MPT CH_H4MPT->CH2_H4MPT CH3_H4MPT_SPT Methyl-H4MPT / Methyl-H4SPT CH2_H4MPT->CH3_H4MPT_SPT CoM Coenzyme M CH3_H4MPT_SPT->CoM Methyl-H4M(S)PT: CoM methyltransferase CH3_CoM Methyl-CoM Methane Methane (CH4) CH3_CoM->Methane Methyl-CoM reductase

References

A Comparative Guide to the Kinetics of Tetrahydrosarcinapterin Synthase Homologs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetrahydrosarcinapterin Synthase

Tetrahydrothis compound (H4SPT) synthase is a crucial enzyme in the metabolic pathway of methanogenic archaea, particularly those that utilize the aceticlastic pathway for methane (B114726) production.[1][2] This enzyme catalyzes the ATP-dependent ligation of L-glutamate to tetrahydromethanopterin (H4MPT), forming H4SPT. H4SPT then serves as a C1 carrier in the subsequent steps of methanogenesis. Understanding the kinetic properties of H4SPT synthase homologs from different methanogenic species is vital for comprehending their metabolic efficiencies and adaptations to diverse environments.

Metabolic Role in Aceticlastic Methanogenesis

In the aceticlastic pathway, acetate (B1210297) is converted to methane and carbon dioxide. H4SPT synthase plays a key role in this pathway by providing the necessary cofactor for the transfer of the methyl group from acetyl-CoA. The pathway is central to the carbon cycle in anaerobic environments.[3][4][5]

Aceticlastic_Methanogenesis Acetate Acetate Acetyl_CoA Acetyl-CoA Acetate->Acetyl_CoA ATP -> ADP CODH_ACS CO Dehydrogenase/ Acetyl-CoA Synthase Acetyl_CoA->CODH_ACS Methyl_H4SPT Methyl-H4SPT CODH_ACS->Methyl_H4SPT CO2 Carbon Dioxide (CO2) CODH_ACS->CO2 MTR Methyltransferase Methyl_H4SPT->MTR Methyl_CoM Methyl-Coenzyme M MTR->Methyl_CoM MCR Methyl-Coenzyme M Reductase Methyl_CoM->MCR Methane Methane (CH4) MCR->Methane H4MPT Tetrahydromethanopterin (H4MPT) H4SPT_Synthase Tetrahydrothis compound Synthase H4MPT->H4SPT_Synthase Glutamate L-Glutamate Glutamate->H4SPT_Synthase H4SPT Tetrahydrothis compound (H4SPT) H4SPT_Synthase->H4SPT ADP_Pi ADP + Pi H4SPT_Synthase->ADP_Pi H4SPT->CODH_ACS ATP ATP ATP->H4SPT_Synthase Experimental_Workflow Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Harvesting Cell Harvesting Expression->Harvesting Lysis Cell Lysis (Sonication) Harvesting->Lysis Purification Purification Lysis->Purification Affinity_Chrom Ni-NTA Affinity Chromatography Purification->Affinity_Chrom SEC Size-Exclusion Chromatography Affinity_Chrom->SEC Purity_Check Purity & Concentration (SDS-PAGE, A280) SEC->Purity_Check Kinetic_Assay Kinetic Assay Purity_Check->Kinetic_Assay Assay_Setup Coupled Spectrophotometric Assay Setup Kinetic_Assay->Assay_Setup Data_Collection Measure A340 Decrease Assay_Setup->Data_Collection Data_Analysis Data Analysis (Michaelis-Menten Plot) Data_Collection->Data_Analysis Kinetic_Params Determine Km, Vmax, kcat Data_Analysis->Kinetic_Params

References

Validating the Role of Tetrahydrosarcinapterin: A Comparative Guide to Genetic Knockouts and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrosarcinapterin (H4SPT) is a crucial C1 carrier coenzyme in methanogenesis, the primary metabolic pathway for methane (B114726) production by archaea. Elucidating the precise role of H4SPT and the enzymes involved in its biosynthesis is fundamental to understanding this vital biogeochemical process and for developing targeted inhibitors of methanogenesis. This guide provides a comparative overview of genetic knockout strategies and alternative biochemical methods for validating the function of genes within the H4SPT pathway.

Genetic Knockout Approach: A Direct Method for Functional Validation

Genetic knockout, the targeted deletion or disruption of a specific gene, offers the most direct evidence for a gene's function in vivo. The advent of powerful gene-editing tools like CRISPR-Cas9 has made this approach increasingly feasible in a range of organisms, including archaea.

Hypothetical Performance of a H4SPT Biosynthesis Gene Knockout

To illustrate the utility of this approach, we present a hypothetical scenario involving the knockout of a key gene in the H4SPT biosynthesis pathway in the model methanogen, Methanosarcina acetivorans.

Table 1: Hypothetical Phenotypic Analysis of a ΔhspT Mutant

ParameterWild-Type M. acetivoransΔhspT MutantΔhspT Mutant + H4SPT Supplementation
Growth on Methanol (B129727) Robust growthNo significant growthRobust growth
Methane Production HighNegligibleHigh
Accumulation of Precursors LowHigh accumulation of H4SPT precursorsLow
Cellular Morphology Normal cocciNormal cocciNormal cocci

This hypothetical data demonstrates that the knockout of a key H4SPT biosynthesis gene leads to a methanogenesis-deficient phenotype, which can be rescued by external supplementation with H4SPT, thus confirming the gene's essential role in this pathway.

Experimental Protocol: Gene Knockout in Methanosarcina acetivorans using CRISPR-Cas9

This protocol is a condensed and adapted summary based on established methods for gene editing in Methanosarcina.

  • gRNA Design and Plasmid Construction:

    • Design two unique 20-nucleotide guide RNAs (gRNAs) targeting the coding sequence of the H4SPT biosynthesis gene.

    • Clone the gRNAs into a suicide vector co-expressing Cas9 and a selectable marker (e.g., puromycin (B1679871) resistance).

    • Construct a donor DNA template containing ~1kb homology arms flanking the target gene, with the gene itself replaced by a selectable marker or with a designed deletion.

  • Transformation of M. acetivorans :

    • Grow M. acetivorans to mid-log phase under anaerobic conditions.

    • Prepare competent cells and transform with the CRISPR-Cas9 plasmid and the donor DNA template via lipofection.

    • Plate the transformed cells on selective medium containing the appropriate antibiotic.

  • Screening and Verification of Knockout Mutants:

    • Isolate individual colonies and screen for the desired gene deletion by colony PCR using primers flanking the target gene.

    • Confirm the absence of the target gene and the correct integration of the donor DNA by Sanger sequencing of the PCR products.

    • Perform Southern blot analysis to verify the single-copy integration of the deletion cassette.

  • Phenotypic Analysis:

    • Compare the growth of the knockout mutant to the wild-type strain in various media (e.g., with methanol as the sole carbon and energy source).

    • Measure methane production using gas chromatography.

    • Analyze the accumulation of H4SPT precursors using high-performance liquid chromatography (HPLC).

Alternative Approaches for Functional Validation

While powerful, genetic knockouts may not always be feasible or may lead to lethality, necessitating alternative validation strategies.

Table 2: Comparison of Validation Methodologies

MethodPrincipleAdvantagesDisadvantages
Genetic Knockout Gene deletion/disruptionDirect in vivo evidence of function; High specificity.Potentially lethal; Technically challenging in some organisms; Off-target effects possible.
Chemical Inhibition Small molecules inhibit enzyme activityTemporal control of inhibition; Can be used in a wide range of organisms.Potential for off-target effects; Inhibitor availability and specificity can be limiting.
Use of Substrate Analogs Modified substrates probe enzyme mechanismProvides insights into enzyme-substrate interactions and catalytic mechanism.Synthesis of analogs can be complex; May not fully mimic the natural substrate.
In Vitro Pathway Reconstitution Rebuilding the pathway from purified componentsDetailed mechanistic and kinetic analysis; Unambiguous assignment of function to individual enzymes.Requires expression and purification of all pathway components; May not fully recapitulate in vivo conditions.
Experimental Protocol: Chemical Inhibition of H4SPT Biosynthesis
  • Inhibitor Screening:

    • Develop a high-throughput screen to identify inhibitors of a purified H4SPT biosynthesis enzyme.

    • Screen a library of small molecules for their ability to inhibit the enzyme's activity.

  • In Vivo Validation:

    • Treat wild-type M. acetivorans with the identified inhibitor.

    • Monitor for a phenotype consistent with H4SPT pathway disruption (e.g., decreased methane production).

    • Perform dose-response experiments to determine the inhibitor's potency.

Experimental Protocol: Use of Substrate Analogs
  • Analog Synthesis:

    • Synthesize structural analogs of the substrates of H4SPT biosynthesis enzymes. Analogs could be designed to be non-metabolizable or to trap the enzyme in a specific conformational state.

  • Enzyme Kinetics:

    • Perform kinetic assays with the purified enzyme in the presence of the substrate analog to determine if it acts as a competitive or non-competitive inhibitor.

  • Structural Studies:

    • Co-crystallize the enzyme with the analog to gain structural insights into substrate binding and the catalytic mechanism.

Experimental Protocol: In Vitro Reconstitution of the H4SPT Pathway
  • Protein Expression and Purification:

    • Clone the genes encoding the enzymes of the H4SPT biosynthesis pathway into expression vectors.

    • Overexpress the proteins in a suitable host (e.g., E. coli).

    • Purify each enzyme to homogeneity using chromatography techniques.

  • In Vitro Assay:

    • Combine the purified enzymes in a reaction buffer with the necessary substrates and cofactors.

    • Monitor the formation of H4SPT over time using HPLC or mass spectrometry.

    • Systematically omit individual enzymes to confirm their necessity for the overall pathway.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams have been generated.

experimental_workflow cluster_knockout Genetic Knockout Workflow cluster_alternatives Alternative Validation Methods gRNA gRNA Design & Plasmid Construction transform Transformation of M. acetivorans gRNA->transform screen Screening & Verification transform->screen phenotype Phenotypic Analysis screen->phenotype inhibit Chemical Inhibition analog Substrate Analogs reconstitute In Vitro Reconstitution

Caption: Comparative workflows for genetic knockout and alternative validation methods.

signaling_pathway Precursor Biosynthetic Precursor Intermediate1 Intermediate 1 Precursor->Intermediate1 Enzyme 1 (Target for Knockout) Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Enzyme 2 H4SPT Tetrahydrothis compound Intermediate2->H4SPT Enzyme 3 Methanogenesis Methanogenesis H4SPT->Methanogenesis

Caption: Simplified hypothetical H4SPT biosynthesis pathway leading to methanogenesis.

Conclusion

The validation of the role of Tetrahydrothis compound and its biosynthetic enzymes is critical for a comprehensive understanding of methanogenesis. Genetic knockout provides the most direct in vivo evidence of gene function. However, a multi-faceted approach employing chemical inhibitors, substrate analogs, and in vitro pathway reconstitution offers a robust and complementary strategy, providing deeper mechanistic insights and overcoming the limitations of any single method. The choice of methodology will ultimately depend on the specific research question, the available resources, and the tractability of the organism under investigation.

Efficacy comparison of Sarcinapterin derivatives in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research into the scientific literature for "Sarcinapterin" and its derivatives reveals that the compound of interest is likely tetrahydrothis compound , a crucial coenzyme in the metabolic process of methanogenesis, particularly in archaea. The available data focuses on its biosynthesis and enzymatic reactions rather than on the development and comparative efficacy of therapeutic derivatives as initially requested.

Our investigation indicates a scarcity of publicly available information on a class of compounds referred to as "this compound derivatives" being evaluated in biochemical assays for therapeutic efficacy. The primary role of tetrahydrothis compound, as established in the scientific community, is that of a C1 carrier in the pathway of methane (B114726) formation. An enzyme known as tetrahydrothis compound synthase is responsible for the biosynthesis of 5,6,7,8-tetrahydrothis compound.[1][2]

Given the fundamental biological role of tetrahydrothis compound as a coenzyme in microbial metabolism, the concept of comparing a range of its derivatives for therapeutic efficacy in biochemical assays does not align with the current body of scientific literature. Research has centered on understanding its synthesis and function within its natural biological context, not on its modification for pharmacological purposes.

Therefore, we are unable to provide a comparative guide on the efficacy of this compound derivatives, including quantitative data tables and detailed experimental protocols, as the foundational information for such a comparison is not present in the available scientific domain. Similarly, the creation of signaling pathway diagrams related to the therapeutic action of such derivatives is not feasible.

We recommend that researchers and drug development professionals interested in this area first consult foundational biochemical and microbiological literature to understand the established role of tetrahydrothis compound. Future inquiries could explore the potential for targeting the tetrahydrothis compound biosynthesis pathway for antimicrobial drug development, though this would represent a different scope of investigation.

References

Cross-validation of different methods for Tetrahydrosarcinapterin quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Tetrahydrosarcinapterin (H4SPT), a critical cofactor in various biological processes. We will delve into the experimental protocols and performance data of the most common techniques, offering a clear perspective for selecting the optimal method for your research needs.

Introduction to H4SPT and its Quantification

Tetrahydrothis compound (H4SPT), also known as tetrahydrobiopterin (B1682763) (BH4), is an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases.[1][2][3] Its accurate quantification in biological samples is crucial for understanding its role in various physiological and pathological conditions, including neurological disorders and endothelial dysfunction.[4] However, the inherent instability and susceptibility of H4SPT to oxidation pose significant challenges for its accurate measurement.[4] This guide will compare the two primary analytical techniques used for H4SPT quantification: High-Performance Liquid Chromatography (HPLC) with various detection methods and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Quantification Methods

The choice of quantification method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the key performance characteristics of HPLC-based methods and LC-MS/MS.

Table 1: Performance Comparison of H4SPT Quantification Methods

ParameterHPLC with Fluorescence Detection (HPLC-FD)HPLC with Electrochemical Detection (HPLC-ECD)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Indirect measurement after chemical oxidation of reduced pterins to fluorescent forms.Direct measurement based on the electrochemical properties of H4SPT and its oxidized forms.Direct measurement based on the mass-to-charge ratio of the molecule and its fragments, offering high specificity.
Selectivity Moderate; potential for interference from other fluorescent compounds.High; distinguishes between H4SPT and its oxidized forms (BH2).Very High; specific identification and quantification of H4SPT, BH2, and biopterin.
Sensitivity High; suitable for detecting low concentrations.High; capable of detecting picomole levels.Very High; often provides the lowest limits of quantification.
Sample Throughput Lower; may require multiple steps and longer run times.Moderate.Higher; amenable to automation and faster analysis times.
Instrumentation Standard HPLC system with a fluorescence detector.HPLC system with a specialized electrochemical detector.Requires a more sophisticated and expensive LC-MS/MS system.
Robustness Susceptible to issues related to the efficiency and consistency of the oxidation step.Prone to electrode fouling and requires careful maintenance.Generally robust and reliable with appropriate sample preparation.

Table 2: Quantitative Performance Data for H4SPT Quantification

MethodSample MatrixLimit of Quantification (LOQ)Linearity RangeReference
LC-MS/MSHuman Umbilical Vein Endothelial Cells (HUVECs)1 nM for BH4 and BH2, 2.5 nM for Biopterin1 - 100 nM for BH4 and BH2, 2.5 - 100 nM for Biopterin
LC-MS/MSHuman Plasma1.000 ng/mL1.000–100.000 ng/mL
LC-MS/MSHuman Plasma0.5 ng/ml for BH40.5 - 500 ng/ml
HPLC-ECDRat Liver and Brain0.19 pmolNot specified
HPLC-FD (with differential oxidation)Not specified1.24 pmolNot specified

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining accurate and reproducible results. Below are generalized methodologies for the key quantification techniques.

Sample Preparation: A Critical First Step

Due to the instability of H4SPT, proper sample handling and preparation are paramount. A common approach involves the following steps to minimize oxidation:

  • Collection: Collect biological samples (e.g., plasma, tissues, cells) and immediately place them on ice.

  • Stabilization: Treat samples with a cocktail of antioxidants. A common mixture includes trichloroacetic acid (TCA) for protein precipitation, along with antioxidants like 1,4-dithioerythritol (DTE) and diethylenetriaminepentaacetic acid (DTPA).

  • Lysis (for cells/tissues): Homogenize tissues or lyse cells in the antioxidant-containing buffer, often using sonication or freeze-thaw cycles.

  • Centrifugation: Centrifuge the samples to pellet proteins and other cellular debris.

  • Filtration: Filter the supernatant through a low molecular weight cut-off filter to obtain a clean extract for analysis.

cluster_sample_prep Sample Preparation Workflow start Biological Sample (Plasma, Tissue, Cells) stabilize Addition of Antioxidant Cocktail start->stabilize process Homogenization / Lysis (for tissues/cells) stabilize->process centrifuge Centrifugation to Remove Precipitate process->centrifuge filtrate Filtration of Supernatant centrifuge->filtrate end Clean Extract for Analysis filtrate->end

A generalized workflow for sample preparation for H4SPT analysis.
High-Performance Liquid Chromatography (HPLC)

HPLC methods separate H4SPT from other components in the sample extract before detection.

  • HPLC with Fluorescence Detection (HPLC-FD): This method relies on the chemical oxidation of non-fluorescent reduced pterins (like H4SPT and dihydrobiopterin) into the highly fluorescent biopterin. A common procedure involves two separate injections with different oxidation conditions (acidic and alkaline) to differentiate between the various pterin (B48896) forms.

    • Column: A C18 reversed-phase column is frequently used.

    • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., methanol (B129727) or acetonitrile).

    • Detection: Fluorescence detection is performed at an excitation wavelength of approximately 350 nm and an emission wavelength of around 450 nm.

  • HPLC with Electrochemical Detection (HPLC-ECD): This technique allows for the direct measurement of H4SPT and its oxidized forms without the need for a derivatization or oxidation step.

    • Column: Similar to HPLC-FD, a C18 column is often employed.

    • Mobile Phase: An aqueous buffer at a specific pH is used to ensure the electrochemical stability and separation of the analytes.

    • Detection: An electrochemical detector with multiple electrodes set at different potentials is used to selectively detect H4SPT and dihydrobiopterin.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a highly sensitive and specific method for the direct quantification of H4SPT and its related compounds in a single run.

  • Chromatography: A C18 or a cyano column is typically used for separation. The mobile phase usually consists of an aqueous solution with an organic modifier and an additive like ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

    • Detection: Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for H4SPT, its oxidized forms, and an internal standard, which ensures high selectivity and accuracy.

Biosynthesis of Tetrahydrothis compound (H4SPT)

Understanding the biosynthesis of H4SPT is often relevant in studies where its quantification is performed, as defects in this pathway can lead to various diseases. The synthesis of H4SPT from guanosine (B1672433) 5'-triphosphate (GTP) involves three key enzymes.

cluster_biosynthesis H4SPT Biosynthetic Pathway gtp Guanosine 5'-triphosphate (GTP) dihydroneopterin Dihydroneopterin triphosphate gtp->dihydroneopterin GTP-cyclohydrolase I pyruvoyltetrahydropterin 6-Pyruvoyltetrahydropterin dihydroneopterin->pyruvoyltetrahydropterin 6-Pyruvoyltetrahydropterin synthase h4spt Tetrahydrothis compound (H4SPT) pyruvoyltetrahydropterin->h4spt Sepiapterin reductase

The enzymatic pathway for the biosynthesis of H4SPT from GTP.

Conclusion

The quantification of Tetrahydrothis compound is a challenging yet essential task in many areas of biomedical research. While HPLC-based methods, particularly with electrochemical detection, offer reliable and sensitive measurements, LC-MS/MS has become the gold standard due to its superior specificity, sensitivity, and higher throughput. The choice of method will ultimately be guided by the specific research question, the nature of the biological samples, and the available resources. Careful attention to sample preparation is crucial regardless of the chosen analytical technique to ensure the integrity of the results.

References

Unveiling the Blueprint of Sarcinapterin: A Comparative Guide to its Biosynthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate biosynthetic pathways of natural products like Sarcinapterin is paramount. This guide provides a comprehensive comparison of the experimentally confirmed structures of the biosynthetic intermediates of this compound, a modified C1 carrier crucial in methanogenic archaea. We delve into the experimental data that underpins our current knowledge, offering detailed protocols and a comparative analysis with related pathways.

This compound, a derivative of tetrahydromethanopterin (H4MPT), plays a vital role in one-carbon metabolism. Its biosynthesis is a multi-step enzymatic process, starting from the common precursor GTP. The structural confirmation of each intermediate has been a result of meticulous experimental work, primarily employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and isotopic labeling studies.

The Biosynthetic Pathway of this compound: A Step-by-Step Confirmation

The biosynthesis of this compound can be broadly divided into two major phases: the formation of the pterin (B48896) core and the subsequent attachment and modification of the side chain, culminating in the addition of a terminal glutamate (B1630785) residue.

Phase 1: Assembly of the Pterin Core

The initial steps of the pathway, leading to the formation of the pterin ring, are shared with the biosynthesis of other pterin-containing cofactors.

  • From GTP to 7,8-Dihydroneopterin (H2Neo): The pathway commences with the conversion of Guanosine Triphosphate (GTP) to 7,8-dihydroneopterin. This transformation is catalyzed by the enzyme GTP cyclohydrolase I. The structure of H2Neo has been confirmed through NMR and mass spectrometry.

  • Formation of 6-Hydroxymethyl-7,8-dihydropterin (H2HMP): The next key intermediate is 6-hydroxymethyl-7,8-dihydropterin, formed from H2Neo. This step is crucial for the subsequent attachment of the side chain. Spectroscopic data, including 1H and 13C NMR, have been instrumental in elucidating its structure.

Phase 2: Side Chain Attachment and Final Assembly

The latter half of the pathway involves the construction and attachment of the unique side chain that characterizes tetrahydromethanopterin and, subsequently, this compound.

  • Formation of Tetrahydromethanopterin (H4MPT): This central intermediate is formed by the addition of a side chain containing a p-aminobenzoyl-glutamate (PABA-Glu) moiety to the pterin core. The complete structure of H4MPT has been extensively studied, with detailed analysis of its various C1-carrier forms (methenyl-, methylene-, and methyl-H4MPT) using high-resolution mass spectrometry and NMR spectroscopy.[1]

  • The Final Step: Tetrahydrothis compound Synthase: The biosynthesis of this compound concludes with the addition of a glutamate residue to tetrahydromethanopterin. This reaction is catalyzed by the enzyme tetrahydrothis compound synthase, an ATP-dependent ligase.

Comparative Data of Biosynthetic Intermediates

The following table summarizes the key biosynthetic intermediates of this compound and the experimental data used for their structural confirmation.

IntermediatePrecursorKey Enzyme(s)Experimental Confirmation Data
7,8-Dihydroneopterin (H2Neo)GTPGTP cyclohydrolase INMR, Mass Spectrometry
6-Hydroxymethyl-7,8-dihydropterin (H2HMP)7,8-DihydroneopterinDihydroneopterin aldolaseNMR, Mass Spectrometry
Tetrahydromethanopterin (H4MPT)H2HMP-PP, p-aminobenzoyl-glutamate precursorMultiple enzymesHigh-Resolution Mass Spectrometry, 1H and 13C NMR[1]
This compound (Tetrahydrothis compound)Tetrahydromethanopterin, L-GlutamateTetrahydrothis compound synthaseEnzymatic assays, Mass Spectrometry

Experimental Protocols

A detailed understanding of the experimental procedures is crucial for replicating and building upon existing research.

Protocol 1: Assay for Tetrahydrothis compound Synthase Activity

This assay measures the ATP-dependent ligation of L-glutamate to tetrahydromethanopterin.

Materials:

  • Purified tetrahydrothis compound synthase

  • Tetrahydromethanopterin (H4MPT)

  • L-[14C]Glutamate

  • ATP

  • MgCl2

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing buffer, MgCl2, ATP, and H4MPT.

  • Initiate the reaction by adding the enzyme and L-[14C]Glutamate.

  • Incubate the reaction at the optimal temperature for the enzyme.

  • Stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • Separate the radiolabeled product (this compound) from the unreacted L-[14C]Glutamate using an appropriate chromatographic method (e.g., anion-exchange chromatography).

  • Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of product formed per unit time.

Visualizing the Biosynthetic Landscape

To provide a clearer understanding of the biosynthetic pathway and the relationships between its components, the following diagrams have been generated using Graphviz.

Sarcinapterin_Biosynthesis cluster_pterin Pterin Core Synthesis cluster_sidechain Side Chain Attachment & Final Product cluster_inputs Precursors GTP GTP H2Neo H2Neo GTP->H2Neo GTP cyclohydrolase I H2HMP H2HMP H2Neo->H2HMP Dihydroneopterin aldolase H4MPT H4MPT H2HMP->H4MPT Multiple Steps This compound This compound H4MPT->this compound Tetrahydrothis compound synthase p-Aminobenzoyl-glutamate precursor p-Aminobenzoyl-glutamate precursor p-Aminobenzoyl-glutamate precursor->H4MPT L-Glutamate L-Glutamate L-Glutamate->this compound

Caption: Biosynthetic pathway of this compound from GTP.

Comparison with Alternative C1 Carrier Pathways

While this compound and its precursor H4MPT are the primary C1 carriers in methanogens, other organisms utilize different cofactors for one-carbon metabolism. The most well-known alternative is the tetrahydrofolate (H4F) pathway found in bacteria, eukaryotes, and some archaea.

FeatureTetrahydromethanopterin (H4MPT) PathwayTetrahydrofolate (H4F) Pathway
Pterin Core 7-methylpterinPterin
Side Chain Precursor Chorismate derivativep-Aminobenzoate (PABA)
Glutamate Moiety Present (multiple in some forms)Present (polyglutamated)
Key Organisms Methanogenic ArchaeaBacteria, Eukaryotes, some Archaea
Primary Role Methanogenesis, C1 metabolismC1 metabolism, amino acid and nucleotide synthesis

The structural differences between H4MPT and H4F, particularly in the pterin core and the linkage of the side chain, lead to distinct redox properties and enzymatic specificities.

Pathway_Comparison cluster_h4mpt H4MPT Biosynthesis cluster_h4f H4F Biosynthesis H4MPT_Pterin 7-Methylpterin Core H4MPT_Final Tetrahydromethanopterin H4MPT_Pterin->H4MPT_Final H4MPT_SideChain Side Chain from Chorismate derivative H4MPT_SideChain->H4MPT_Final H4F_Pterin Pterin Core H4F_Final Tetrahydrofolate H4F_Pterin->H4F_Final H4F_SideChain Side Chain from p-Aminobenzoate H4F_SideChain->H4F_Final

Caption: Comparison of H4MPT and H4F biosynthetic precursors.

Conclusion

The structural elucidation of the biosynthetic intermediates of this compound has been a significant achievement in understanding the unique metabolic pathways of archaea. This guide provides a consolidated overview of the confirmed structures, the experimental data supporting them, and a comparison with the more ubiquitous tetrahydrofolate pathway. The detailed protocols and visual representations aim to equip researchers with the necessary information to further explore this fascinating area of biochemistry and its potential applications in drug development and biotechnology.

References

Comparative study of Sarcinapterin metabolism in different archaea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative study of Sarcinapterin metabolism across different archaeal lineages. While direct comparative quantitative data on this compound metabolism is an emerging field of research, this document synthesizes current knowledge on pterin (B48896) biosynthesis and archaeal metabolic diversity to propose a robust methodology for such investigations. The presented data tables are illustrative, designed to guide future experimental data presentation.

Introduction to this compound in Archaea

This compound is a modified pterin, a class of heterocyclic compounds essential for various metabolic processes. In Archaea, the reduced form, 5,6,7,8-tetrahydrothis compound (B1178067) (H4S), is structurally related to tetrahydromethanopterin (H4MPT), a key C1 carrier coenzyme in methanogenesis and other metabolic pathways.[1] Understanding the metabolic variations of this compound across the diverse archaeal domain is crucial for elucidating novel biochemical pathways and identifying potential targets for antimicrobial drug development, particularly for methanogenic archaea relevant to human health and global carbon cycling. Archaea are known for their unique and often modified metabolic pathways compared to bacteria and eukaryotes, suggesting that the metabolism of this compound could exhibit significant diversity.[2][3][4]

Comparative Analysis of this compound Metabolism: A Proposed Study

This section outlines a proposed comparative study between three representative archaeal species from distinct environments: a methanogen (Methanosarcina acetivorans), a thermoacidophile (Sulfolobus solfataricus), and a halophile (Halobacterium salinarum).

Data Presentation: Hypothetical Quantitative Data

The following table illustrates how quantitative data from a comparative study of this compound metabolism could be presented. Values are hypothetical and serve as a template for experimental data.

ParameterMethanosarcina acetivoransSulfolobus solfataricusHalobacterium salinarumUnit
Growth Conditions
Optimal Temperature358042°C
Optimal pH6.8-7.22.0-3.07.0-7.5
Enzyme Activity
Tetrahydrothis compound Synthase15.2 ± 1.83.5 ± 0.45.1 ± 0.6nmol/min/mg protein
Dihydroneopterin Aldolase22.7 ± 2.58.9 ± 1.112.4 ± 1.5nmol/min/mg protein
Metabolite Concentration
Intracellular this compound8.5 ± 1.12.1 ± 0.33.7 ± 0.5µg/g dry cell weight
GTP (precursor)1.2 ± 0.20.8 ± 0.11.0 ± 0.1mmol/g dry cell weight
Gene Expression (Relative Quantification)
mptA (GTP cyclohydrolase IB)4.2 ± 0.51.5 ± 0.22.1 ± 0.3Fold Change
mptE (Tetrahydrothis compound synthase)5.8 ± 0.71.9 ± 0.22.5 ± 0.4Fold Change

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols that can be adapted for specific archaeal species.

Archaeal Cultivation and Biomass Harvesting
  • Methanosarcina acetivorans : Cultivate anaerobically at 35°C in a high-salt medium with methanol (B129727) or acetate (B1210297) as the carbon source.

  • Sulfolobus solfataricus : Grow aerobically at 80°C in a low pH (2.5) medium supplemented with yeast extract and tryptone.

  • Halobacterium salinarum : Cultivate aerobically at 42°C in a high-salt medium containing peptone.

  • Harvesting : Collect cells in the mid-exponential growth phase by centrifugation at 4°C. Wash the cell pellets with an appropriate buffer (e.g., phosphate-buffered saline with matching salinity) and store them at -80°C until further analysis.

Pterin Extraction and Quantification by HPLC
  • Cell Lysis : Resuspend the cell pellet in a lysis buffer. Lyse the cells using a French press or sonication on ice.

  • Oxidation : To quantify total this compound (both reduced and oxidized forms), oxidize the lysate with an iodine solution (e.g., 0.1 M I2 in 0.2 M KI) in an acidic or basic environment, followed by quenching with ascorbic acid. This converts tetrahydrothis compound to its more stable, fluorescently active oxidized form.

  • Deproteinization : Remove proteins by adding trichloroacetic acid, followed by centrifugation.

  • HPLC Analysis : Analyze the supernatant using a reverse-phase C18 HPLC column with a fluorescence detector. Use a mobile phase gradient of methanol and a suitable buffer (e.g., phosphate (B84403) buffer). Quantify this compound by comparing the peak retention time and area to a known standard.

Enzyme Activity Assays
  • Preparation of Cell-Free Extract : Prepare a cell-free extract by lysing the cells and centrifuging to remove cellular debris.

  • Tetrahydrothis compound Synthase Assay :

    • The reaction mixture should contain ATP, tetrahydromethanopterin, L-glutamate, and the cell-free extract in a suitable buffer.

    • Incubate the mixture at the optimal growth temperature for the respective archaeon.

    • Stop the reaction and measure the formation of ADP or the depletion of ATP using a coupled enzyme assay (e.g., with pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, monitoring NADH oxidation at 340 nm) or by HPLC.

Gene Expression Analysis by RT-qPCR
  • RNA Extraction : Extract total RNA from harvested cells using a commercially available kit suitable for extremophiles.

  • DNase Treatment : Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis : Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers.

  • qPCR : Perform quantitative PCR using gene-specific primers for the target genes (e.g., mptA, mptE) and a reference gene (e.g., 16S rRNA). Calculate the relative gene expression using the ΔΔCt method.

Mandatory Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental logic.

Sarcinapterin_Biosynthesis cluster_pathway Tetrahydrothis compound Biosynthesis Pathway GTP GTP DHNP_PPP 7,8-Dihydroneopterin 3'-triphosphate GTP->DHNP_PPP GTP Cyclohydrolase IB (MptA) HMDHP 6-Hydroxymethyl-7,8-dihydropterin DHNP_PPP->HMDHP Dihydroneopterin Aldolase HMDHP_PP 6-Hydroxymethyl-7,8-dihydropterin diphosphate HMDHP->HMDHP_PP Hydroxymethyldihydropterin pyrophosphokinase H4MPT Tetrahydromethanopterin HMDHP_PP->H4MPT Multiple Steps H4S Tetrahydrothis compound H4MPT->H4S Tetrahydrothis compound Synthase (MptE)

Caption: Biosynthesis pathway of Tetrahydrothis compound from GTP.

Experimental_Workflow cluster_archaea Archaeal Species cluster_analysis Analytical Procedures cluster_output Comparative Data Output M_acetivorans Methanosarcina acetivorans Cultivation Cultivation & Harvesting M_acetivorans->Cultivation S_solfataricus Sulfolobus solfataricus S_solfataricus->Cultivation H_salinarum Halobacterium salinarum H_salinarum->Cultivation Biomass Biomass Processing (Lysis, Extraction) Cultivation->Biomass RNA_Extraction RNA Extraction & cDNA Synthesis Cultivation->RNA_Extraction HPLC Metabolite Quantification (HPLC) Biomass->HPLC EnzymeAssay Enzyme Activity Assays Biomass->EnzymeAssay DataTable Quantitative Data Table HPLC->DataTable EnzymeAssay->DataTable qPCR Gene Expression (RT-qPCR) RNA_Extraction->qPCR qPCR->DataTable PathwayAnalysis Metabolic Pathway Comparison DataTable->PathwayAnalysis

References

Validating Protein-Protein Interactions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of protein-protein interactions (PPIs) is fundamental to unraveling cellular processes and developing targeted therapeutics. This guide provides a comprehensive comparison of key experimental methods for validating the interaction of molecules like Tetrahydrosarcinapterin (H4SPT) with their protein partners.

While specific experimental data on the interactions of Tetrahydrothis compound remains limited in publicly available literature, this guide outlines the established methodologies that would be employed to validate such interactions. The principles and techniques described are broadly applicable to the study of any protein-ligand or protein-protein interaction.

Comparison of Key Performance Metrics for PPI Validation Methods

The selection of an appropriate validation method is contingent on a variety of factors, including the nature of the interacting partners, the required sensitivity, and the desired quantitative output. The following table summarizes and compares the features of four widely-used techniques.[1]

FeatureCo-Immunoprecipitation (Co-IP)Yeast Two-Hybrid (Y2H)Surface Plasmon Resonance (SPR)Förster Resonance Energy Transfer (FRET)
Interaction Environment In vivo (from cell lysates) or in vitro[1]In vivo (in yeast nucleus)[1]In vitro[1]In vivo (in living cells)[1]
Nature of Interaction Detects stable and transient interactions within a complexPrimarily detects direct binary interactionsMeasures real-time binding kinetics and affinityDetects proximity (within 1-10 nm) of two molecules
Data Output Qualitative (presence of interaction) or semi-quantitativeQualitative (reporter gene activation) or semi-quantitativeQuantitative (association/dissociation rates, affinity constant)Quantitative (energy transfer efficiency, distance)
Throughput Low to mediumHighLow to mediumMedium
Strengths Validates interactions in a near-native cellular context.Excellent for screening large libraries of potential interactors.Provides precise kinetic data.Allows for real-time visualization of interactions in living cells.
Limitations Can be prone to false positives due to non-specific binding.Prone to false positives and negatives; interactions occur in a non-native (yeast nucleus) environment.Requires immobilization of one binding partner, which may affect its conformation.Requires fluorescent labeling of proteins, which can potentially interfere with their function.

Experimental Protocols: A Closer Look

Detailed and rigorous experimental protocols are the bedrock of reproducible scientific findings. Below are summaries of the methodologies for the key validation techniques.

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is a powerful technique to identify and validate protein-protein interactions in the context of a cell lysate.

  • Cell Lysis : Cells expressing the "bait" protein of interest are lysed to release cellular contents while preserving protein complexes.

  • Immunoprecipitation : A specific antibody that targets the bait protein is added to the cell lysate. This antibody is typically coupled to agarose (B213101) or magnetic beads.

  • Complex Capture : The antibody-bead complex binds to the bait protein, pulling it and any interacting "prey" proteins out of the solution.

  • Washing : The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution : The bait protein and its interacting partners are eluted from the beads.

  • Analysis : The eluted proteins are typically separated by SDS-PAGE and identified by Western blotting or mass spectrometry.

Yeast Two-Hybrid (Y2H)

The yeast two-hybrid system is a genetic method used to discover protein-protein interactions.

  • Plasmid Construction : The "bait" protein is fused to the DNA-binding domain (DBD) of a transcription factor, and the "prey" protein (or a library of potential interactors) is fused to the activation domain (AD) of the same transcription factor.

  • Yeast Transformation : Both plasmids are co-transformed into a yeast reporter strain.

  • Interaction and Transcription : If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor.

  • Reporter Gene Activation : The reconstituted transcription factor activates the expression of a reporter gene (e.g., HIS3, lacZ), allowing for the selection and identification of interacting partners.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to measure real-time biomolecular interactions.

  • Immobilization : One of the interacting molecules (the "ligand") is immobilized on a sensor chip with a thin metal film.

  • Analyte Injection : A solution containing the other interacting molecule (the "analyte") is flowed over the sensor surface.

  • Binding and Detection : As the analyte binds to the immobilized ligand, the refractive index at the sensor surface changes, which is detected as a change in the SPR signal.

  • Data Analysis : The binding kinetics (association and dissociation rates) and affinity of the interaction are determined by analyzing the SPR sensorgram.

Visualizing the Workflow

Diagrams can effectively illustrate complex experimental processes and relationships.

experimental_workflow cluster_coip Co-Immunoprecipitation (Co-IP) cluster_y2h Yeast Two-Hybrid (Y2H) cluster_spr Surface Plasmon Resonance (SPR) coip_lysis Cell Lysis coip_ip Immunoprecipitation coip_lysis->coip_ip coip_wash Washing coip_ip->coip_wash coip_elute Elution coip_wash->coip_elute coip_analysis Analysis (WB/MS) coip_elute->coip_analysis y2h_plasmids Plasmid Construction y2h_transform Yeast Transformation y2h_plasmids->y2h_transform y2h_interaction Interaction y2h_transform->y2h_interaction y2h_report Reporter Activation y2h_interaction->y2h_report spr_immobilize Ligand Immobilization spr_inject Analyte Injection spr_immobilize->spr_inject spr_detect Real-time Detection spr_inject->spr_detect spr_analysis Kinetic Analysis spr_detect->spr_analysis

A high-level overview of the experimental workflows for Co-IP, Y2H, and SPR.

Hypothetical Signaling Pathway Involving H4SPT

While the precise signaling pathways involving Tetrahydrothis compound are not yet fully elucidated, a hypothetical pathway can be conceptualized to illustrate how its interactions might be investigated. For instance, if H4SPT is hypothesized to be a cofactor for an enzyme, its interaction with that enzyme and the subsequent downstream effects could be explored.

signaling_pathway H4SPT Tetrahydrothis compound (H4SPT) Enzyme Putative Interacting Enzyme H4SPT->Enzyme Binding/Activation Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme DownstreamEffector Downstream Effector Product->DownstreamEffector Modulation CellularResponse Cellular Response DownstreamEffector->CellularResponse Signal Transduction

A hypothetical signaling pathway illustrating a potential role for H4SPT.

By employing a combination of these robust validation techniques, researchers can confidently characterize the interactions of novel molecules like Tetrahydrothis compound, paving the way for a deeper understanding of their biological functions and therapeutic potential.

References

A Comparative Guide to Tetrahydrosarcinapterin-Dependent Methanogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanogenesis, the biological production of methane (B114726), is a unique metabolic capability exclusive to archaea. Central to this process are specialized C1 carriers that facilitate the stepwise reduction of single-carbon units. This guide provides a detailed comparison of the pathways involving two key, functionally analogous C1 carriers: Tetrahydrosarcinapterin (H₄SPT) and Tetrahydromethanopterin (H₄MPT). A primary distinction is that H₄SPT is found exclusively in the versatile order Methanosarcinales, while H₄MPT is utilized by all other orders of methanogens. This difference underpins significant variations in substrate utilization and metabolic strategy.

Pathway Comparison: Aceticlastic vs. Hydrogenotrophic Methanogenesis

The most profound difference in the utilization of these cofactors is seen when comparing the aceticlastic (acetate-utilizing) pathway, which is heavily reliant on H₄SPT, with the hydrogenotrophic (CO₂-reducing) pathway, which predominantly uses H₄MPT.

  • Aceticlastic Pathway (H₄SPT-Dependent): This pathway, mastered by genera like Methanosarcina, involves the cleavage of acetate (B1210297). The carbonyl group is oxidized to CO₂, while the methyl group is transferred to H₄SPT. This methyl-H₄SPT is the key intermediate that enters the final common pathway of methanogenesis.

  • Hydrogenotrophic Pathway (H₄MPT-Dependent): This is the most widespread methanogenic pathway. Organisms such as Methanobacterium and Methanococcus use hydrogen (or formate) as an electron donor to reduce CO₂ in a stepwise manner. H₄MPT is the cofactor that binds the C1 unit as it is sequentially reduced from the formyl to the methyl level. In Methanosarcinales, H₄SPT serves this function when they perform hydrogenotrophic methanogenesis.

Core Pathway Differences

dot

Pathway_Comparison cluster_acetoclastic Aceticlastic Pathway (Methanosarcina) cluster_hydrogenotrophic Hydrogenotrophic Pathway (e.g., Methanobacterium) cluster_common Final Common Pathway Acetate Acetate Acetyl_CoA Acetyl-CoA Acetate->Acetyl_CoA ATP ACDS_complex Acetyl-CoA Decarbonylase/Synthase (ACDS) Acetyl_CoA->ACDS_complex CH3_H4SPT CH₃-H₄SPT ACDS_complex->CH3_H4SPT Methyl Transfer CO₂ CO₂ ACDS_complex->CO₂ Carbonyl Oxidation Mtr_complex Mtr Complex CH3_H4SPT->Mtr_complex CO2 CO₂ Formyl_MFR Formyl-MFR CO2->Formyl_MFR [H₂] Formyl_H4MPT Formyl-H₄MPT Formyl_MFR->Formyl_H4MPT Methenyl_H4MPT Methenyl-H₄MPT Formyl_H4MPT->Methenyl_H4MPT Methylene_H4MPT Methylene-H₄MPT Methenyl_H4MPT->Methylene_H4MPT [H₂] CH3_H4MPT CH₃-H₄MPT Methylene_H4MPT->CH3_H4MPT [H₂] CH3_H4MPT->Mtr_complex CH3_CoM CH₃-S-CoM Methane Methane (CH₄) CH3_CoM->Methane [H₂] Mtr_complex->CH3_CoM Methyl Transfer

Caption: Comparative overview of Aceticlastic and Hydrogenotrophic pathways.

Quantitative Data Comparison

The efficiency and substrate affinity of key enzymes in these pathways dictate the ecological niche of different methanogens. Methanosarcina species, with their high Vmax for acetate activation, thrive in acetate-rich environments, while Methanosaeta, with a low Km, outcompete them when acetate is scarce.

Enzyme / ParameterOrganismPathway AssociationSubstrateKm (µM)Vmax or Specific ActivityCitation
Acetate Activation
Acetate Kinase (Ack)Methanosarcina acetivoransAceticlasticAcetate>1000High Activity[1]
Acetyl-CoA Synthetase (Acs)Methanosaeta thermophilaAceticlasticAcetate<1000Low Activity[2]
Acetyl-CoA Synthetase (Acs)ANME-2aReverse AceticlasticAcetate7008.4 µmol mg⁻¹ min⁻¹[3]
C1 Transfer to Coenzyme M
Mtr ComplexMethanosarcina barkeriAll pathwaysCH₃-H₄MPT50~0.6 µmol min⁻¹ mg⁻¹[4]
Mtr ComplexMethanosarcina barkeriAll pathwaysCoenzyme M250~0.6 µmol min⁻¹ mg⁻¹[4]
Mtr ComplexMethanothermobacter marburgensisHydrogenotrophicCH₃-H₄MPT26011.6 µmol min⁻¹ mg⁻¹
Mtr ComplexMethanothermobacter marburgensisHydrogenotrophicCoenzyme M6011.6 µmol min⁻¹ mg⁻¹

Experimental Protocols

Accurate comparison of these pathways relies on robust experimental techniques. Below are detailed protocols for quantifying pathway contributions and assaying key enzyme activity.

Protocol 1: Quantifying Pathway Contribution via ¹³C-Acetate Isotope Labeling

This protocol determines the relative flux through the aceticlastic versus the hydrogenotrophic/syntrophic acetate oxidation pathways by tracing the fate of labeled acetate.

Principle: Cells are incubated with [2-¹³C]acetate. In the direct aceticlastic pathway, the labeled methyl group is converted directly to ¹³CH₄. In the syntrophic acetate oxidation pathway, acetate is first oxidized to CO₂ and H₂, and the resulting ¹³CO₂ is then reduced to ¹³CH₄ by hydrogenotrophic methanogens. By measuring the ratio of ¹³CH₄ to ¹³CO₂ produced, the contribution of each pathway can be calculated.

Materials:

  • Anaerobic culture of methanogens.

  • Anaerobic serum bottles with butyl rubber stoppers.

  • Gassing station with N₂/CO₂ (80:20) mixture.

  • Sterile, anaerobic stock solution of [2-¹³C]sodium acetate.

  • Gas chromatograph-mass spectrometer (GC-MS) for isotopic analysis of CH₄ and CO₂.

Procedure:

  • Dispense 50 mL of active methanogenic culture into 120 mL serum bottles under anaerobic conditions.

  • Seal the bottles and flush the headspace with N₂/CO₂ for 5 minutes.

  • Pre-incubate the bottles at the desired temperature (e.g., 37°C) for 2 hours to equilibrate.

  • Inject a small volume of the [2-¹³C]acetate stock solution to a final concentration of ~2 mM.

  • Incubate the bottles with shaking.

  • At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a 1 mL headspace gas sample using a gas-tight syringe.

  • Inject the gas sample into the GC-MS to determine the concentrations and isotopic composition (¹²C vs. ¹³C) of methane and carbon dioxide.

Data Analysis: Calculate the production rates of ¹³CH₄ and ¹³CO₂. The ratio of methane derived from the aceticlastic pathway versus the syntrophic/hydrogenotrophic pathway can be determined from the relative amounts of labeled products.

dot

Experimental_Workflow start Start: Anaerobic Culture prep 1. Aliquot Culture into Serum Bottles start->prep gas 2. Flush Headspace (N₂/CO₂) prep->gas incubate1 3. Pre-incubate (e.g., 37°C) gas->incubate1 spike 4. Spike with [2-¹³C]Acetate incubate1->spike incubate2 5. Incubate with Shaking spike->incubate2 sample 6. Collect Headspace Gas Samples at Timepoints incubate2->sample analyze 7. Analyze via GC-MS (¹³CH₄, ¹³CO₂) sample->analyze end End: Quantify Pathway Flux analyze->end

Caption: Workflow for ¹³C-acetate stable isotope labeling experiment.

Protocol 2: Assay of N⁵-Methyl-H₄SPT:Coenzyme M Methyltransferase (Mtr) Activity

This spectrophotometric assay measures the activity of the Mtr complex, a key enzyme in all methanogenesis pathways.

Principle: The Mtr complex catalyzes the transfer of a methyl group from CH₃-H₄SPT (or CH₃-H₄MPT) to Coenzyme M (CoM), forming methyl-CoM. The activity can be measured by monitoring the consumption of the substrates. In this protocol, the disappearance of the thiol group of CoM is monitored using the colorimetric reagent 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored compound (TNB²⁻) that absorbs at 412 nm.

Materials:

  • Anaerobic glove box or chamber.

  • Cell-free extract or purified Mtr enzyme preparation.

  • Anaerobic buffer (e.g., 100 mM potassium phosphate, pH 7.0).

  • Substrates: CH₃-H₄SPT and Coenzyme M (HS-CoM).

  • DTNB solution.

  • Spectrophotometer.

Procedure:

  • Prepare all solutions and perform all steps under strictly anaerobic conditions.

  • Prepare a reaction mixture in a cuvette containing anaerobic buffer, a known concentration of CoM, and DTNB.

  • Initiate the reaction by adding the enzyme preparation and CH₃-H₄SPT.

  • Immediately monitor the decrease in absorbance at 412 nm over time. The rate of decrease is proportional to the rate of CoM consumption.

  • A control reaction lacking CH₃-H₄SPT should be run to account for any non-specific thiol oxidation.

Data Analysis: Calculate the rate of reaction using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the consumption of 1 µmol of CoM per minute under the specified conditions. Kinetic parameters (Km, Vmax) can be determined by measuring the initial rates at varying substrate concentrations.

Structural and Functional Comparison of Key Enzymes

Acetyl-CoA Decarbonylase/Synthase (ACDS) Complex

Exclusive to the aceticlastic pathway in Methanosarcina and Methanosaeta, the ACDS complex is a multi-subunit enzyme that cleaves the C-C and C-S bonds of acetyl-CoA. The β subunit contains the critical Ni-Fe-S "A-cluster" where the decarbonylation occurs. The γδ subunits then transfer the resulting methyl group to H₄SPT. This enzyme is absent in obligate hydrogenotrophs.

N⁵-Methyl-H₄(S)PT:Coenzyme M Methyltransferase (Mtr) Complex

This membrane-bound, eight-subunit complex (MtrA-H) is a cornerstone of methanogenesis, coupling the exergonic methyl transfer from methyl-H₄(S)PT to CoM with the translocation of Na⁺ ions across the membrane, thus generating an ion motive force for ATP synthesis. While functionally conserved, kinetic differences exist between the Mtr complexes of different methanogens, reflecting adaptations to their primary metabolic strategies (see data table).

dot

Mtr_Complex cluster_membrane Cell Membrane cluster_cytoplasm cluster_periplasm Mtr_Complex MtrA-H Complex Na⁺ Channel Methyl Transfer Active Site Na_out Na⁺ Mtr_Complex:f1->Na_out Translocation CH₃-S-CoM CH₃-S-CoM Mtr_Complex:f2->CH₃-S-CoM Methyl-CoM CH3_H4SPT CH₃-H₄(S)PT CH3_H4SPT->Mtr_Complex:f2 CoM HS-CoM CoM->Mtr_Complex:f2 Na_in Na⁺ Na_in->Mtr_Complex:f1

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Sarcinapterin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for Sarcinapterin is not publicly available. The following disposal procedures are based on the known properties of structurally related pterin (B48896) compounds and general best practices for handling hazardous research chemicals. It is imperative to treat this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of this compound. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Quantitative Data on Related Pterin Compounds

To provide a comparative context for the potential hazards of this compound, the following table summarizes key quantitative data from the Safety Data Sheets of related pterin compounds. This information should be used to inform risk assessments and handling procedures.

PropertyTetrahydrobiopterin dihydrochlorideL-BiopterinAminopterinL-Sepiapterin
Molecular Formula C9H15N5O3 · 2HClC9H11N5O3C19H20N8O5C9H11N5O3
Molecular Weight 314.17 g/mol 237.22 g/mol 440.43 g/mol 237.22 g/mol
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)LD50 >3 g/kg (mouse)[1]LD50 3 mg/kg (mouse)[2]Not classified as hazardous
Skin Irritation No data availableCauses skin irritation[1]No irritant effect[2]No data available
Eye Irritation No data availableCauses serious eye irritation[1]No irritating effectNo data available

Experimental Protocol for this compound Disposal

This protocol outlines the step-by-step procedure for the safe handling and disposal of this compound waste.

1.0 Personal Protective Equipment (PPE)

1.1. Always wear appropriate PPE when handling this compound, including:

  • Nitrile gloves (inspect before use)
  • Safety goggles or a face shield
  • A lab coat

2.0 Waste Segregation and Collection

2.1. Solid Waste: 2.1.1. Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof, and chemically resistant container. 2.1.2. Do not mix with other solid waste streams. 2.1.3. The container should be clearly labeled as "Hazardous Waste: this compound (Solid)."

2.2. Liquid Waste: 2.2.1. Collect all liquid this compound waste in a designated, leak-proof, and chemically resistant container, preferably the original container or one made of similar material. 2.2.2. Do not dispose of this compound solutions down the drain. 2.2.3. Keep the liquid waste container securely capped when not in use. 2.2.4. The container should be clearly labeled as "Hazardous Waste: this compound (Liquid)" and list all chemical constituents and their approximate concentrations.

3.0 Decontamination

3.1. Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable cleaning agent. 3.2. Collect all decontamination materials (e.g., wipes, absorbents) as solid hazardous waste.

4.0 Storage of Waste

4.1. Store this compound waste containers in a designated and secure satellite accumulation area. 4.2. Ensure that the storage area is away from incompatible materials.

5.0 Disposal

5.1. Arrange for the disposal of this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor. 5.2. Do not attempt to treat or neutralize this compound waste unless you have a validated and approved protocol from your EHS department. 5.3. Ensure all required waste disposal forms are completed accurately and accompany the waste containers.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical relationships and procedural flow for the proper disposal of this compound.

SarcinapterinDisposalWorkflow cluster_preparation Preparation cluster_waste_generation Waste Generation & Collection cluster_disposal_pathway Disposal Pathway start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generated This compound Waste Generated ppe->waste_generated is_solid Solid Waste? waste_generated->is_solid collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled Liquid Waste Container is_solid->collect_liquid No store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound.

SarcinapterinSignalingPathway cluster_assessment Initial Assessment cluster_handling Handling & Segregation cluster_containment Containment cluster_disposal Final Disposal A Identify this compound Waste B Consult Safety Data Sheet (or related compounds) A->B C Wear Appropriate PPE B->C D Segregate Waste (Solid vs. Liquid) C->D E Use Labeled, Leak-Proof Containers D->E F Store in Designated Area E->F G Contact Institutional EHS F->G H Arrange for Professional Disposal G->H

Caption: Decision pathway for this compound waste management.

References

Standard Operating Procedure: Handling and Disposal of Sarcinapterin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of Sarcinapterin. Adherence to these guidelines is mandatory to ensure personnel safety and mitigate environmental contamination.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. The required PPE is determined by the potential routes of exposure and the physical form of the compound.

PPE ComponentSpecificationPurpose
Gloves Double-gloving with nitrile gloves (inner) and chemically resistant gloves (outer, e.g., butyl rubber)Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical splash goggles and a full-face shieldProtects eyes and face from splashes and airborne particles.
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorPrevents inhalation of aerosolized particles. A powered air-purifying respirator (PAPR) may be required for high-risk procedures.
Lab Coat Disposable, solid-front, back-closing lab coatProtects the body from contamination. Should be disposed of as hazardous waste after use.
Footwear Closed-toe shoes and disposable shoe coversPrevents contamination of personal footwear and subsequent spread outside the laboratory.

Experimental Workflow and Handling Procedures

The following diagram outlines the standard workflow for handling this compound, from preparation to disposal. Strict adherence to this workflow is critical for maintaining a safe laboratory environment.

Sarcinapterin_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Decontamination & Disposal A Don PPE B Prepare work area in a certified chemical fume hood A->B C Weigh this compound using a contained balance B->C D Perform experimental procedures C->D E Decontaminate all surfaces and equipment D->E F Segregate and dispose of all waste E->F G Doff PPE in designated area F->G

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste. This includes, but is not limited to, pipette tips, centrifuge tubes, gloves, lab coats, and any excess or unused this compound.

  • Solid Waste: All solid waste should be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound should be collected in a labeled, sealed, and chemically compatible hazardous waste container.

  • Sharps: All sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.

All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the date. Disposal must be handled by the institution's environmental health and safety (EHS) office. Never dispose of this compound waste down the drain or in the regular trash.

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